Product packaging for Ethyl 2-thiophenecarboxylate(Cat. No.:CAS No. 2810-04-0)

Ethyl 2-thiophenecarboxylate

Cat. No.: B1581557
CAS No.: 2810-04-0
M. Wt: 156.2 g/mol
InChI Key: JZGZKRJVTIRPOK-UHFFFAOYSA-N
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Description

Ethyl 2-thiophenecarboxylate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S B1581557 Ethyl 2-thiophenecarboxylate CAS No. 2810-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl thiophene-2-carboxylate
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InChI

InChI=1S/C7H8O2S/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JZGZKRJVTIRPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10182381
Record name Ethyl 2-thenoate
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Molecular Weight

156.20 g/mol
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CAS No.

2810-04-0
Record name Ethyl 2-thiophenecarboxylate
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Foundational & Exploratory

Ethyl 2-Thiophenecarboxylate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-thiophenecarboxylate (CAS No: 2810-04-0), also known as ethyl 2-thenoate, is a heterocyclic building block of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] As a derivative of thiophene, a sulfur-containing aromatic heterocycle, this compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] Its unique electronic properties and reactivity, imparted by the thiophene ring, make it a valuable precursor for developing novel therapeutic agents, dyes, and specialty polymers.[1]

A thorough understanding of the physical properties of this compound is paramount for its effective use. These properties are not merely benchmarks; they are critical parameters that dictate the conditions for purification, handling, storage, and reaction scale-up. Furthermore, they serve as the primary indicators of a sample's purity and identity. This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, supported by field-proven methodologies for their verification, to ensure both scientific integrity and practical applicability in a research and development setting.

Section 1: Core Physical and Chemical Identifiers

Precise identification is the foundation of chemical research and development. The fundamental properties of this compound are summarized below. These identifiers are crucial for regulatory compliance, database searches, and accurate documentation.

PropertyValueSource(s)
CAS Number 2810-04-0[2][3][4]
Molecular Formula C₇H₈O₂S[2][3][5][6]
Molecular Weight 156.20 g/mol [2][3][5][6]
Synonyms Ethyl 2-thenoate, 2-Thiophenecarboxylic acid ethyl ester, Ethyl thiophene-2-carboxylate[2][3][4][5][6]
Appearance Colorless to light yellow clear liquid[1][2]

Section 2: Physicochemical Properties and Their Significance

The physicochemical properties of a compound are pivotal for its application in synthesis and formulation. They provide insights into the purity of the substance and the optimal conditions for its handling and purification.

Thermal and Optical Properties

Thermal and optical constants are among the most frequently used metrics for the initial assessment of a liquid chemical's identity and purity. Any deviation from the established values can indicate the presence of impurities, such as residual solvents or starting materials.

PropertyValueTemperature (°C)PressureSource(s)
Boiling Point 218 °C-a.p.[1][2]
Density 1.162 g/mL25-[7]
Refractive Index (n_D) 1.52620-[7]
Flash Point 88 - 89 °C-closed cup[2][3]
  • Boiling Point: The boiling point is a critical parameter for purification via distillation. A sharp, constant boiling point during distillation is a strong indicator of a substance's purity. The relatively high boiling point of this compound allows for effective separation from more volatile impurities.

  • Density: As an intrinsic property, density is a reliable and straightforward quality control check.[5] A measured density that deviates from the reference value suggests potential contamination or adulteration.[5]

  • Refractive Index: This is a rapid, non-destructive, and highly sensitive measurement that relates to the composition of a substance. It is an excellent first-pass assessment of purity for incoming materials or synthesized batches, requiring only a small sample volume.

  • Flash Point: The flash point is a crucial safety metric, indicating the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.[3] A value of 88-89 °C classifies this compound as a combustible liquid, necessitating appropriate storage and handling procedures away from open flames and sparks.[2][3]

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure of this compound—an organic ester with a nonpolar thiophene ring and a polar ester group—allows for a reliable qualitative assessment. It is expected to be miscible with common organic solvents and poorly soluble in water.

SolventExpected SolubilityRationale
Water Poorly solubleThe hydrophobic thiophene ring and ethyl group dominate the molecule's character, limiting its miscibility with water.
Ethanol, Methanol SolubleThe compound can engage in hydrogen bonding via its ester oxygen atoms and will readily dissolve in polar protic solvents.
Acetone, Ethyl Acetate SolubleThe polarity of the ester group allows for miscibility with polar aprotic solvents.
Dichloromethane, Chloroform SolubleExpected to be fully miscible due to favorable dipole-dipole interactions.
Toluene, Hexanes SolubleThe nonpolar thiophene ring and alkyl chain allow for solubility in nonpolar solvents.

This profile is based on general chemical principles. It is always best practice to perform a small-scale solubility test before preparing large-volume solutions.

Section 3: Spectroscopic Characterization

Spectroscopy is the definitive method for confirming the molecular structure and identity of a compound. The following data provides a spectroscopic fingerprint for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the functional groups present in the molecule. For this compound, the key absorptions confirm the presence of the ester group and the aromatic thiophene ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch (thiophene ring)
~2980MediumAliphatic C-H stretch (ethyl group)
~1710 - 1720 Strong, Sharp C=O stretch (ester carbonyl)
~1528, 1413, 1354MediumC=C stretching vibrations (thiophene ring)
~1250, 1100StrongC-O stretch (ester)

The most diagnostic peak is the strong, sharp absorption around 1710-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) group in an aromatic ester.[7][8][9][10] The presence of C-H stretching vibrations just above 3000 cm⁻¹ is indicative of the aromatic thiophene ring.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum shows distinct signals for each unique proton environment in the molecule. The aromatic protons of the thiophene ring appear in the downfield region, while the ethyl group protons are found upfield.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet of doublets1HH5 (proton on thiophene ring adjacent to sulfur)
~7.5Doublet of doublets1HH3 (proton on thiophene ring adjacent to ester)
~7.1Doublet of doublets1HH4 (proton on thiophene ring between H3 and H5)
~4.3Quartet2H-O-CH₂ -CH₃
~1.3Triplet3H-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The coupling patterns (multiplicities) are key identifiers.

The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~162C =O (ester carbonyl)
~134C 2 (thiophene ring, attached to ester)
~133C 5 (thiophene ring)
~132C 3 (thiophene ring)
~128C 4 (thiophene ring)
~61-O-CH₂ -CH₃
~14-O-CH₂-CH₃

Note: The specific assignments of the thiophene ring carbons can be confirmed with advanced 2D NMR techniques.

Section 4: Quality Control and Experimental Verification

To ensure the integrity of experimental results, the physical properties of starting materials must be rigorously verified. The following protocols are standard, self-validating procedures for confirming the identity and purity of a liquid sample like this compound.

Workflow for Incoming Material Verification

The following diagram illustrates a logical workflow for the quality control assessment of a new batch of this compound. This systematic approach ensures that material meets specifications before being committed to a reaction.

QC_Workflow Figure 1: Quality Control Workflow for this compound A Receive Sample B Visual Inspection (Colorless to light yellow liquid?) A->B C Measure Refractive Index (Is n_D ~1.526 @ 20°C?) B->C Yes H FAIL Quarantine & Investigate B->H No D Measure Density (Is ρ ~1.162 g/mL @ 25°C?) C->D Yes C->H No E Acquire IR Spectrum (C=O at ~1715 cm⁻¹ present?) D->E Yes D->H No F Acquire NMR Spectrum (Does it match reference?) E->F Yes E->H No G PASS Material Released for Use F->G Yes F->H No

Caption: QC Workflow for this compound

Protocol: Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes and is a standard technique for determining the boiling point of a liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from a submerged capillary tube, and is precisely recorded at the moment the bubbling stops and the liquid begins to re-enter the capillary upon cooling.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (0-250 °C)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Heat source (Bunsen burner or hot plate)

Procedure:

  • Preparation: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the bulb of the thermometer.

  • Sample Addition: Add approximately 0.5 mL of this compound to the test tube.

  • Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the liquid.

  • Assembly: Clamp the thermometer assembly in the Thiele tube or oil bath, ensuring the heat-transfer medium is above the level of the sample but below the opening of the test tube.

  • Heating: Gently heat the side arm of the Thiele tube or the oil bath.[11] The temperature should rise at a rate of 5-10 °C per minute.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

  • Measurement: Remove the heat source. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] Record this temperature.

  • Validation: For a pure compound, the boiling point should be sharp. A boiling range of more than 2-3 °C suggests the presence of impurities.

Protocol: Refractive Index Measurement

This protocol describes the use of an Abbe refractometer, a standard instrument for this measurement.

Principle: The refractive index is determined by measuring the critical angle of total internal reflection of light as it passes through a thin film of the sample sandwiched between two prisms.

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath (set to 20.0 °C)

  • Disposable pipette

  • Soft lens tissue

  • Solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • Calibration Check: Ensure the instrument is calibrated. Place a few drops of distilled water onto the prism. The reading should be 1.3330 at 20.0 °C. Adjust if necessary using the calibration screw. This step ensures the trustworthiness of the measurement.

  • Prism Cleaning: Open the hinged prisms and clean both the upper and lower surfaces with a soft tissue moistened with ethanol or acetone, followed by a dry tissue. The prisms are delicate and must not be scratched.

  • Sample Application: Using a clean pipette, place 2-3 drops of this compound onto the center of the lower prism.

  • Closing the Prism: Gently close the upper prism and lock it. The liquid should form a thin, uniform film without air bubbles.

  • Focusing: Turn on the light source. Look through the eyepiece and adjust it until the crosshairs are in sharp focus.

  • Measurement: Turn the coarse adjustment knob until the light/dark boundary line appears in the field of view.

  • Dispersion Correction: The boundary may appear as a colored band. Turn the compensator dial until the boundary becomes a sharp, black-and-white line.

  • Final Alignment: Carefully turn the fine adjustment knob to center the sharp boundary line exactly on the intersection of the crosshairs.

  • Reading: Depress the display switch (if applicable) and read the refractive index from the scale to four decimal places. Record the temperature from the thermometer on the instrument.

  • Cleaning: Immediately after the measurement, open the prisms and clean them thoroughly as described in step 2.

Protocol: Density Determination

This protocol uses a pycnometer, which is a flask with a precise, known volume, for accurate density measurement.

Principle: Density is calculated from the mass of the liquid divided by the known volume of the pycnometer. Accurate mass measurements are critical.

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper

  • Analytical balance (readable to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Determine Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record the mass (m₁).

  • Fill with Sample: Fill the pycnometer with this compound. Insert the stopper carefully, allowing excess liquid to exit through the capillary in the stopper. This ensures the volume is exactly that of the pycnometer.

  • Equilibrate Temperature: Place the filled pycnometer in a constant temperature bath set to 25.0 °C until the liquid has reached thermal equilibrium. Check that the liquid level is at the top of the capillary.

  • Determine Mass of Full Pycnometer: Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Determine Mass of Water (Calibration): Repeat steps 1-4 using distilled water, for which the density is known precisely at 25.0 °C (0.99704 g/mL). Record the mass of the empty (m₁) and water-filled (m₃) pycnometer.

  • Calculations:

    • Volume of Pycnometer (V): V = (m₃ - m₁) / ρ_water

    • Mass of Sample (m_sample): m_sample = m₂ - m₁

    • Density of Sample (ρ_sample): ρ_sample = m_sample / V

  • Validation: The use of a calibrated pycnometer and an analytical balance provides a highly accurate and reliable density value, serving as a robust quality control metric.

Conclusion

The physical and spectroscopic properties of this compound are integral to its identity, purity, and application in scientific research. The data and protocols presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to confidently handle, characterize, and utilize this important chemical intermediate. Adherence to systematic verification workflows, grounded in precise experimental techniques, upholds the principles of scientific integrity and ensures the generation of reliable and reproducible data.

References

An In-depth Technical Guide to Ethyl 2-Thiophenecarboxylate (CAS 2810-04-0)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Workhorse of Heterocyclic Chemistry

In the vast landscape of organic synthesis, certain molecules, while not always in the spotlight, serve as indispensable workhorses, enabling the construction of complex and biologically significant structures. Ethyl 2-thiophenecarboxylate, bearing the CAS number 2810-04-0, is a prime example of such a foundational building block. Its unique electronic properties, conferred by the sulfur-containing aromatic thiophene ring, make it a versatile precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its practical applications, backed by field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is paramount for its effective use in synthesis and analysis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristically aromatic odor.[1][2] Its key properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.

PropertyValueSource(s)
CAS Number 2810-04-0[2]
Molecular Formula C₇H₈O₂S[2]
Molecular Weight 156.20 g/mol [2]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 218 °C (lit.)[2]
Density 1.162 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.526 (lit.)[2]
Flash Point 192 °F (88.9 °C)[2]
Solubility Insoluble in water[3]
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the characteristic spectral data.

SpectroscopyKey Peaks and AssignmentsSource(s)
¹H NMR (CDCl₃) δ 7.78 (dd, J = 3.8, 1.2 Hz, 1H, H5), 7.52 (dd, J = 5.0, 1.2 Hz, 1H, H3), 7.10 (dd, J = 5.0, 3.8 Hz, 1H, H4), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1][4]
¹³C NMR (CDCl₃) δ 162.5 (C=O), 134.1 (C2), 133.5 (C5), 132.5 (C3), 127.9 (C4), 61.2 (-OCH₂CH₃), 14.3 (-OCH₂CH₃)[4][5]
Infrared (IR) ν 3100-3000 cm⁻¹ (aromatic C-H stretch), 2980-2850 cm⁻¹ (aliphatic C-H stretch), 1710 cm⁻¹ (C=O stretch, strong), 1528, 1413, 1354 cm⁻¹ (C=C aromatic ring stretch), 1284 cm⁻¹ (C-O stretch), 786 cm⁻¹ (C-S stretch)
Mass Spectrometry (MS) m/z 156 (M⁺), 128, 111, 83[6]

Synthesis and Purification: From Carboxylic Acid to Ester

The most common and industrially viable method for the preparation of this compound is the Fischer esterification of 2-thiophenecarboxylic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[7][8][9] This is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[7]

Fischer_Esterification Thiophene_Acid 2-Thiophenecarboxylic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Thiophene_Acid->Protonated_Carbonyl + H⁺ Ethanol Ethanol H2SO4 H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ethyl_Thiophenecarboxylate This compound Protonated_Ester->Ethyl_Thiophenecarboxylate - H⁺ Water Water Reduction_Reaction Ethyl_Thiophenecarboxylate This compound LAH 1. LiAlH₄, THF 2. H₃O⁺ Thiophene_Methanol 2-Thiophenemethanol Ethyl_Thiophenecarboxylate->Thiophene_Methanol Reduction

References

Ethyl 2-Thiophenecarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-thiophenecarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules.[1] Its unique thiophene ring structure imparts distinct chemical reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its relevance to research and drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key identifiers and characteristics of this compound.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational to any chemical synthesis and analysis.

  • Molecular Formula: C₇H₈O₂S[1][2][3][4][5]

  • Molecular Weight: 156.20 g/mol [2][3][6][7]

Chemical Structure and Identifiers

The structural arrangement and standardized identifiers are critical for unambiguous identification and literature searches.

Caption: Chemical structure of this compound.

  • IUPAC Name: Ethyl thiophene-2-carboxylate[4][8]

  • Synonyms: 2-Thiophenecarboxylic acid ethyl ester, Ethyl 2-thenoate[1][4][8]

  • CAS Number: 2810-04-0[1][2][3][4][8]

Physicochemical Data

The physical properties of this compound are essential for handling, storage, and reaction setup.

PropertyValueSource(s)
Appearance Colorless to slightly yellow clear liquid[1][6]
Density 1.162 g/mL at 25 °C[5][9]
Boiling Point 218 °C[1][5][10]
Flash Point 192 °F (89 °C)[9][10]
Refractive Index n20/D 1.526[5][9]
Storage Room temperature, protect from light[2][9]

Synthesis and Reactivity

This compound is typically synthesized through the esterification of 2-thiophenecarboxylic acid. This section explores a common synthetic route and the underlying reactivity of the thiophene core.

General Synthesis Protocol

A prevalent method for synthesizing thiophene carboxylates involves a one-pot condensation reaction, often referred to as the Gewald reaction, particularly for aminothiophene derivatives.[11] For the synthesis of 2-thiophenecarboxylic acid esters, a reaction involving thiophene, carbon tetrachloride, and an alcohol in the presence of a catalyst can be employed.[12]

Conceptual Workflow for Synthesis:

Synthesis_Workflow Thiophene Thiophene Reaction Alkylation & Alcoholysis Thiophene->Reaction Reagents CCl4, ROH, Catalyst (e.g., VO(acac)2, Fe(acac)3) Reagents->Reaction Intermediate 2-Trichloromethylthiophene Reaction->Intermediate Alkylation Product This compound Intermediate->Product Alcoholysis Purification Distillation Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

A detailed, generalized laboratory procedure for the synthesis of thiophene-2-carboxylic acid from 2-bromothiophene is described in the patent literature, which involves the formation of a malonate intermediate followed by saponification and decarboxylation.[13]

Reactivity of the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system. This characteristic makes it susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation.[14] The presence of the electron-withdrawing ethyl carboxylate group at the 2-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position.

Applications in Drug Discovery and Development

The thiophene scaffold is a prominent feature in numerous biologically active compounds, and this compound serves as a key starting material for their synthesis.[1][14][15]

Versatile Building Block

This compound is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Thiophene derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anticancer[14][16]

  • Anti-inflammatory[14][16]

  • Antibacterial and Antifungal[14][16][17]

  • Antidiabetic[17]

The structural diversity that can be achieved by modifying the thiophene core makes it an attractive scaffold for medicinal chemists.[16]

Case Study: Thiophene Carboxamide Derivatives

A notable class of compounds derived from thiophene carboxylic acids are the thiophene carboxamides. These compounds have shown significant potential in various therapeutic areas.[16] The synthesis of N-substituted thiophene carboxamides often involves the coupling of a thiophene carboxylic acid with an appropriate amine, a reaction for which this compound can be a precursor after hydrolysis to the corresponding carboxylic acid.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the structure. ChemicalBook provides reference spectra for this compound.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, such as the C=O of the ester and the characteristic vibrations of the thiophene ring. The NIST Chemistry WebBook contains IR spectral data for this compound.[8]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The NIST Chemistry WebBook also provides mass spectrum data.[4][8]

Chromatographic Purity Assessment

Chromatographic methods are used to determine the purity of the compound.

  • Gas Chromatography (GC): GC is a common method for assessing the purity of volatile compounds like this compound, with suppliers often specifying a purity of ≥98%.[1]

Workflow for Analytical Characterization:

Analytical_Workflow cluster_Structure Structural Elucidation cluster_Purity Purity Assessment NMR NMR (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry GC Gas Chromatography (GC) Sample This compound Sample Sample->NMR Sample->IR Sample->MS Sample->GC

Caption: Standard analytical workflow for the characterization of this compound.

Conclusion

This compound is a cornerstone molecule in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of the thiophene ring, make it an invaluable precursor for the synthesis of a diverse range of functional molecules. For researchers and professionals in drug development, a comprehensive understanding of this compound's characteristics and synthetic utility is essential for the design and creation of novel therapeutic agents.

References

A Guide to the Spectroscopic Characterization of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-thiophenecarboxylate (CAS No. 2810-04-0) is a pivotal heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its thiophene core, an aromatic five-membered ring containing a sulfur atom, imparts unique electronic properties and reactivity that are exploited in the development of novel compounds. Precise structural confirmation and purity assessment of this intermediate are critical for ensuring the integrity and success of subsequent synthetic steps.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data points to provide a field-proven perspective on why the spectra appear as they do, thereby offering a self-validating framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

To understand the spectroscopic output, we must first consider the molecule's structure. This compound consists of a thiophene ring substituted at the C2 position with an ethyl ester group. The aromaticity of the thiophene ring and the strong electron-withdrawing nature of the ester functionality create a distinct electronic environment, which is directly reflected in the NMR, IR, and MS data.

Below is the annotated structure of this compound. The numbering convention used here will be applied throughout this guide for spectral assignments.

G cluster_ring Thiophene Ring Protons cluster_ethyl Ethyl Group Protons H5 H-5 (~7.85 ppm) H4 H-4 (~7.12 ppm) H5->H4 J = 3.8 Hz H3 H-3 (~7.60 ppm) H5->H3 J = 1.2 Hz H4->H3 J = 5.0 Hz H7 H-7 (-CH2-) (~4.35 ppm) H8 H-8 (-CH3) (~1.37 ppm) H7->H8 J = 7.1 Hz G M [C₇H₈O₂S]⁺• m/z = 156 (Molecular Ion) F111 [C₅H₃OS]⁺ m/z = 111 (Base Peak) M->F111 - •OC₂H₅ F128 [C₅H₄O₂S]⁺• m/z = 128 M->F128 - C₂H₄ F83 [C₄H₃S]⁺ m/z = 83 F111->F83 - CO

References

Solubility Profile of Ethyl 2-Thiophenecarboxylate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-thiophenecarboxylate is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its reactivity, driven by the unique thiophene ring structure, makes it a valuable intermediate for developing novel compounds.[1] Despite its widespread use, a comprehensive, publicly available dataset on its solubility in common organic solvents is notably scarce. This guide addresses this critical knowledge gap. We will dissect the molecular structure of this compound to predict its solubility based on fundamental chemical principles. More importantly, this document provides a robust, step-by-step experimental protocol for researchers to precisely determine its solubility in any solvent of interest. This work aims to empower scientists and drug development professionals with the theoretical understanding and practical tools necessary to effectively utilize this compound in their research endeavors, from reaction design and purification to formulation and screening.

Introduction: The Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its application and handling in a laboratory and industrial setting. For a synthetic intermediate like this compound, understanding its solubility is paramount for several reasons:

  • Reaction Design: Choosing an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction kinetics and yield.

  • Purification: Techniques like crystallization and chromatography are entirely dependent on differential solubility of the target compound and impurities in various solvent systems.[2]

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors in various excipients and solvent systems is a critical factor for bioavailability and delivery.

  • High-Throughput Screening (HTS): Compound libraries are typically stored in solvents like DMSO. Ensuring a compound remains in solution is essential for accurate and reliable screening results.[3]

This guide provides a foundational understanding of the solubility characteristics of this compound, moving from theoretical prediction to practical, empirical determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of a molecule is intrinsically linked to its structure. This compound (C₇H₈O₂S) is composed of a heterocyclic aromatic thiophene ring attached to an ethyl ester functional group.[4][5]

  • Thiophene Ring: This five-membered aromatic ring containing a sulfur atom is relatively nonpolar, contributing to its solubility in less polar environments.

  • Ethyl Ester Group (-COOEt): This is a polar functional group. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors, and the C=O bond creates a significant dipole moment.

This combination of a nonpolar aromatic ring and a polar ester group results in a molecule of moderate overall polarity . It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its ability to self-associate via hydrogen bonding but allows it to accept hydrogen bonds from protic solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 2810-04-0 [1][6]
Molecular Formula C₇H₈O₂S [1][7]
Molecular Weight 156.20 g/mol [1][8]
Appearance Colorless to light yellow clear liquid [1][6]
Density 1.162 g/mL at 25 °C [6][7]
Boiling Point 218 °C [6][7]
Flash Point 89 °C (192 °F) [7][9]
Refractive Index (n20/D) 1.526 [6][7]

| Water Solubility | No data available |[9] |

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2] Based on the moderately polar nature of this compound, we can predict its qualitative solubility across a range of common laboratory solvents.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, Cyclohexane Low to Sparingly Soluble The molecule's polarity from the ester group is too high to be fully compatible with purely nonpolar aliphatic solvents.
Moderately Nonpolar Toluene, Diethyl Ether Soluble to Highly Soluble These solvents can interact favorably with both the nonpolar thiophene ring and accommodate the polar ester group.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF) Highly Soluble / Miscible The polarity and dipole-dipole interactions of these solvents closely match those of the solute, leading to strong solvation.
Polar Protic Ethanol, Methanol Highly Soluble / Miscible The ester group can act as a hydrogen bond acceptor with the solvent's hydroxyl group, promoting strong interactions.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) Highly Soluble / Miscible These are powerful, highly polar solvents capable of dissolving a very wide range of organic compounds.[10]

| Aqueous | Water | Very Low / Insoluble | The molecule is predominantly organic and lacks strong hydrogen bonding capabilities to overcome the cohesive energy of water. |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique for reliably measuring the solubility of a compound at a specific temperature.[11] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

The Experimental Workflow

The process involves creating a saturated solution, allowing it to reach equilibrium, separating the excess solid/liquid, and quantifying the dissolved solute in the liquid phase.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess Ethyl 2-thiophenecarboxylate to chosen solvent B Seal vial and agitate (e.g., shake/stir) at constant temperature A->B C Allow system to reach equilibrium (typically 24-72h) B->C Time D Stop agitation and allow undissolved solute to settle C->D E Filter supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial D->E Careful sampling F Prepare serial dilutions of the clear filtrate E->F G Analyze dilutions using a calibrated analytical method (e.g., HPLC, UV-Vis) F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (≥98% purity)[1]

  • Solvent of interest (HPLC grade or higher)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. "Excess" is critical; a visible amount of undissolved liquid phase must remain after equilibration. A good starting point is ~1 mL of solute to 5 mL of solvent.

    • Causality: Adding excess solute ensures that the solvent becomes fully saturated, which is the definition of solubility at equilibrium.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or stirrer set to a constant temperature (e.g., 25 ± 0.5 °C).

    • Agitate the mixture for a minimum of 24 hours. For viscous solvents or compounds that are slow to dissolve, 48-72 hours may be necessary.

    • Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, let the vials stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

    • Carefully draw the clear, saturated supernatant into a syringe.

    • Attach a syringe filter and dispense the clear filtrate into a clean, tared vial. This step removes any microscopic undissolved droplets.

    • Causality: This step is the most critical for accuracy. Any transfer of undissolved solute will lead to a gross overestimation of solubility. The filter's material must be chemically compatible with the solvent.

  • Quantification:

    • Accurately weigh the collected filtrate, then use the solvent's density to determine the volume.

    • Prepare a stock solution of this compound with a known concentration in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards using a suitable analytical method (e.g., HPLC-UV) to generate a standard curve (Absorbance vs. Concentration).

    • Accurately dilute a known volume of the filtrate to fall within the linear range of the standard curve.

    • Analyze the diluted filtrate and use the standard curve to determine its concentration.

    • Back-calculate to find the concentration in the original, undiluted filtrate. This value is the solubility.

    • Causality: A multi-point calibration curve ensures the analytical measurement is accurate and precise. Diluting the sample into the linear dynamic range of the detector is fundamental for valid quantification.[11]

Advanced Solubility Prediction Models

For drug development professionals, experimental determination can be time-consuming. In silico tools are often used for rapid screening.[12] Quantitative Structure-Property Relationship (QSPR) models use machine learning algorithms to correlate molecular features (descriptors) with properties like solubility.[13][14] Thermodynamic models like COSMO-RS and UNIFAC can also provide predictions, though their accuracy can vary for complex molecules.[12][15] While a deep dive into these models is beyond the scope of this guide, researchers should be aware of their existence as powerful tools for prioritizing experiments and screening solvents.[16]

Conclusion

This compound is a moderately polar compound whose solubility profile is dictated by its thiophene and ethyl ester moieties. It is predicted to be highly soluble in a wide range of common polar aprotic and protic organic solvents, with lower solubility in nonpolar and aqueous media. Due to a significant lack of published quantitative data, the robust, self-validating experimental protocol provided in this guide is the most trustworthy method for determining its precise solubility. This foundational knowledge is indispensable for researchers in organic synthesis and drug development, enabling more efficient process design, purification, and formulation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 2-thiophenecarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the prevalent synthetic methodologies, with a particular focus on the Fischer esterification of 2-thiophenecarboxylic acid. It offers a detailed, step-by-step protocol and explores the underlying reaction mechanism. Furthermore, this guide outlines a rigorous characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). The integration of these methods provides a self-validating system to confirm the identity, purity, and structural integrity of the synthesized compound.

Introduction: The Significance of this compound

Thiophene and its derivatives are a prominent class of heterocyclic compounds that occupy a central role in synthetic organic and medicinal chemistry.[3] These sulfur-containing five-membered rings are key structural motifs in a wide array of pharmacologically active molecules and functional materials.[3][4][5] Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3][4]

This compound (CAS No: 2810-04-0), a stable, colorless to light yellow liquid, serves as a crucial intermediate in the synthesis of more complex molecules.[2][6] Its unique electronic and structural profile, conferred by the thiophene ring, makes it a valuable building block for the development of novel therapeutic agents and specialized polymers.[2][7] The ester functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[7]

Synthesis of this compound via Fischer Esterification

The most common and economically viable method for the preparation of this compound is the Fischer esterification of 2-thiophenecarboxylic acid with ethanol in the presence of an acid catalyst.[8][9][10] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[8][10][11]

Underlying Principles and Causality

The Fischer esterification is a classic example of a nucleophilic acyl substitution reaction.[12] The reaction mechanism involves several key steps, each with a specific purpose:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[9][12]

  • Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9][10][12]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9][11]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9][11]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9][12]

The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is critical to ensure a sufficient concentration of the protonated carboxylic acid to initiate the reaction.[8][9] Using ethanol in large excess serves as both a reactant and the solvent, shifting the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[8]

Experimental Protocol

Materials:

  • 2-Thiophenecarboxylic acid (ReagentPlus®, ≥99%)[13]

  • Absolute Ethanol (ACS grade)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (ACS grade)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-thiophenecarboxylic acid in an excess of absolute ethanol (typically a 5-10 fold molar excess).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved during the bicarbonate wash. Vent the separatory funnel frequently.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.[14]

Safety Considerations
  • Always work in a well-ventilated fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • Handle concentrated sulfuric acid with extreme care as it is highly corrosive.[16]

  • Avoid inhalation of vapors and contact with skin and eyes.[15]

  • In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[15][16]

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and three distinct signals in the aromatic region for the thiophene ring protons.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the four carbons of the thiophene ring.[17][18]

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-5~7.8dd1HThiophene ring
H-3~7.6dd1HThiophene ring
H-4~7.1t1HThiophene ring
-OCH₂CH₃~4.3q2HMethylene
-OCH₂CH₃~1.3t3HMethyl
¹³C NMR Chemical Shift (δ, ppm) Assignment
C=O~162Carbonyl
C-2~134Thiophene ring
C-5~133Thiophene ring
C-3~132Thiophene ring
C-4~128Thiophene ring
-OCH₂CH₃~61Methylene
-OCH₂CH₃~14Methyl

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[19]

  • C-H stretching vibrations of the thiophene ring in the region of 3100-3000 cm⁻¹ .

  • C-O stretching vibrations in the region of 1300-1000 cm⁻¹ .[19]

  • C-S stretching vibrations typically observed between 710 and 687 cm⁻¹ .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₈O₂S), the molecular weight is 156.20 g/mol .[6][20][21][22] The mass spectrum will show a molecular ion peak (M⁺) at m/z = 156.

Chromatographic Analysis

Gas chromatography is a powerful technique for assessing the purity of volatile compounds. A single, sharp peak in the gas chromatogram of the synthesized this compound, when compared to a standard, confirms its purity. The retention time can also be used for identification. TCI Chemicals specifies a purity of >98.0% by GC for their commercial product.

Visualizing the Workflow and Relationships

Synthesis Workflow

Synthesis_Workflow Reactants 2-Thiophenecarboxylic Acid + Ethanol (excess) Reaction Reflux (4-6 hours) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Work-up (Solvent Removal, Extraction, Neutralization, Drying) Reaction->Workup Purification Purification (Rotary Evaporation, Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Synthesis of this compound.

Characterization Interconnectivity

Characterization_Interconnectivity cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis NMR NMR (¹H & ¹³C) Structure Structural Confirmation NMR->Structure IR IR IR->Structure MS Mass Spec MS->Structure GC Gas Chromatography Purity Purity Assessment GC->Purity Product Synthesized Product Product->NMR Product->IR Product->MS Product->GC

Caption: Interrelation of Analytical Techniques for Characterization.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Fischer esterification protocol and employing the comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important chemical intermediate. The principles and methodologies described herein are foundational for scientists and professionals engaged in drug discovery and development, where the purity and structural integrity of building blocks are paramount.

References

Reactivity of the thiophene ring in ethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in Ethyl 2-Thiophenecarboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthetic utility is dictated by the nuanced reactivity of the thiophene ring, which is fundamentally modulated by the electronic influence of the C2-ethyl carboxylate substituent. This guide provides a comprehensive exploration of the core principles governing the reactivity of this molecule. We will dissect the interplay between the inherent aromaticity of the thiophene nucleus and the deactivating, meta-directing nature of the ester group in electrophilic aromatic substitution. Furthermore, we will examine how this same substituent activates the ring toward nucleophilic aromatic substitution and facilitates modern synthetic transformations such as directed metalation and cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only mechanistic insights but also field-proven experimental protocols to effectively harness the synthetic potential of this compound.

Electronic Structure: The Foundation of Reactivity

The thiophene ring is a five-membered aromatic heterocycle analogous to benzene.[2] Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, a system that conforms to Hückel's rule (4n+2 π electrons, where n=1).[3] Unlike benzene, the sulfur heteroatom contributes a lone pair to the aromatic sextet, which leads to a higher electron density at the carbon atoms compared to benzene, making thiophene inherently more reactive towards electrophiles.[3] The order of aromaticity among common five-membered heterocycles is generally considered to be thiophene > pyrrole > furan, which is inversely related to the electronegativity of the heteroatom.[3]

The introduction of an ethyl carboxylate group at the C2 position dramatically alters this electronic landscape. This substituent functions as a potent electron-withdrawing group (EWG) through two primary mechanisms:

  • Negative Inductive Effect (-I): The electronegative oxygen atoms of the ester pull electron density away from the ring through the sigma bond framework.

  • Negative Mesomeric Effect (-M) / Resonance: The carbonyl group can withdraw π-electron density from the ring via resonance, delocalizing it onto the oxygen atom.

This net withdrawal of electron density has two major consequences for the reactivity of the thiophene ring:

  • Deactivation towards Electrophiles: The ring is significantly less nucleophilic than unsubstituted thiophene, rendering it less reactive in electrophilic aromatic substitution (SEAr) reactions.

  • Activation towards Nucleophiles: The electron deficiency makes the ring more susceptible to attack by nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present.

The influence of the C2-ester on electron distribution and the preferred sites of reaction can be visualized through resonance structures.

Electrophilic Aromatic Substitution (SEAr): A Tale of Deactivation and Regioselectivity

While the C2-ester group deactivates the thiophene ring, electrophilic substitution remains a viable and crucial pathway for functionalization. The reaction proceeds via the classical SEAr mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion.[4] The stability of this intermediate dictates the regiochemical outcome.

Directing Effects of the C2-Ester

The ethyl carboxylate group directs incoming electrophiles primarily to the C5 position . Attack at C5 results in a resonance-stabilized sigma complex where the positive charge is delocalized across the ring without placing it on the carbon atom directly attached to the deactivating ester group. Attack at C3 and C4 is less favorable as it leads to less stable intermediates. Attack at the C5 position is therefore kinetically and thermodynamically favored.

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution

A DOT script visualizing the SEAr mechanism on this compound, highlighting the preferential attack at the C5 position.

SEAr_Mechanism sub This compound sigma_complex Sigma Complex (C5-attack) sub->sigma_complex + E+ sigma_C4 Sigma Complex (C4-attack) (Less Stable) sub->sigma_C4 E_plus E+ prod C5-Substituted Product sigma_complex->prod - H+ caption Figure 1. SEAr on this compound.

Caption: Figure 1. SEAr on this compound.

Key SEAr Reactions and Protocols

The harsher conditions often required for these reactions, compared to unsubstituted thiophene, must be carefully managed to avoid side reactions or degradation.

Table 1: Regioselectivity in Electrophilic Substitution of this compound

ReactionReagentsMajor ProductTypical Yield
Bromination N-Bromosuccinimide (NBS), Acetonitrile5-Bromo derivative>90%
Nitration Fuming HNO₃, Acetic Anhydride5-Nitro derivative~70-80%
Acylation Acetyl Chloride, AlCl₃, Dichloromethane (DCM)5-Acetyl derivative~60-75%

Experimental Protocol 1: Regioselective Bromination

This protocol details the synthesis of ethyl 5-bromo-2-thiophenecarboxylate, a versatile intermediate for cross-coupling reactions.

Objective: To selectively introduce a bromine atom at the C5 position of this compound.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Add N-Bromosuccinimide in one portion to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield ethyl 5-bromo-2-thiophenecarboxylate as a colorless to pale yellow oil.

Causality: The use of NBS provides a low concentration of electrophilic bromine, which enhances selectivity and minimizes side reactions compared to using liquid bromine (Br₂). Acetonitrile is a suitable polar aprotic solvent for this transformation. Refluxing provides the necessary activation energy to overcome the deactivating effect of the ester group.

Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency

The electron-withdrawing nature of the C2-ester group is highly advantageous for SNAr reactions. It activates the ring by stabilizing the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. For SNAr to occur, a good leaving group (typically a halide or a nitro group) must be present on the ring, usually at a position activated by the ester (e.g., C3 or C5).

A computational study on related systems shows that the SNAr reaction follows a stepwise pathway where the nucleophile first adds to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity.[5][6]

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution

A DOT script visualizing the SNAr mechanism, showing the formation of the stabilizing Meisenheimer complex.

SNAr_Mechanism sub Substituted Ethyl 2-thiophenecarboxylate (LG at C3 or C5) meisenheimer Meisenheimer Complex (Stabilized by C2-Ester) sub->meisenheimer + Nu- Nu_minus Nu- prod Substituted Product meisenheimer->prod - LG- LG_minus LG- caption Figure 2. SNAr on an Activated Thiophene Ring.

Caption: Figure 2. SNAr on an Activated Thiophene Ring.

Experimental Protocol 2: SNAr with a Thiolate Nucleophile

This protocol describes a reaction where a nitro group is displaced by a thiolate, a common strategy in the synthesis of complex heterocyclic systems.[7][8]

Objective: To synthesize an ethyl 3-(alkylthio)-2-thiophenecarboxylate derivative from an ethyl 3-nitro-2-thiophenecarboxylate precursor.

Materials:

  • Ethyl 3-nitro-2-thiophenecarboxylate (1.0 eq)

  • Alkyl thiol (e.g., ethyl thioglycolate) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF) (solvent)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a stirred solution of the alkyl thiol in DMF, add potassium carbonate portion-wise at room temperature. This in-situ formation of the thiolate nucleophile is crucial.

  • Add the ethyl 3-nitro-2-thiophenecarboxylate substrate to the reaction mixture.

  • Heat the mixture to 60-80°C and monitor the reaction by TLC. The reaction progress is often indicated by a color change as the nitro-containing starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkylthio)thiophene derivative.

Causality: The nitro group at the C3 position is a strong electron-withdrawing group and an excellent leaving group for SNAr. The reaction is activated by the C2-ester. K₂CO₃ is a suitable base to deprotonate the thiol, generating the potent thiolate nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the thiolate.

Modern Synthetic Applications: Metalation and Cross-Coupling

The regiochemistry of this compound can be further controlled and exploited through metalation and palladium-catalyzed cross-coupling reactions. These methods have become indispensable for constructing complex molecules.

Directed Lithiation and Halogen-Metal Exchange

While the C5 proton is the most acidic, direct deprotonation can be challenging. A more reliable strategy involves halogen-metal exchange. Starting with the ethyl 5-bromo-2-thiophenecarboxylate (synthesized in Protocol 1), treatment with an organolithium reagent like n-butyllithium at low temperature generates the 5-lithio species. This powerful nucleophile can then be quenched with a wide variety of electrophiles.

Palladium-Catalyzed Cross-Coupling

Ethyl 5-bromo-2-thiophenecarboxylate is an excellent substrate for cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position. A modular strategy using sequential halogenation and palladium coupling reactions allows for the arylation of each position on the ring, showcasing the ester group's role in directing these transformations.[9]

Diagram 3: Synthetic Workflow via Cross-Coupling

A DOT script illustrating a typical synthetic sequence from bromination to a Suzuki cross-coupling reaction.

CrossCoupling_Workflow start This compound step1 Bromination (NBS) start->step1 intermediate Ethyl 5-bromo-2-thiophenecarboxylate step1->intermediate step2 Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) intermediate->step2 final_product Ethyl 5-aryl-2-thiophenecarboxylate step2->final_product caption Figure 3. Workflow for C5-Arylation.

Caption: Figure 3. Workflow for C5-Arylation.

Conclusion

The reactivity of the thiophene ring in this compound is a finely balanced interplay of the ring's inherent aromaticity and the strong electronic influence of the C2-ester substituent. This group deactivates the ring towards electrophilic attack, directing substitution almost exclusively to the C5 position. Conversely, it activates the ring for nucleophilic aromatic substitution, enabling the displacement of leaving groups at activated positions. The strategic functionalization of this molecule, particularly through halogenation followed by modern palladium-catalyzed cross-coupling reactions, provides a powerful and modular platform for the synthesis of a diverse array of complex organic molecules. A thorough understanding of these reactivity principles is essential for any scientist aiming to leverage this versatile building block in pharmaceutical, agrochemical, or materials science research.

References

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 2-Thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, represents a cornerstone in the landscape of medicinal chemistry. Its unique electronic properties and structural versatility have made it a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents.[1] Ethyl 2-thiophenecarboxylate, as a key derivative, serves as a versatile building block for the synthesis of novel compounds with significant pharmacological potential.[2] This guide provides a comprehensive exploration of the diverse biological activities exhibited by this compound derivatives, offering in-depth technical insights into their antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) findings to empower researchers in the pursuit of novel therapeutics.

I. Antimicrobial Activity: Combating Microbial Resistance with Thiophene Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens, including multidrug-resistant strains.[3][4]

A. Causality Behind Experimental Choices in Antimicrobial Screening

The initial assessment of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. This is a crucial first step as it provides a quantitative measure of a compound's potency. The broth microdilution method is a widely accepted and standardized technique for MIC determination due to its efficiency and reproducibility.[5][6]

B. Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the MIC of synthesized this compound derivatives against various bacterial strains.[5][6][7][8]

Materials:

  • Synthesized thiophene compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control (standard antibiotic, e.g., Gentamicin, Ampicillin)

  • Negative control (broth only)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each row to be tested.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation: Culture the test microorganisms overnight in MHB. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate, including the positive control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

C. Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, the introduction of pyridine side chains has been shown to enhance antimicrobial activity.[4][9] Furthermore, the presence of a 4-chlorophenylaminoacryloyl moiety or a triazolo[3,4-c]triazine moiety has been linked to potent antifungal activity against Aspergillus fumigatus.[10]

D. Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
Compound TypeTarget MicroorganismMIC RangeReference
Pyridine-substituted thiophenesVarious bacteriaComparable to Ampicillin & Gentamicin[4][9]
Thiophene with 4-chlorophenylaminoacryloyl moietyAspergillus fumigatusMore potent than Amphotericin B[10]
Thiophene with triazolo[3,4-c]triazine moietyAspergillus fumigatusMore potent than Amphotericin B[10]
Pyridine-substituted thiopheneSyncephalastrum racemosumHigher activity than Amphotericin B[10]

II. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

A. Rationale for Targeting COX and LOX Enzymes

COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-selective NSAIDs.[13][14] 5-LOX is another critical enzyme that catalyzes the production of leukotrienes, which are also potent pro-inflammatory molecules.[15][16]

B. Experimental Protocols

This protocol outlines a fluorometric assay to screen for COX-2 inhibitors.[17][18][19]

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Diluted COX Cofactor

  • Arachidonic Acid

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, Diluted COX Cofactor, and COX-2 enzyme.

  • Compound Addition: Add 10 µL of the diluted test inhibitor to the designated wells. For the enzyme control, add 10 µL of the assay buffer.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of diluted Arachidonic Acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

This protocol describes a spectrophotometric method to assess the 5-LOX inhibitory activity of test compounds.[15][16][20][21]

Materials:

  • Soybean lipoxygenase (or other 5-LOX source)

  • Linoleic acid (substrate)

  • Phosphate buffer (pH 6.3)

  • Test compounds

  • Positive control (e.g., Zileuton)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing phosphate buffer and linoleic acid.

  • Inhibitor Incubation: Add the test compound at various concentrations to the assay mixture and incubate for a short period.

  • Enzyme Addition: Initiate the reaction by adding the 5-LOX enzyme solution.

  • Absorbance Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, for a set period.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition for each compound concentration and determine the IC50 value.

C. Signaling Pathway: Inhibition of NF-κB Activation

Several thiophene derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[22][23][24] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of NF-κB activation can therefore lead to a broad anti-inflammatory response.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates Thiophene_Derivative This compound Derivative Thiophene_Derivative->IKK inhibits Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Thiophene_Derivative This compound Derivative Thiophene_Derivative->Tubulin binds to and inhibits polymerization MES_Test_Workflow cluster_0 Pre-treatment cluster_1 Seizure Induction & Observation cluster_2 Data Analysis Animal_Groups Divide mice into control and test groups Compound_Admin Administer vehicle, standard, or test compound Animal_Groups->Compound_Admin Time_Lapse Wait for drug absorption (30-60 min) Compound_Admin->Time_Lapse Electroshock Apply maximal electroshock Time_Lapse->Electroshock Observation Observe for tonic hind limb extension Electroshock->Observation Protection_Calc Calculate % protection Observation->Protection_Calc ED50_Calc Determine ED50 Protection_Calc->ED50_Calc

References

Methodological & Application

Use of ethyl 2-thiophenecarboxylate in Gewald aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gewald Aminothiophene Synthesis: Protocols, Mechanisms, and Therapeutic Potential

Introduction: The Enduring Utility of the Gewald Reaction

Since its discovery by Karl Gewald in the 1960s, the Gewald aminothiophene synthesis has become a cornerstone of heterocyclic chemistry.[1][2][3] This powerful one-pot, multi-component reaction provides efficient access to polysubstituted 2-aminothiophenes, a structural motif of immense importance in medicinal chemistry and materials science.[4][5] The reaction's value lies in its operational simplicity, use of readily available starting materials, and the high degree of functionalization achieved in a single step.

The core transformation involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as ethyl cyanoacetate or malononitrile), in the presence of elemental sulfur and a basic catalyst.[6][7] The resulting 2-aminothiophene scaffold serves as a versatile synthetic intermediate, frequently employed as a building block for constructing more complex fused heterocyclic systems and as a key pharmacophore in numerous biologically active compounds.[8][9] Thiophene-based molecules are often developed as bioisosteres of phenyl rings, offering unique electronic properties and metabolic profiles that can be advantageous in drug design.[9]

This guide provides a detailed exploration of the Gewald reaction, focusing on its mechanism, a robust experimental protocol for the synthesis of compounds such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, practical troubleshooting advice, and an overview of its applications in modern drug discovery.

Reaction Mechanism: A Stepwise Assembly

The mechanism of the Gewald reaction, while not entirely free of debate, is generally understood to proceed through a sequence of three key stages: Knoevenagel condensation, sulfur addition, and intramolecular cyclization followed by tautomerization.[6][9] The entire process is a showcase of chemical efficiency, transforming simple acyclic precursors into a stable aromatic heterocycle.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (a ketone or aldehyde) and the active methylene compound (an α-cyanoester). The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoester, creating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[6][10][11]

  • Sulfur Addition: Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the Knoevenagel adduct. The precise mechanism of this step is complex; however, it is postulated to form a thiirane intermediate or proceed via a polysulfide chain that ultimately delivers a single sulfur atom to the molecule.[10][11]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile group. This is followed by a tautomerization of the resulting imine to furnish the final, thermodynamically stable 2-aminothiophene product.[6] This final aromatization step is the primary driving force for the reaction.[10][11]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_reactants Reactants cluster_products Reaction Pathway R1 Ketone/Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) R1->Knoevenagel Knoevenagel Condensation R2 α-Cyanoester (e.g., Ethyl Cyanoacetate) R2->Knoevenagel Knoevenagel Condensation S8 Sulfur (S₈) SulfurAdduct Sulfur Adduct S8->SulfurAdduct Sulfur Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel Condensation Base->SulfurAdduct Sulfur Addition Knoevenagel->SulfurAdduct Sulfur Addition Cyclized Cyclized Intermediate (Iminothiophene) SulfurAdduct->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Product Cyclized->Product Tautomerization (Aromatization)

Caption: Fig. 1: Gewald Reaction Mechanism

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details a standard and reliable procedure for the Gewald synthesis using cyclohexanone and ethyl cyanoacetate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
CyclohexanoneC₆H₁₀O98.1420.01.96 g (2.07 mL)
Ethyl CyanoacetateC₅H₇NO₂113.1220.02.26 g (2.15 mL)
Sulfur (elemental)S32.0620.00.64 g
MorpholineC₄H₉NO87.1222.01.92 g (1.92 mL)
Ethanol (95%)C₂H₅OH46.07-20 mL
Hexane (for washing)C₆H₁₄86.18-~50 mL
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add cyclohexanone (20.0 mmol), ethyl cyanoacetate (20.0 mmol), elemental sulfur (20.0 mmol), and ethanol (20 mL).

  • Initiation: Begin stirring the mixture at room temperature to create a suspension.

  • Base Addition: Add morpholine (22.0 mmol) dropwise to the stirred suspension over a period of 10-15 minutes. The addition is exothermic, and the reaction mixture may warm up and turn a dark orange/red color.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 50-60°C) using a heating mantle. Maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice bath for 30-45 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid generously with cold ethanol (2 x 15 mL) and then with cold hexane (2 x 25 mL) to remove any unreacted starting materials and colored impurities.

  • Drying and Purification: Dry the crystalline product under vacuum. The product is often of high purity at this stage. If further purification is required, recrystallization from ethanol or a mixture of ethanol and water can be performed. The expected yield is typically in the range of 70-85%.

Applications in Drug Discovery and Beyond

The 2-aminothiophene core synthesized via the Gewald reaction is a privileged scaffold in medicinal chemistry. Its rigid structure and potential for diverse substitution patterns make it an ideal starting point for generating compound libraries for high-throughput screening.

  • Kinase Inhibitors: Many potent kinase inhibitors incorporate the thieno[2,3-d]pyrimidine core, which is readily synthesized from Gewald products. These compounds have shown efficacy in cancer therapy by targeting key signaling pathways.

  • Anti-inflammatory Agents: Derivatives of 2-aminothiophenes have been investigated as inhibitors of enzymes like human leukocyte elastase, demonstrating their potential as anti-inflammatory drugs.[8]

  • Antimicrobial and Antiviral Compounds: The thiophene nucleus is present in various compounds exhibiting antibacterial, antifungal, and antiviral activities.

  • Central Nervous System (CNS) Agents: Certain 2-aminothiophene derivatives have been explored as allosteric enhancers for adenosine receptors, indicating potential applications in treating neurological disorders.[2]

Beyond pharmaceuticals, these compounds are used in the synthesis of azo dyes and as building blocks for π-conjugated polymers in materials science, highlighting the broad utility of this classic reaction.[2][12]

Workflow Fig. 2: Synthesis to Application Workflow Start Starting Materials (Ketone, Cyanoester, Sulfur) Gewald Gewald Synthesis Start->Gewald Product 2-Aminothiophene Intermediate Gewald->Product Derivatization Further Chemical Modification Product->Derivatization App Final Applications Derivatization->App Pharma Pharmaceuticals (e.g., Kinase Inhibitors) App->Pharma Materials Materials Science (e.g., Dyes, Polymers) App->Materials

Caption: Fig. 2: Synthesis to Application Workflow

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfur. 2. Insufficient base or catalyst deactivation. 3. Reaction temperature too low or time too short.1. Use finely powdered, high-purity sulfur. 2. Ensure the correct stoichiometry of the base; use a fresh bottle if necessary. 3. Increase temperature to 60-70°C and monitor by TLC until starting material is consumed.
Oily Product / Failure to Crystallize 1. Incomplete reaction, leaving starting materials. 2. Presence of impurities or side products.1. Extend the reaction time or slightly increase the temperature. 2. After filtration, wash the crude material thoroughly with cold hexane or diethyl ether. Try triturating the oil with a cold non-polar solvent.
Dark, Intractable Tar Formation 1. Reaction temperature is too high. 2. Base added too quickly, causing an uncontrolled exotherm.1. Maintain the reaction temperature below 70°C. 2. Add the base slowly and dropwise, using an ice bath to moderate the initial exotherm if necessary.
Difficulty in Purification Product co-crystallizes with sulfur.Wash the crude solid thoroughly with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide - use with extreme caution in a fume hood, or alternatively, a hot hexane wash).

Conclusion

The Gewald aminothiophene synthesis remains a highly relevant and indispensable tool in synthetic organic chemistry. Its ability to construct complex, pharmaceutically important scaffolds from simple precursors in a single, efficient operation ensures its continued use in both academic research and industrial drug development. By understanding the underlying mechanism and optimizing the reaction protocol, researchers can effectively leverage this reaction to accelerate the discovery of novel therapeutics and functional materials.

References

Application Notes and Protocols: Synthesis of 2-Aminothiophene-3-carboxylates from Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The 2-aminothiophene-3-carboxylate scaffold is a privileged pharmacophore found in numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs. Its synthesis is therefore of significant interest to the drug development community. While the Gewald reaction is a cornerstone for the synthesis of this moiety, this guide details a multi-step synthetic route commencing from the readily available starting material, ethyl 2-thiophenecarboxylate. This approach provides a practical alternative when the typical precursors for the Gewald reaction are not readily accessible.

This document provides a detailed protocol for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a representative 2-aminothiophene-3-carboxylate, through a well-established, multi-step pathway. The narrative explains the rationale behind each experimental step, ensuring both clarity and reproducibility for researchers.

Synthetic Strategy Overview

The conversion of this compound to a 2-aminothiophene-3-carboxylate derivative is not a direct transformation. Instead, it necessitates a strategic sequence of reactions. The most common and reliable method involves the nitration of the thiophene ring, followed by the reduction of the resulting nitro group to the desired amine. This synthetic route is illustrated below.

G A This compound B Nitration (HNO3/H2SO4) A->B Step 1 C Ethyl 5-nitro-2-thiophenecarboxylate B->C D Reduction (e.g., SnCl2/HCl) C->D Step 2 E Ethyl 2-amino-5-substituted-thiophene-3-carboxylate D->E G A α-Methylene Ketone E Gewald Reaction A->E B α-Cyano Ester B->E C Elemental Sulfur (S8) C->E D Base (e.g., Morpholine) D->E F 2-Aminothiophene-3-carboxylate E->F

Application Note: The Strategic Role of Ethyl 2-Thiophenecarboxylate as a Foundational Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-thiophenecarboxylate is a versatile and highly valued heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its thiophene core serves as a privileged pharmacophore, frequently employed as a bioisosteric replacement for phenyl rings to enhance a drug candidate's pharmacokinetic profile and target engagement. This guide provides an in-depth analysis of this compound's strategic applications, detailing its role in key synthetic transformations and its incorporation into significant therapeutic agents. We present field-proven protocols for its derivatization, including the Gewald aminothiophene synthesis, saponification followed by amide coupling, and the construction of fused heterocyclic systems like thienopyrimidines.

Introduction: The Thiophene Moiety in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that has become an indispensable scaffold in modern drug discovery.[2] Its structural and electronic similarity to a phenyl ring allows it to act as a bioisostere, a functional group replacement that can modulate a molecule's properties while retaining its primary biological activity. To date, 26 drugs approved by the U.S. FDA incorporate a thiophene nucleus, spanning therapeutic areas such as oncology, infectious disease, and neurology.[2]

This compound (CAS 2810-04-0) is a primary and commercially available starting material that provides chemists with a direct entry point to a vast chemical space of thiophene-containing compounds.[1][3] The ester functionality at the C2 position is readily transformed, making it an ideal anchor for molecular elaboration and the synthesis of complex pharmaceutical intermediates.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2810-04-0[1]
Molecular Formula C₇H₈O₂S[1]
Molecular Weight 156.20 g/mol [1]
Appearance Colorless to slightly yellow clear liquid[1]
Density 1.162 g/mL at 25 °C[3][4]
Boiling Point 218 °C[1][3]
Refractive Index n20/D 1.526[3][4]

The Bioisosteric Advantage: Thiophene vs. Phenyl

A cornerstone of lead optimization is the strategic modification of a molecule to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Replacing a phenyl ring with a thiophene, often sourced from precursors like this compound, is a well-established tactic to achieve this.

Causality Behind the Choice:

  • Modulation of Lipophilicity: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, which can slightly increase polarity and aqueous solubility compared to its benzene analog. This is often advantageous for improving a drug's formulation and bioavailability.

  • Altered Metabolism: Phenyl rings are common sites of CYP-mediated oxidation. The thiophene ring often presents a different metabolic profile, potentially blocking a problematic metabolic pathway and increasing the drug's half-life.

  • Enhanced Target Binding: The lone pairs of electrons on the sulfur atom can participate in additional, favorable interactions with a biological target, such as hydrogen bonding, which may increase binding affinity and potency.[2]

Caption: Bioisosteric replacement of a phenyl ring with a thiophene moiety.

Key Synthetic Applications and Protocols

This compound is a versatile starting point for a variety of high-value pharmaceutical intermediates. The following protocols detail some of its most critical transformations.

Saponification to 2-Thiophenecarboxylic Acid

The first step in many synthetic routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is fundamental, as the resulting carboxylic acid is a key intermediate for amide bond formation, a reaction central to medicinal chemistry.[5][6]

Caption: Workflow for the saponification of this compound.

Protocol 1: Synthesis of 2-Thiophenecarboxylic Acid

  • Rationale: This protocol employs basic hydrolysis, a robust and high-yielding method to convert the ester to a carboxylate salt.[7][8] The reaction is driven to completion by the irreversible deprotonation of the carboxylic acid intermediate. A final acidification step is required to yield the neutral product.[7]

  • Materials:

    • This compound (1.0 eq)

    • Ethanol (MeOH or EtOH)

    • Sodium Hydroxide (NaOH, 2.0-3.0 eq)

    • Deionized Water

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl Acetate or Diethyl Ether

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol (approx. 5-10 volumes).

    • In a separate flask, dissolve NaOH (2.5 eq) in water (approx. 5 volumes) and add it to the ester solution.

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Pour the remaining aqueous solution into water and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

    • Cool the aqueous phase in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-thiophenecarboxylic acid as a white solid.[7]

Amide Coupling: Application in Raltitrexed Synthesis

2-Thiophenecarboxylic acid is a key structural component of the anticancer drug Raltitrexed , a specific inhibitor of thymidylate synthase.[9][10] The synthesis involves the formation of an amide bond between the thiophene moiety and a complex quinazoline-based amine.

Caption: General workflow for amide coupling with 2-thiophenecarboxylic acid.

Protocol 2: General Amide Coupling using EDC/HOBt

  • Rationale: Direct condensation of a carboxylic acid and an amine is inefficient.[5] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] Additives such as Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve yields.[12]

  • Materials:

    • 2-Thiophenecarboxylic Acid (1.0 eq)

    • Target Amine (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (catalytic to 1.0 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve 2-thiophenecarboxylic acid (1.0 eq) and HOBt (0.1-1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.[5]

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful, multi-component reaction for synthesizing highly substituted 2-aminothiophenes.[13][14] These products are not directly derived from this compound but are crucial intermediates for drugs like the anti-inflammatory Tinoridine .[15] The reaction typically uses ethyl cyanoacetate, a close structural relative, highlighting the utility of ester- and nitrile-activated methylene groups in thiophene synthesis.

Caption: The one-pot, multi-component Gewald aminothiophene synthesis.

Protocol 3: Synthesis of Ethyl 2-Amino-4-methylthiophene-3-carboxylate

  • Rationale: This protocol is based on the Gewald reaction, which proceeds via a base-catalyzed Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization.[16] The use of a secondary amine like diethylamine or morpholine is classic for this transformation.[17]

  • Materials:

    • Ethyl cyanoacetate (1.0 eq)

    • Acetone (acetylacetone can also be used for a different substitution pattern) (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Diethylamine or Morpholine (1.0 eq)

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add ethyl cyanoacetate (1.0 eq), acetone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (5-10 volumes).

    • Stir the heterogeneous mixture at room temperature.

    • Slowly add diethylamine (1.0 eq) dropwise to the mixture. An exotherm may be observed.

    • After the addition is complete, stir the reaction mixture at 40–50 °C for 4-6 hours.[17]

    • Allow the mixture to cool and stir at room temperature overnight. A precipitate will form.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene derivative.[17]

Synthesis of Fused Ring Systems: Thienopyrimidines

The 2-aminothiophene-3-carboxylates produced from the Gewald synthesis are ideal precursors for constructing fused heterocyclic systems. Thienopyrimidines, which are bioisosteres of purines, are a prominent class of compounds with anticancer and anti-inflammatory activities.[18]

Protocol 4: Cyclization to a Thieno[2,3-d]pyrimidin-4(3H)-one

  • Rationale: This protocol achieves cyclization by heating the aminothiophene ester with formamide.[19] Formamide serves as both the solvent and the source of the C2 carbon of the pyrimidine ring, providing a direct and efficient route to the fused bicyclic system.

  • Materials:

    • Ethyl 2-aminothiophene-3-carboxylate derivative (from Protocol 3)

    • Formamide

  • Procedure:

    • Place the starting ethyl 2-aminothiophene-3-carboxylate (1.0 eq) in a round-bottom flask.

    • Add an excess of formamide (approx. 10-20 volumes).

    • Heat the mixture to reflux (approx. 180-190 °C) for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one derivative.[19]

Case Studies: Thiophene in Marketed Drugs

The thiophene core, often installed via building blocks like this compound or its derivatives, is present in numerous blockbuster drugs.

  • Prasugrel (Effient®): An antiplatelet agent used to prevent blood clots. It contains a tetrahydrothienopyridine core, showcasing the fusion of a thiophene ring with another heterocycle.[20][21][22]

  • Tiotropium (Spiriva®): A long-acting anticholinergic bronchodilator for treating COPD. Its structure features two thiophene rings attached to a central glycolic acid moiety, derived from thiophene precursors.[23][24][25]

  • Raltitrexed (Tomudex®): An anticancer agent whose synthesis relies on the 2-thiophenecarboxylic acid moiety.[2][9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that enables access to complex and biologically active molecules. Its utility is rooted in the advantageous properties of the thiophene ring as a phenyl bioisostere and the synthetic flexibility of the C2-ester functionality. The protocols outlined in this guide for saponification, amide coupling, and the synthesis of aminothiophenes and thienopyrimidines demonstrate the foundational role of this compound in modern pharmaceutical research and development. By understanding and applying these core transformations, researchers can leverage this compound to accelerate the discovery of novel therapeutics.

References

Application Notes & Protocols: Ethyl 2-Thiophenecarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Thiophene Scaffold in Modern Crop Protection

Ethyl 2-thiophenecarboxylate (CAS No. 2810-04-0) is a versatile heterocyclic building block that has become indispensable in the synthesis of advanced agrochemicals.[1] The thiophene ring, a sulfur-containing five-membered heterocycle, is a prominent "privileged scaffold" in medicinal and agricultural chemistry. Its structural properties and electronic characteristics allow it to serve as a bioisostere for benzene rings, while offering unique metabolic profiles and binding interactions with target enzymes. This makes thiophene-based molecules, derived from precursors like this compound, highly valuable for developing novel fungicides, insecticides, and herbicides with improved efficacy and selectivity.[1][2]

This guide provides an in-depth exploration of the synthetic utility of this compound in creating next-generation agrochemicals. We will detail the synthesis of potent fungicides and insecticides, explain the chemical rationale behind the methodologies, and provide validated, step-by-step protocols for researchers and development professionals.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 2810-04-0 [1]
Molecular Formula C₇H₈O₂S [1]
Molecular Weight 156.20 g/mol [1]
Appearance Colorless to slightly yellow clear liquid [1]
Boiling Point 218 °C [1]
Density 1.16 g/mL [1]
Refractive Index n20/D 1.52 [1]

| Purity | ≥ 98% (GC) |[1] |

II. Application in Fungicide Synthesis: N-(thiophen-2-yl) Nicotinamides

A prominent application of the thiophene scaffold is in the development of novel fungicides. By employing an "active substructure splicing" strategy, chemists have successfully combined the thiophene moiety with nicotinic acid (a well-established pharmacophore in agriculture) to create a new class of N-(thiophen-2-yl) nicotinamide fungicides.[2][3] These compounds have demonstrated exceptional activity against challenging plant pathogens like oomycetes, which cause diseases such as downy mildew.[3][4]

Scientific Rationale & Structure-Activity Relationship (SAR)

The fungicidal efficacy of this class is rooted in the synergistic combination of the two heterocyclic rings. The nicotinamide portion is found in commercial agrochemicals like the fungicide boscalid, while the thiophene ring is present in fungicides like penthiopyrad and isofetamid.[2] Research has shown that substitutions on both rings are critical for optimizing activity. For instance, compound 4f (see Table 2), with dichloro-substitution on the pyridine ring and specific alkyl/cyano groups on the thiophene ring, exhibits significantly higher potency than commercial standards like flumorph against cucumber downy mildew.[3][4] This highlights the importance of the thiophene core as a tunable platform for enhancing biological performance.

General Synthetic Pathway

The synthesis is a robust two-step process. First, a substituted nicotinic acid (1 ) is activated by converting it to the corresponding acyl chloride (2 ) using a chlorinating agent like oxalyl chloride. The use of oxalyl chloride is advantageous as it produces gaseous byproducts (CO, CO₂), simplifying purification. A catalytic amount of DMF is typically added to form the Vilsmeier reagent in situ, which is the active catalytic species.

Second, the reactive acyl chloride (2 ) is coupled with a substituted thiophen-2-amine (3 ) via a nucleophilic acyl substitution reaction. This amidation is typically carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3][5]

Fungicide Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation NicotinicAcid Substituted Nicotinic Acid (1) Py-COOH AcylChloride Nicotinoyl Chloride (2) Py-COCl NicotinicAcid->AcylChloride  Oxalyl Chloride, cat. DMF  Anhydrous DCM, RT ThiopheneAmine Substituted Thiophen-2-amine (3) Th-NH2 FinalProduct N-(thiophen-2-yl) Nicotinamide (4) Py-CONH-Th AcylChloride->FinalProduct ThiopheneAmine->FinalProduct  Base (e.g., TEA)  Anhydrous DCM, 0°C to RT caption General workflow for synthesis of N-(thiophen-2-yl) nicotinamides.

Caption: General workflow for synthesis of N-(thiophen-2-yl) nicotinamides.

Quantitative Fungicidal Data

The following table summarizes the potent in vivo activity of lead compounds against cucumber downy mildew (Pseudoperonospora cubensis).

Table 2: In Vivo Fungicidal Activity against Cucumber Downy Mildew

Compound ID EC₅₀ (mg/L) 95% Confidence Interval Reference(s)
4a 4.69 3.65 ~ 6.03 [4][5]
4f 1.96 1.54 ~ 2.49 [4][5]
Flumorph (Commercial Standard) 7.55 5.89 ~ 9.67 [4][5]

| Diflumetorim (Commercial Standard) | 21.44 | 16.71 ~ 27.50 |[4][5] |

III. Application in Insecticide Synthesis: 1,2,4-Triazole Insecticides

This compound is a foundational precursor for producing halogenated 2-thiophenecarboxylic acid derivatives, which are critical building blocks for a new generation of 2,6-dihaloaryl 1,2,4-triazole insecticides.[6][7] These insecticides demonstrate high efficacy against sap-feeding pests like aphids, mites, and whiteflies, coupled with low mammalian toxicity.[8][9]

Scientific Rationale & Synthetic Pathway

The synthesis of these complex insecticides requires a halogenated thiophene moiety, often functionalized as an acid chloride (e.g., 3,4,5-trichloro-2-thiophenecarbonyl chloride) for subsequent coupling to the triazole core.[6][7] While commercial routes may start from already halogenated thiophenes, a pathway from this compound involves several key transformations:

  • Saponification: The ethyl ester is first hydrolyzed to 2-thiophenecarboxylic acid using a base like NaOH or KOH.

  • Halogenation: The thiophene ring is then perchlorinated or perbrominated. This step is crucial for imparting the desired insecticidal properties.

  • Acyl Chloride Formation: The resulting halogenated carboxylic acid is converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[10]

A more advanced industrial route involves direct metallation of a perhalogenated thiophene followed by carboxylation. For example, tetrachlorothiophene can be treated with n-butyllithium to form a 2-thienyllithium species, which is then quenched with CO₂ to yield 3,4,5-trichloro-2-thiophenecarboxylic acid.[6][10] This method offers high regioselectivity and efficiency. The choice of an ether solvent like methyl t-butyl ether (MTBE) over THF is critical to prevent side reactions.[7]

Insecticide Intermediate Synthesis cluster_0 Pathway from this compound cluster_1 Industrial Pathway cluster_2 Final Activation Start This compound Acid 2-Thiophenecarboxylic Acid Start->Acid 1. NaOH (aq) 2. HCl (aq) HalogenAcid Halogenated Acid Acid->HalogenAcid Halogenating Agent (e.g., Cl₂) AcidChloride Halogenated 2-Thiophenecarbonyl Chloride HalogenAcid->AcidChloride SOCl₂ or (COCl)₂ TCT Tetrachlorothiophene Lithium 2-Thienyllithium Species TCT->Lithium n-BuLi MTBE, -60°C Lithium->HalogenAcid CO₂ Quench caption Synthetic pathways to key halogenated thiophene intermediates.

References

Application Notes and Protocols: Ethyl 2-Thiophenecarboxylate as a Versatile Precursor for the Synthesis of Thiophene-Based Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromophoric Potential of the Thiophene Ring

The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in materials science, pharmaceuticals, and notably, in the chemistry of dyes and pigments.[1] Its electron-rich nature and the ability of the sulfur atom to participate in π-conjugation contribute to the vibrant colors and desirable photochemical properties of thiophene-containing colorants.[2] Ethyl 2-thiophenecarboxylate, a commercially available and versatile building block, serves as an excellent starting point for the synthesis of a diverse array of these chromophoric systems.[1] The ester functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures required for high-performance dyes and pigments.

This technical guide provides an in-depth exploration of the synthetic pathways starting from or involving this compound and its close derivatives to produce three major classes of colorants: Thiophene-Azo Dyes, Diketopyrrolopyrrole (DPP) Pigments, and Cyanine Dyes. The protocols detailed herein are designed for researchers, scientists, and professionals in the field of drug and materials development, offering both practical, step-by-step instructions and the scientific rationale behind the methodologies.

I. Thiophene-Azo Dyes: Brilliant Hues through Diazotization and Coupling

Thiophene-based azo dyes are renowned for their bright, intense colors and good fastness properties, making them suitable for a wide range of applications, including the dyeing of synthetic fibers.[2][3] The synthesis of these dyes hinges on the creation of a 2-aminothiophene precursor, which can then undergo diazotization and coupling with an electron-rich aromatic partner. The Gewald reaction is a cornerstone for the efficient, one-pot synthesis of polysubstituted 2-aminothiophenes.[4][5][6]

A. The Gewald Reaction: A Multicomponent Route to 2-Aminothiophene Precursors

The Gewald reaction is a powerful multicomponent condensation that brings together a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to form a 2-aminothiophene.[5][7] While not a direct reaction of this compound, this methodology is crucial for producing the necessary precursors and is often the most efficient route. For the purpose of this guide, we will detail the synthesis of a key precursor, ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate via the Gewald Reaction

Causality: This protocol utilizes acetophenone as the ketone component to introduce the phenyl group at the 4-position of the thiophene ring. Ethyl cyanoacetate provides the ester and nitrile functionalities necessary for the cyclization, and elemental sulfur serves as the sulfur source for the heterocycle. A base, such as diethylamine, is used to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.[5]

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Diethylamine

  • Ethanol

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL).

  • Slowly add diethylamine (5 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
Acetophenone1.0120.156.01 g
Ethyl cyanoacetate1.0113.125.66 g
Sulfur1.032.061.60 g
DiethylamineCatalyst73.145 mL

Visualization of Workflow:

Gewald_Reaction Reactants Acetophenone, Ethyl Cyanoacetate, Sulfur, Diethylamine Mixing Mix in Ethanol Reactants->Mixing Reflux Reflux for 3h Mixing->Reflux Workup Pour into ice, Filter Reflux->Workup Purification Recrystallize from Ethanol Workup->Purification Product Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.

B. Diazotization and Azo Coupling: The Genesis of Color

With the 2-aminothiophene precursor in hand, the next steps involve converting the primary amino group into a diazonium salt, which is a potent electrophile. This diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol or an aniline derivative) to form the azo dye.

Experimental Protocol 2: Synthesis of a Thiophene-Azo Dye

Causality: The diazotization is carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. Sodium nitrite in the presence of a strong acid (like sulfuric acid) generates the necessary nitrous acid for the reaction. The subsequent coupling reaction is an electrophilic aromatic substitution, where the electron-rich coupling component attacks the diazonium salt.

Materials:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Protocol 1)

  • Sodium nitrite

  • Concentrated sulfuric acid

  • N,N-dimethylaniline (as the coupling component)

  • Hydrochloric acid

  • Sodium acetate

  • Ice

Procedure: Part 1: Diazotization

  • Suspend ethyl 2-amino-4-phenylthiophene-3-carboxylate (10 mmol) in a mixture of acetic acid and propionic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (11 mmol) in concentrated sulfuric acid at a temperature below 20 °C to prepare nitrosylsulfuric acid.

  • Slowly add the cold nitrosylsulfuric acid solution to the stirred thiophene suspension, maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt solution.

Part 2: Azo Coupling

  • In a separate beaker, dissolve N,N-dimethylaniline (10 mmol) in 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the diazonium salt solution from Part 1 to the cold N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and keep the mixture acidic.

  • After the addition is complete, add a saturated solution of sodium acetate to raise the pH and promote the coupling reaction.

  • The colored precipitate of the azo dye will form. Stir for another hour.

  • Collect the dye by vacuum filtration, wash thoroughly with water, and dry.

Visualization of Synthetic Pathway:

Azo_Dye_Synthesis cluster_precursor Precursor Synthesis cluster_dye_synthesis Azo Dye Formation Gewald Reaction Gewald Reaction Aminothiophene Ethyl 2-amino-4-phenyl- thiophene-3-carboxylate Gewald Reaction->Aminothiophene Diazotization Diazotization (NaNO2, H2SO4, 0-5 °C) Aminothiophene->Diazotization Diazonium_Salt Thiophene Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (0-5 °C) Diazonium_Salt->Azo_Coupling Coupling_Component N,N-dimethylaniline Coupling_Component->Azo_Coupling Azo_Dye Thiophene-Azo Dye Azo_Coupling->Azo_Dye DPP_Synthesis cluster_precursor Precursor Preparation cluster_dpp_formation DPP Core Formation E2TC This compound Amidation Amidation E2TC->Amidation Amide 2-Thiophenecarboxamide Amidation->Amide Dehydration Dehydration Amide->Dehydration Nitrile 2-Thiophenecarbonitrile Dehydration->Nitrile Condensation Base-Catalyzed Condensation Nitrile->Condensation Succinate Diethyl Succinate Succinate->Condensation Base Strong Base (e.g., NaOtBu) Base->Condensation DPP_Pigment Thiophene-DPP Pigment Condensation->DPP_Pigment Cyanine_Dye_Synthesis E2TC This compound Reduction Reduction E2TC->Reduction Methylthiophene 2-Methylthiophene Reduction->Methylthiophene Heterocycle_Formation Formation of Thiophene-Heterocycle Methylthiophene->Heterocycle_Formation Quaternization Quaternization (e.g., with Alkyl Halide) Heterocycle_Formation->Quaternization Quat_Salt Quaternized Thiophene Precursor Quaternization->Quat_Salt Condensation Condensation Reaction Quat_Salt->Condensation Polymethine Polymethine Bridge Source Polymethine->Condensation Cyanine_Dye Thiophene-Cyanine Dye Condensation->Cyanine_Dye

References

Protocol for the synthesis of thieno[2,3-d]pyrimidines using ethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Thieno[2,3-d]pyrimidines

Topic: Protocol for the Synthesis of Thieno[2,3-d]pyrimidines Reference Starting Material: Ethyl 2-Aminothiophene-3-carboxylate Derivatives

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of profound importance in medicinal chemistry and drug development. Structurally, it acts as a bioisostere of purines, the fundamental building blocks of DNA and RNA, allowing it to interact with a wide range of biological targets.[1] This structural analogy has led to the discovery of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their ability to function as kinase inhibitors, in particular, has established them as a privileged scaffold in modern oncology research.[4][5]

This guide provides a detailed, field-proven protocol for the synthesis of the thieno[2,3-d]pyrimidine core, designed for researchers and scientists in organic synthesis and drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Synthetic Strategy: A Two-Stage Approach to the Core Scaffold

The most robust and widely adopted strategy for constructing the thieno[2,3-d]pyrimidine skeleton involves a two-stage process:

  • Formation of a Key Intermediate: The synthesis of a polysubstituted ethyl 2-aminothiophene-3-carboxylate . This is most efficiently achieved through the celebrated Gewald multicomponent reaction.[6][7]

  • Pyrimidine Ring Annulation: The cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring, typically by reaction with formamide.[8][9]

While the topic specifies ethyl 2-thiophenecarboxylate as a starting point, it is crucial to note that this compound is not a direct or efficient precursor for the required 2-amino-3-carboxylate intermediate. The Gewald reaction, starting from a ketone or aldehyde, an activated nitrile, and elemental sulfur, represents the most versatile and high-yielding pathway to this essential building block.[10][11] This guide will therefore focus on the Gewald-based approach as the cornerstone of thieno[2,3-d]pyrimidine synthesis.

Protocol I: Synthesis of the Key Intermediate via Gewald Reaction

The Gewald reaction is a one-pot synthesis that assembles the highly functionalized 2-aminothiophene ring from simple, readily available precursors.[7][12]

Principle and Mechanism

The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between a ketone (e.g., cyclohexanone) and an active methylene nitrile (ethyl cyanoacetate). Elemental sulfur then adds to the resulting α,β-unsaturated nitrile, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product. The base, typically a secondary amine like morpholine or diethylamine, is critical for catalyzing the initial condensation step.[7][10]

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol provides a representative example using cyclohexanone.

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / Mass
Cyclohexanone98.14504.91 g (5.16 mL)
Ethyl Cyanoacetate113.12505.66 g (5.33 mL)
Elemental Sulfur32.06501.60 g
Morpholine87.12575.00 mL
Methanol32.04-30 mL
Ethanol46.07-For washing

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (30 mL), cyclohexanone (50 mmol), ethyl cyanoacetate (50 mmol), and elemental sulfur (50 mmol).

  • Catalyst Addition: Begin stirring the mixture. Slowly add morpholine (5 mL) dropwise over a period of 30 minutes. The addition is mildly exothermic; maintain the temperature between 35-40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Allow the mixture to cool to room temperature. A precipitate will form.

  • Purification: Filter the precipitate using a Büchner funnel and wash the collected solid with cold ethanol.

  • Drying: Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a cream-colored solid.[10]

Expected Yield: 75-85%.

Workflow for Gewald Reaction

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Catalysis cluster_2 Step 3: Reaction cluster_3 Step 4: Isolation & Purification A Mix Ketone, Ethyl Cyanoacetate, Sulfur in Methanol B Slowly add Morpholine (35-40 °C) A->B Stirring C Stir at 45 °C for 3h B->C Heating D Cool to RT C->D E Filter Precipitate D->E F Recrystallize from Ethanol E->F G Final Product: 2-Aminothiophene Intermediate F->G

Caption: Workflow for the Gewald synthesis of the 2-aminothiophene intermediate.

Protocol II: Cyclization to 5,6,7,8-Tetrahydro-3H-benzo[11][13]thieno[2,3-d]pyrimidin-4-one

This step constructs the pyrimidine ring onto the thiophene intermediate using formamide.

Principle and Mechanism

Heating the 2-aminothiophene-3-carboxylate with a large excess of formamide results in cyclization. Formamide serves as both the solvent and the source for the C2 and N3 atoms of the pyrimidine ring. The reaction involves an initial acylation of the amino group by formamide, followed by an intramolecular cyclocondensation to yield the final thieno[2,3-d]pyrimidin-4-one.[8]

Detailed Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )Amount (mmol)Volume / Mass
Ethyl 2-amino-4,5,6,7-tetrahydro...225.31102.25 g
Formamide45.04-20 mL

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the 2-aminothiophene intermediate (10 mmol) and formamide (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 180-190 °C) under a reflux condenser for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Purification: A solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Final Product: Recrystallize the crude solid from ethanol to yield the pure 5,6,7,8-tetrahydro-3H-benzo[11][13]thieno[2,3-d]pyrimidin-4-one as fine brown needles.[8]

Expected Yield: 88-95%.

Overall Synthetic Pathway

G Start Cyclohexanone + Ethyl Cyanoacetate + Sulfur Intermediate Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene- 3-carboxylate Start->Intermediate Gewald Reaction (Morpholine, 45 °C) Final 5,6,7,8-Tetrahydro-3H-benzo[4,5] thieno[2,3-d]pyrimidin-4-one Intermediate->Final Cyclization (Formamide, Reflux)

Caption: Overall two-step synthesis of the thieno[2,3-d]pyrimidine core.

Data & Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical methods.

Representative Analytical Data for the Final Product (7a): [8]

AnalysisResult
Appearance Fine brown needles
Melting Point 224–226 °C
IR (KBr, cm⁻¹) 3157 (N-H), 1658 (C=O), 1589 (C=C)
¹H-NMR (DMSO-d₆) δ 1.76 (m, 4H), 2.71 (t, 2H), 2.86 (t, 2H), 7.98 (s, 1H, H-2), 12.29 (br s, 1H, NH)
¹³C-NMR (DMSO-d₆) δ 22.3, 23.0, 25.0, 25.9, 123.2, 131.4, 132.6, 145.4, 158.2 (C=N), 163.0 (C=O)
MS (m/z) 206 (M⁺)

Safety & Handling Precautions

Proper personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

ChemicalCAS No.HazardsHandling Precautions
Formamide 75-12-7Danger - Suspected of causing cancer. May damage fertility or the unborn child.[14][15]Obtain special instructions before use. Avoid all contact with skin, eyes, and clothing. Do not breathe vapor.[16] Store in a locked, designated area.
Morpholine 110-91-8Danger - Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.Keep away from heat and open flames. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.
Ethyl Cyanoacetate 105-56-6Warning - Harmful if swallowed. Causes skin and eye irritation.Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Elemental Sulfur 7704-34-9Warning - Causes skin irritation. Flammable solid.Avoid creating dust. Keep away from ignition sources.

References

Application & Protocol Guide: Electrophilic Substitution Reactions on Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of Ethyl 2-Thiophenecarboxylate

This compound is a versatile heterocyclic building block extensively used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its thiophene core, an electron-rich aromatic system, combined with the modulating effect of the C2-ester group, presents a unique landscape for chemical functionalization.[2] This guide provides an in-depth analysis of the principles governing electrophilic aromatic substitution (SEAr) on this substrate and offers detailed, field-proven protocols for key transformations. The focus is on explaining the causality behind experimental choices to empower researchers in drug development and synthetic chemistry to achieve predictable and high-yielding outcomes.

Theoretical Framework: Reactivity and Regioselectivity

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, exhibiting greater reactivity than benzene.[2][3] This enhanced reactivity stems from the ability of the sulfur heteroatom to stabilize the cationic intermediate (the σ-complex or arenium ion) through the delocalization of its lone pair of electrons.[2][4]

In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 (α) position, as the resulting σ-complex is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.[2][5][6]

However, the presence of the ethyl carboxylate group (-COOEt) at the C2 position profoundly alters this landscape. The -COOEt group is a moderate electron-withdrawing group (EWG) due to both inductive and resonance effects.[7][8] This has two major consequences:

  • Deactivation: The EWG reduces the overall electron density of the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles than unsubstituted thiophene.[8][9]

  • Directing Effect: The EWG directs incoming electrophiles away from the adjacent C3 position and primarily towards the C5 (α') and C4 (β') positions. The precise outcome often depends on the reaction conditions, particularly the presence or absence of a Lewis acid catalyst.[10][11]

Mechanistic Insight into Regioselectivity

The regiochemical outcome is determined by the relative stability of the σ-complex intermediates formed upon electrophilic attack.

  • Attack at C5 (α'-position): The positive charge in the intermediate can be delocalized over the ring, including a key resonance structure where the sulfur atom bears the positive charge, which is relatively stable.

  • Attack at C4 (β'-position): Delocalization of the positive charge also occurs, but the resonance contributors differ.

Computational studies and experimental evidence suggest that in the absence of a strong Lewis acid catalyst, substitution is often favored at the C5 position.[11] Conversely, when a strong Lewis acid (e.g., AlCl₃) is used, it can coordinate with the carbonyl oxygen of the ester. This "swamping catalyst" condition dramatically increases the electron-withdrawing nature of the substituent, favoring substitution at the C4 position.[11][12]

G start This compound + E⁺ c5_attack Attack at C5 start->c5_attack Path A c4_attack Attack at C4 start->c4_attack Path B sigma_c5 C5 σ-Complex (Resonance Stabilized) c5_attack->sigma_c5 sigma_c4 C4 σ-Complex (Resonance Stabilized) c4_attack->sigma_c4 product_c5 5-Substituted Product sigma_c5->product_c5 -H⁺ product_c4 4-Substituted Product sigma_c4->product_c4 -H⁺ no_catalyst Non-Catalytic / Mild Conditions (e.g., Acetyl Nitrate) no_catalyst->c5_attack lewis_acid Lewis Acid Conditions (e.g., excess AlCl₃) lewis_acid->c4_attack

Figure 1. Logical workflow for predicting regioselectivity based on reaction conditions.

Application Notes & Protocols

The following sections provide detailed protocols for the nitration, bromination, and Friedel-Crafts acylation of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed. All reactions should be performed in a well-ventilated fume hood.

Nitration: Synthesis of Ethyl 5-nitro-2-thiophenecarboxylate

Nitration introduces a nitro (-NO₂) group, a critical functional group for further transformations. Due to the activated nature of the thiophene ring, harsh nitrating conditions (e.g., mixed H₂SO₄/HNO₃) can lead to oxidation and decomposition. A milder reagent, often generated in situ, is preferable. This protocol uses fuming nitric acid in acetic anhydride, which generates acetyl nitrate.

Protocol 1: Nitration

  • Objective: To synthesize Ethyl 5-nitro-2-thiophenecarboxylate.

  • Materials & Reagents:

    • This compound

    • Acetic anhydride

    • Fuming nitric acid (90%)

    • Ice-salt bath

    • Standard glassware for organic synthesis

  • Procedure: [13]

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool acetic anhydride (160 mL) to -5 °C using an ice-salt bath.

    • Slowly add fuming nitric acid (34 mL) dropwise to the cooled acetic anhydride. Causality: This addition is highly exothermic; maintaining the temperature below 0 °C is critical to safely form the acetyl nitrate reagent and prevent uncontrolled reactions.

    • Once the nitrating mixture is prepared, add this compound (62.7 g) dropwise while vigorously stirring. Ensure the internal temperature does not rise above 5-10 °C.

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

    • The solid product will precipitate. Collect the crude product by vacuum filtration.

    • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

    • Recrystallize the crude product from ethanol to yield pure ethyl 5-nitro-2-thiophenecarboxylate as a solid.

  • Field Insight: While the 5-nitro isomer is the major product under these conditions, the formation of the 4-nitro isomer as a minor product is possible.[14] Purity should be confirmed by NMR spectroscopy or melting point analysis (M.P. of 5-nitro isomer: ~161 °C for the corresponding acid).[15]

Halogenation: Regioselective Synthesis of Ethyl 4-bromo-2-thiophenecarboxylate

Bromination is a fundamental transformation. As discussed, regioselectivity can be controlled by the reaction conditions. The following protocol utilizes "catalyst swamping conditions" with excess aluminum trichloride to achieve high selectivity for the C4 position.[12]

Protocol 2: Bromination

  • Objective: To synthesize Ethyl 4-bromo-2-thiophenecarboxylate.

  • Materials & Reagents:

    • This compound (or 5-alkyl derivatives as per source)

    • Aluminum trichloride (AlCl₃), anhydrous

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

  • Procedure: [12]

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous CH₂Cl₂. Cool the suspension to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise to the stirred suspension. Causality: The excess Lewis acid coordinates strongly to the ester's carbonyl group, deactivating the ring and directing the incoming electrophile to the C4 position.

    • Stir the resulting dark suspension for 30 minutes at 0 °C.

    • Add a solution of bromine (1.0 equivalent) in CH₂Cl₂ dropwise, maintaining the temperature at 0 °C. Vigorous effervescence (HBr evolution) may be observed.

    • Continue stirring on the ice bath for 1-2 hours after the addition is complete.

  • Work-up and Purification:

    • Pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Friedel-Crafts Acylation: Synthesis of Ethyl 4-acetyl-2-thiophenecarboxylate

Friedel-Crafts acylation installs an acyl group (e.g., acetyl) onto the ring, forming a ketone.[16] This reaction is challenging on the deactivated this compound ring and requires a stoichiometric amount of a strong Lewis acid catalyst.[17][18] The product ketone forms a complex with the Lewis acid, rendering it inactive, hence the need for more than one equivalent.[17][19]

Protocol 3: Friedel-Crafts Acylation

  • Objective: To synthesize Ethyl 4-acetyl-2-thiophenecarboxylate.

  • Materials & Reagents:

    • This compound

    • Acetyl chloride (CH₃COCl)

    • Aluminum trichloride (AlCl₃), anhydrous

    • 1,2-Dichloroethane or Nitrobenzene (solvent)

    • Dilute HCl

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.2 equivalents) in the chosen solvent (e.g., 1,2-dichloroethane).

    • Cool the suspension to 0 °C and add acetyl chloride (1.1 equivalents) dropwise. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.[16]

    • Add this compound (1.0 equivalent) dropwise, keeping the temperature below 10 °C.

    • After addition, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) for several hours until TLC indicates consumption of the starting material. Causality: Heating is required to overcome the energy barrier for the electrophilic attack on the deactivated thiophene ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice containing concentrated HCl to hydrolyze the aluminum complexes.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable solvent like ethyl acetate.

    • Combine the organic layers, wash with water, 5% NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization.

Summary of Reaction Conditions

ReactionElectrophile SourceCatalyst / ConditionsPrimary ProductExpected YieldReference
Nitration Fuming HNO₃ / Acetic Anhydride-5 to 10 °CEthyl 5-nitro-2-thiophenecarboxylateGood to High[13]
Bromination Br₂2.5 eq. AlCl₃ in CH₂Cl₂, 0 °CEthyl 4-bromo-2-thiophenecarboxylateExcellent (>85%)[12]
Acylation Acetyl Chloride>2 eq. AlCl₃ in DCE, 40-50 °CEthyl 4-acetyl-2-thiophenecarboxylateModerate[16][17]

Conclusion

This compound is a substrate whose reactivity in electrophilic substitution is dominated by the deactivating and directing effects of its ester functionality. By carefully selecting reagents and controlling reaction conditions—particularly the use and stoichiometry of Lewis acid catalysts—chemists can achieve high regioselectivity for substitution at either the C4 or C5 position. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to functionalize this important heterocyclic core for applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Ethyl 2-Thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Application Notes: Strategic Insights for Researchers

Introduction: The Significance of 5-Aryl-2-Thiophenecarboxylates

Thiophene-based molecular scaffolds are cornerstones in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged structures in drug design. Specifically, 5-aryl-2-thiophenecarboxylate esters are crucial intermediates for a range of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anti-cancer compounds. The Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for synthesizing these valuable compounds, offering a direct and efficient route to forge the critical carbon-carbon bond between the thiophene core and various aryl or heteroaryl moieties.[1] This guide provides a comprehensive overview of the critical parameters, mechanistic considerations, and optimized protocols for successfully employing Suzuki coupling reactions with ethyl 2-thiophenecarboxylate derivatives.

Mechanistic Considerations and Key Challenges

The success of a Suzuki-Miyaura coupling reaction hinges on a delicate balance of factors within its catalytic cycle. For substrates like this compound, two primary structural features dictate the optimal reaction strategy: the electronic effect of the carboxylate group and the presence of the sulfur heteroatom.

  • Electronic Effects of the Ethyl Carboxylate Group: The ethyl carboxylate group at the C2 position is strongly electron-withdrawing. When coupling a 5-halo-2-thiophenecarboxylate, this deactivates the thiophene ring towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[2] This effect necessitates the use of more reactive coupling partners (e.g., arylboronic acids with electron-donating groups) or more robust catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3][4]

  • The Challenge of the Thiophene Sulfur: The sulfur atom in the thiophene ring can act as a Lewis base and coordinate to the palladium center. This interaction can lead to catalyst poisoning, where the active sites of the catalyst are blocked, leading to sluggish or incomplete reactions.[5] To mitigate this, it is often beneficial to use higher catalyst loadings or ligands that form very stable complexes with palladium, thereby reducing the propensity for sulfur coordination. Additionally, careful selection of the palladium precursor and ligands is essential to ensure high catalytic turnover.

Causality Behind Experimental Choices

The selection of each component in the reaction mixture is a critical decision aimed at overcoming the inherent challenges of the substrate and maximizing yield and purity.

  • Catalyst Selection: While Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki couplings, its performance can be suboptimal with electron-deficient heterocycles.[1][3] More advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) or palladacycles, often provide superior results due to their enhanced stability and activity, which helps to counteract the deactivating effect of the ester group and the potential for sulfur poisoning.[3][5]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6] For ester-containing substrates, a common concern is base-mediated hydrolysis of the ester. While strong inorganic bases like K₃PO₄ are highly effective for transmetalation, milder bases such as K₂CO₃ or even KF can be employed if ester hydrolysis is a significant side reaction, particularly if the reaction requires prolonged heating.[7] The choice of base can also influence the reaction rate and selectivity.

  • Solvent System: The solvent must solubilize all reaction components, including the organic substrate, the boronic acid, and the inorganic base. Biphasic solvent systems, such as 1,4-dioxane/water or toluene/water, are frequently used.[1][8] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. However, in cases of significant dehalogenation side reactions, minimizing the amount of water can be beneficial.[9]

II. Data Presentation: Comparative Performance

The following table summarizes the results from a study on the Suzuki-Miyaura coupling of pentyl 5-bromo-2-thiophenecarboxylate with various arylboronic acids, offering a comparative look at the influence of the boronic acid substituent and the solvent system on product yield. This data serves as a valuable baseline for optimizing reactions with the ethyl ester analogue.

Arylboronic AcidProductSolvent SystemYield (%)Reference
3-Chlorophenylboronic acidPentyl 5-(3-chlorophenyl)thiophene-2-carboxylate1,4-Dioxane/Water71.5[1]
3-Chlorophenylboronic acidPentyl 5-(3-chlorophenyl)thiophene-2-carboxylateDry Toluene50.2[1]
3-Acetylphenylboronic acidPentyl 5-(3-acetylphenyl)thiophene-2-carboxylate1,4-Dioxane/Water75.0[1]
3-Acetylphenylboronic acidPentyl 5-(3-acetylphenyl)thiophene-2-carboxylateDry Toluene33.0[1]
4-(Methylthio)phenylboronic acidPentyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylate1,4-Dioxane/Water80.2[1]
4-(Methylthio)phenylboronic acidPentyl 5-(4-(methylthio)phenyl)thiophene-2-carboxylateDry Toluene76.5[1]

III. Visualizations: Reaction Workflow and Mechanism

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Inert Atmosphere & Solvent Addition cluster_execution 3. Reaction Execution cluster_workup 4. Work-up & Purification reagents Combine: - Ethyl 5-halothiophene-2-carboxylate - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) purge Purge with Inert Gas (Argon or Nitrogen) catalyst->purge solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) purge->solvent heat Heat to Reaction Temp (e.g., 90-100 °C) Monitor by TLC/LC-MS solvent->heat extract Cool, Dilute, & Extract with Organic Solvent heat->extract purify Dry, Concentrate, & Purify via Chromatography extract->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R1X R¹-X (Ethyl 5-halothiophene- 2-carboxylate) R1X->OxAdd R2B R²-B(OH)₂ + Base -> [R²-B(OH)₃]⁻ R2B->Transmetal Product R¹-R² (Product) Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Ethyl 5-bromothiophene-2-carboxylate

This protocol is a representative procedure adapted from established methods for thiophene derivatives and should be optimized for specific substrates.[1][2][8]

Materials:

  • Ethyl 5-bromothiophene-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • 1,4-Dioxane (anhydrous, degassed)

  • Deionized water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • TLC plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add ethyl 5-bromothiophene-2-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.025 mmol, 2.5 mol%) to the flask.

  • Solvent Addition: Using syringes, add degassed anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) to the reaction mixture.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 5-arylthiophene-2-carboxylate product.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by sulfur. 3. Insufficiently active base or poor solubility.1. Use a fresh bottle of catalyst or a more robust catalyst system (e.g., Pd(dppf)Cl₂, Buchwald precatalysts).[3] 2. Increase catalyst loading (e.g., to 5 mol%). Consider ligands more resistant to poisoning.[5] 3. Ensure the base is finely powdered. Try a different base (e.g., Cs₂CO₃) or solvent system to improve solubility.
Ester Hydrolysis 1. Base is too strong. 2. Prolonged reaction time at high temperature.1. Switch to a milder base such as K₂CO₃ or Na₂CO₃.[7] 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Try to lower the reaction temperature if possible.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst.1. Ensure all solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.[4] 2. Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
Dehalogenation of Starting Material 1. Presence of water and base. 2. Certain phosphine ligands can promote this side reaction.1. Reduce the amount of water in the solvent system or switch to an anhydrous solvent like dry toluene or DMF.[9] 2. Screen different ligands or use a ligandless protocol if applicable.

V. References

  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 48(45), 8454-8485. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids. --INVALID-LINK--

  • Hudson, M. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5837-5849. --INVALID-LINK--

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(47), 8345-8347. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates. --INVALID-LINK--

  • Ali, A., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(15), 3484. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of Ethyl 5-chlorothiophene-2-glyoxylate with Arylboronic Acids. --INVALID-LINK--

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with Ethyl 5-chlorothiophene-2-glyoxylate. --INVALID-LINK--

References

Application Notes & Protocols: One-Pot Synthesis of Novel Heterocycles from Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiophene Scaffolds and One-Pot Syntheses

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral components of numerous commercially available drugs, valued for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The thiophene ring serves as a versatile scaffold, and its functionalization allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Ethyl 2-thiophenecarboxylate and its derivatives, particularly 2-aminothiophene-3-carboxylates, are highly strategic starting materials for building more complex, fused heterocyclic systems.

Multi-component, one-pot reactions have emerged as a powerful strategy in modern organic synthesis, aligning with the principles of green chemistry.[5][6] By combining multiple reaction steps in a single vessel without isolating intermediates, these processes enhance efficiency, reduce solvent waste, minimize purification steps, and often lead to higher overall yields.[5][7] This guide focuses on a robust and widely utilized one-pot approach: the synthesis of medicinally relevant thieno[2,3-d]pyrimidines, proceeding through a pivotal 2-aminothiophene intermediate generated via the Gewald reaction.

Core Strategy: From Simple Precursors to Complex Heterocycles

Our central strategy involves a sequential, one-pot process that first constructs a highly functionalized 2-aminothiophene-3-carboxylate, which then undergoes in-situ cyclization to form the fused pyrimidine ring. This approach provides rapid access to a library of compounds from simple, readily available starting materials.

G start Ketone/Aldehyde + α-Cyanoester + Sulfur intermediate Ethyl 2-Aminothiophene-3-carboxylate (In-situ Intermediate) start->intermediate  Step 1: Gewald Reaction product Substituted Thieno[2,3-d]pyrimidine (Final Heterocycle) intermediate->product Step 2: Annulation   reagent Cyclizing Reagent (e.g., Formamide, Orthoester) reagent->product

Caption: Overall workflow for the one-pot synthesis of thieno[2,3-d]pyrimidines.

Part 1: The Gewald Reaction - A Gateway to Functionalized Thiophenes

The Gewald aminothiophene synthesis is a cornerstone multi-component reaction that produces a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8][9][10] This reaction is exceptionally valuable because the product contains three key functional groups—an amine, an ester, and the thiophene ring itself—all positioned perfectly for subsequent chemical transformations.

Mechanistic Insight: Why It Works

Understanding the mechanism is key to troubleshooting and adapting the protocol. The reaction proceeds through a well-elucidated sequence:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene group of the α-cyanoester.[8][11] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base (e.g., morpholine, triethylamine) is critical; it must be strong enough to deprotonate the cyanoester but not so strong as to cause unwanted side reactions.

  • Sulfur Addition (Thiolation): Elemental sulfur (S₈) adds to the β-carbon of the unsaturated intermediate. The precise mechanism of sulfur's addition is complex but results in a thiolate intermediate.[8][12]

  • Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile group in an intramolecular fashion, forming a five-membered ring.[13] A subsequent tautomerization, driven by the formation of the stable aromatic thiophene ring, yields the final 2-aminothiophene product.[8]

G A Ketone + α-Cyanoester B Knoevenagel Intermediate (α,β-Unsaturated Nitrile) A->B Base (e.g., Morpholine) - H₂O C Thiolated Intermediate B->C + Elemental Sulfur (S₈) D Cyclized Intermediate (Iminothiophene) C->D Intramolecular Cyclization E 2-Aminothiophene Product D->E Tautomerization (Aromatization)

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Part 2: Protocol for One-Pot Synthesis of a Model Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol details the synthesis of 2-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one, a representative of this important class of heterocycles, starting from cyclohexanone, ethyl cyanoacetate, and sulfur, followed by in-situ cyclization with formamide.

Materials and Equipment
Reagents & SolventsEquipment
CyclohexanoneRound-bottom flask (100 mL)
Ethyl cyanoacetateReflux condenser
Elemental Sulfur (powdered)Magnetic stirrer and stir bar
MorpholineHeating mantle with temperature control
FormamideFume hood
EthanolStandard glassware for workup
Hydrochloric acid (conc.)Rotary evaporator
IceBuchner funnel and filter paper
Step-by-Step Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves volatile organic compounds and the potential release of hydrogen sulfide. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Step 1: Gewald Reaction (Formation of the 2-Aminothiophene)

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (25 mL), cyclohexanone (5.0 g, 51 mmol), and ethyl cyanoacetate (5.8 g, 51 mmol).

    • Stir the mixture to ensure homogeneity. Add elemental sulfur (1.64 g, 51 mmol) followed by the dropwise addition of morpholine (4.4 g, 51 mmol) over 5 minutes.

    • Rationale: Morpholine acts as a basic catalyst for the initial Knoevenagel condensation.[14] Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants and intermediates.

    • Attach a reflux condenser and heat the mixture to a gentle reflux (~50-60°C) with continuous stirring for 2 hours. The reaction mixture will typically turn dark orange or brown.

    • Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Step 2: In-Situ Cyclization (Formation of the Thieno[2,3-d]pyrimidine)

    • After the initial 2 hours, remove the heating mantle and allow the mixture to cool slightly.

    • Add formamide (20 mL) directly to the reaction flask.

    • Rationale: Formamide serves as both the solvent and the source of the C1-N1 fragment required to build the pyrimidine ring. At high temperatures, it provides the necessary components for cyclization with the 2-amino-3-carboxylate intermediate.

    • Increase the temperature and heat the mixture to a vigorous reflux (~140-150°C) for 4-6 hours.

    • Observation: The color of the reaction may deepen, and the reaction will become more viscous.

  • Step 3: Workup and Purification

    • Allow the reaction mixture to cool to room temperature. A solid precipitate may form.

    • Pour the cooled mixture into a beaker containing 100 mL of ice-water. This will cause the product to precipitate out of the solution.

    • Stir the slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

    • Dry the crude product in a desiccator or a vacuum oven at 50°C.

    • For higher purity, the product can be recrystallized from ethanol or a suitable solvent mixture like DMF/water.

Expected Results and Characterization
ParameterExpected Outcome
Yield 65-80% (based on cyclohexanone)
Appearance Off-white to pale brown solid
Melting Point 224–226 °C (for a similar benzothieno derivative)[15]
¹H NMR Expect signals for the four methylene groups of the cyclohexane ring, a singlet for the pyrimidine proton (H-2), and a broad singlet for the NH proton.[15]
¹³C NMR Expect signals for the aliphatic carbons, the thiophene carbons, and the carbonyl and C=N carbons of the pyrimidine ring.[15]
IR (cm⁻¹) Characteristic peaks for N-H stretching (~3150), C-H stretching (~3000), and a strong C=O stretch (~1660).[15]

Expanding the Scope: Versatility and Further Applications

The true power of this one-pot methodology lies in its versatility. By simply changing the starting materials, a diverse library of novel heterocycles can be synthesized.

  • Varying the Carbonyl Component: Using different cyclic or acyclic ketones and aldehydes allows for modification of the thiophene ring's substitution pattern.[14][16]

  • Varying the α-Cyano-Component: Replacing ethyl cyanoacetate with malononitrile or cyanoacetamide introduces different functional groups at the 3-position of the thiophene, opening up new avenues for derivatization.[17]

  • Varying the Cyclizing Reagent: Replacing formamide with other reagents like orthoesters, isothiocyanates, or urea derivatives can lead to different substitution patterns on the pyrimidine ring, yielding a wide range of biologically active compounds.[4][17][18] For example, using acyl chlorides can lead to 4-oxo derivatives.[17]

The resulting thieno[2,3-d]pyrimidines are themselves valuable scaffolds in drug discovery, known to act as inhibitors of various kinases, making them promising candidates for anticancer therapies.[19][20][21]

Conclusion

This application note provides a detailed, mechanistically grounded protocol for the one-pot synthesis of thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry. By leveraging the power of the Gewald multi-component reaction followed by an in-situ cyclization, researchers can efficiently access complex heterocyclic structures from simple precursors. This methodology is robust, versatile, and highly adaptable, making it an invaluable tool for scientists in drug discovery and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gewald Synthesis with Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, specifically focusing on reactions involving ethyl 2-thiophenecarboxylate as a key building block. Our goal is to equip you with the expertise to navigate the complexities of this versatile multicomponent reaction and achieve high-yield, high-purity synthesis of 2-aminothiophenes.

Understanding the Gewald Reaction: A Mechanistic Overview

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[1][2] The reaction is renowned for its efficiency and broad substrate scope, making it a cornerstone in the synthesis of various heterocyclic compounds with significant applications in medicinal chemistry and materials science.[3][4]

The mechanism, while not fully elucidated until recently, is understood to proceed through several key steps. It begins with a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[1][5][6] Recent computational studies suggest that the reaction is initiated by the Knoevenagel-Cope condensation, after which elemental sulfur is opened, leading to the formation of polysulfides.[5][7][8]

Core Reaction Pathway

Gewald_Mechanism Start Carbonyl Compound + Ethyl Cyanoacetate + Sulfur (S8) Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate SulfurAddition Sulfur Addition & Cyclization Intermediate->SulfurAddition Product 2-Aminothiophene Product SulfurAddition->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Condensation Check Knoevenagel-Cope Condensation Efficiency Start->Check_Condensation Check_Sulfur Evaluate Sulfur Solubility & Reactivity Start->Check_Sulfur Check_Sterics Consider Steric Hindrance Start->Check_Sterics Optimize_Base Optimize Base Check_Condensation->Optimize_Base Remove_Water Remove Water Check_Condensation->Remove_Water Optimize_Solvent_Temp Optimize Solvent & Temperature Check_Sulfur->Optimize_Solvent_Temp Two_Step Try Two-Step Protocol Check_Sterics->Two_Step Microwave Use Microwave Irradiation Check_Sterics->Microwave Success Improved Yield & Purity Optimize_Base->Success Remove_Water->Success Optimize_Solvent_Temp->Success Two_Step->Success Microwave->Success

References

Common side products in the synthesis of ethyl 2-thiophenecarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-thiophenecarboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound derivatives, providing explanations for the formation of side products and actionable strategies to mitigate them.

I. Fischer Esterification Route

The direct acid-catalyzed esterification of 2-thiophenecarboxylic acid with ethanol is a common and atom-economical approach. However, its reversible nature and the reactivity of the starting materials can lead to several side products.

Question 1: My Fischer esterification of 2-thiophenecarboxylic acid is giving a low yield of the desired this compound. What are the likely side products and how can I improve the yield?

Answer:

Low yields in the Fischer esterification of 2-thiophenecarboxylic acid are typically due to the reversible nature of the reaction and the formation of specific side products. The primary culprits are incomplete reaction, hydrolysis of the product, and the formation of diethyl ether and thiophene (from decarboxylation).

Common Side Products and Their Mitigation:

Side ProductFormation MechanismTroubleshooting Protocol & Explanation
Unreacted 2-Thiophenecarboxylic Acid Incomplete esterification due to equilibrium.Protocol: 1. Use a large excess of ethanol (it can serve as the solvent). 2. Remove water as it forms using a Dean-Stark trap or by adding a drying agent like molecular sieves. Causality: According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant (ethanol) will shift the equilibrium towards the formation of the ethyl ester.[1][2][3]
Diethyl Ether Acid-catalyzed dehydration of two ethanol molecules.Protocol: 1. Maintain a reaction temperature below 140°C. 2. Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid. Causality: Higher temperatures favor the elimination reaction that leads to ether formation.[4][5][6]
Thiophene Decarboxylation of 2-thiophenecarboxylic acid at elevated temperatures.Protocol: 1. Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. 2. Consider alternative, milder esterification methods if decarboxylation is a significant issue. Causality: Aromatic carboxylic acids can decarboxylate upon heating, and the presence of an acid catalyst can sometimes facilitate this process. 2-Thiophenecarboxylic acid has a boiling point of 260°C, but decarboxylation can occur at lower temperatures, especially under acidic conditions.[7][8]
Water Byproduct of the esterification reaction.Protocol: 1. Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene. 2. Add anhydrous salts or molecular sieves to the reaction mixture. Causality: Water can hydrolyze the ester product back to the carboxylic acid, thus reducing the yield.[1][2][3]

Experimental Protocol for High-Yield Fischer Esterification of 2-Thiophenecarboxylic Acid:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-thiophenecarboxylic acid (1.0 eq), a 5-fold molar excess of absolute ethanol, and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add toluene as a co-solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Question 2: I'm observing a significant amount of a non-polar byproduct in my Fischer esterification. What could it be and how do I prevent it?

Answer:

A common non-polar byproduct in Fischer esterifications using ethanol is diethyl ether . Its formation is favored by high temperatures and strong acid catalysts.

  • Causality: The acid catalyst can protonate the hydroxyl group of an ethanol molecule, which is then attacked by another ethanol molecule in an SN2 reaction, leading to the formation of diethyl ether and water.

  • Troubleshooting:

    • Temperature Control: Maintain the reaction temperature below the boiling point of ethanol (78 °C) if possible, or at least below 140 °C where ether formation becomes more significant.

    • Catalyst Choice: Use a milder acid catalyst like p-toluenesulfonic acid or an acidic ion-exchange resin, which are less prone to promoting the dehydration of ethanol.

II. Organometallic Routes (e.g., via 2-Thienyllithium)

The use of organolithium reagents, such as 2-thienyllithium, followed by quenching with an electrophile like ethyl chloroformate, is a powerful method for synthesizing this compound. However, the high reactivity of organolithiums can lead to side reactions.

Question 3: When I try to synthesize this compound by reacting 2-thienyllithium with ethyl chloroformate, I get a mixture of products, including what appears to be a dimer. What is happening?

Answer:

The formation of byproducts in this reaction is often due to the high reactivity of the 2-thienyllithium intermediate. The "dimer" you are observing is likely 2,2'-bithiophene, a common side product.

Common Side Products and Their Mitigation:

Side ProductFormation MechanismTroubleshooting Protocol & Explanation
2,2'-Bithiophene Wurtz-Fittig type coupling of 2-thienyllithium with unreacted 2-halothiophene, or oxidative coupling.Protocol: 1. Ensure complete formation of the 2-thienyllithium reagent by using a slight excess of the organolithium base (e.g., n-BuLi) and allowing sufficient reaction time at low temperature. 2. Add the ethyl chloroformate slowly to the 2-thienyllithium solution at a low temperature (-78 °C). Causality: Incomplete lithiation leaves residual 2-halothiophene which can react with the formed 2-thienyllithium. Slow addition of the electrophile minimizes localized high concentrations of the reactive species.[9]
Over-addition Products Reaction of the initially formed ester with another equivalent of 2-thienyllithium to form a ketone, which can then react further.Protocol: 1. Maintain a low reaction temperature (-78 °C) throughout the addition of ethyl chloroformate. 2. Use the correct stoichiometry (1:1 ratio of 2-thienyllithium to ethyl chloroformate). Causality: The ketone intermediate is also electrophilic and can compete with ethyl chloroformate for the organolithium reagent, especially at higher temperatures.

Experimental Protocol for the Synthesis of this compound via 2-Thienyllithium:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-bromothiophene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of 2-thienyllithium.

  • Slowly add ethyl chloroformate (1.0 eq) dropwise, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

III. Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of substituted this compound derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable. A common side reaction in these processes is homocoupling.

Question 4: I am performing a Suzuki-Miyaura coupling to synthesize a 5-aryl-substituted this compound, but I am observing a significant amount of the homocoupled product of my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a frequent side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl byproduct derived from two molecules of the boronic acid. This is often mediated by the presence of oxygen or the use of a Pd(II) precatalyst.

Troubleshooting Homocoupling in Suzuki-Miyaura Reactions:

  • Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids.

    • Protocol: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.

  • Choice of Palladium Source: Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product.

    • Protocol: Consider using a Pd(0) catalyst, such as Pd(PPh₃)₄, directly. If using a Pd(II) precatalyst, ensure efficient in situ reduction to Pd(0).

  • Slow Addition of Boronic Acid: Keeping the instantaneous concentration of the boronic acid low can disfavor the homocoupling reaction.

    • Protocol: Add the boronic acid solution slowly to the reaction mixture using a syringe pump.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Protocol: Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by promoting the reductive elimination step of the cross-coupling cycle.

Diagram of Troubleshooting Workflow for Suzuki Homocoupling:

G start High Homocoupling Observed degas Improve Degassing (Freeze-Pump-Thaw) start->degas Is O2 present? pd_source Change Palladium Source (Use Pd(0) or add reducing agent) start->pd_source Using Pd(II)? slow_add Slow Addition of Boronic Acid start->slow_add High [Boronic Acid]? ligand Optimize Ligand start->ligand Suboptimal Ligand? end Minimized Homocoupling degas->end pd_source->end slow_add->end ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Purification of Ethyl 2-Thiophenecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of ethyl 2-thiophenecarboxylate. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during the purification process. The information herein is grounded in established chromatographic principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction to the Purification Challenge

This compound is a versatile building block in synthetic organic chemistry, frequently employed in the development of pharmaceuticals and agrochemicals.[1] Its purification is a critical step to ensure the integrity of subsequent reactions and the quality of the final products. Column chromatography is the most common method for this purification, but it is not without its challenges. Common issues include co-elution of impurities, low product yield, and inconsistent results. This guide aims to provide a systematic approach to overcoming these obstacles.

A primary impurity often encountered is the unreacted starting material, 2-thiophenecarboxylic acid.[2] Due to the significant difference in polarity between the carboxylic acid and its corresponding ethyl ester, column chromatography is an effective separation method. The ester is substantially less polar than the carboxylic acid.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the purification of this compound using silica gel column chromatography.

Materials and Equipment:
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane and Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Rotary evaporator

Step-by-Step Procedure:
  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved mixture onto a TLC plate.

    • Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point is a 9:1 mixture of hexanes:ethyl acetate.[3]

    • Visualize the developed plate under a UV lamp.

    • The optimal solvent system should provide a good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.[4]

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to be fully absorbed into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (eluent) to the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Maintain a constant flow rate. If the separation is slow, gentle pressure can be applied to the top of the column (flash chromatography).

    • Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.

  • Product Isolation:

    • Identify the fractions containing the pure this compound using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load Load Sample (Minimal Solvent) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Pure Ethyl 2-Thiophenecarboxylate Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound in a question-and-answer format.

Q1: My product is not eluting from the column, or is moving very slowly.

A1: This indicates that the mobile phase is not polar enough to displace the compound from the silica gel. This compound, while less polar than its corresponding acid, still possesses some polarity due to the ester group.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate. For example, if you started with a 95:5 hexane:ethyl acetate mixture, try changing to 90:10 or 85:15. It is crucial to make these changes gradually to ensure good separation.

Q2: My product is eluting too quickly, close to the solvent front (high Rf value).

A2: This suggests that the mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and travel with the solvent front.

  • Solution: Decrease the polarity of the mobile phase. If you are using a 90:10 hexane:ethyl acetate mixture, try a 95:5 or even a 98:2 mixture. The goal is to increase the interaction between your compound and the silica gel.

Q3: The separation between my product and an impurity is poor, leading to overlapping fractions.

A3: This is a common issue and can be caused by several factors. A likely scenario is the presence of an impurity with a similar polarity to the product.

  • Solutions:

    • Optimize the Solvent System: A single isocratic solvent system may not be sufficient. Consider using a gradient elution, starting with a less polar solvent system to elute less polar impurities, and then gradually increasing the polarity to elute your product, leaving more polar impurities on the column.[5]

    • Try a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, consider a different solvent combination. For example, a mixture of dichloromethane and hexanes can offer different selectivity.[6]

    • Check for Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult separations.

Q4: I am getting a low yield of my purified product.

A4: Low yield can result from several issues during the purification process.

  • Solutions:

    • Incomplete Elution: Your product might still be on the column. After it seems all the product has been collected, flush the column with a more polar solvent (e.g., 100% ethyl acetate) and check this fraction by TLC.

    • Product Streaking/Tailing: If the product bands are very broad or "tail," it can be difficult to collect all of it in pure fractions. This can sometimes be addressed by adding a small amount of a slightly more polar solvent to the eluent to improve the peak shape.

    • Decomposition on Silica: While this compound is generally stable, some sensitive compounds can degrade on the slightly acidic surface of silica gel. If you suspect this, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent, though this is more common for basic compounds).[7]

Frequently Asked Questions (FAQs)

Q5: What is a typical Rf value for this compound?

A5: In a 90:10 hexanes/ethyl acetate solvent system, a typical Rf value for a compound with similar polarity is around 0.65.[3] However, the ideal Rf for good separation in column chromatography is generally between 0.2 and 0.4 on a TLC plate, as this provides a good balance between elution time and separation efficiency.[4]

Q6: How can I effectively separate the starting material, 2-thiophenecarboxylic acid, from my product?

A6: 2-Thiophenecarboxylic acid is significantly more polar than this compound due to the presence of the carboxylic acid group, which can engage in hydrogen bonding with the silica gel. In a relatively non-polar eluent system like 90:10 hexanes/ethyl acetate, the carboxylic acid will have a much lower Rf value (closer to the baseline) than the ester. The ester will elute first, while the acid will be strongly retained on the column. You may need to flush the column with a much more polar solvent system (e.g., 50:50 hexanes/ethyl acetate or even a small amount of methanol in dichloromethane) to elute the carboxylic acid.

Q7: Should I use isocratic or gradient elution?

A7: The choice depends on the complexity of your crude mixture.

  • Isocratic elution (using a constant solvent composition) is simpler and is often sufficient if the impurities are significantly more or less polar than your product.[8]

  • Gradient elution (gradually increasing the solvent polarity) is generally more effective for complex mixtures containing compounds with a wide range of polarities. It can improve separation and reduce the total purification time.[4] For separating this compound from both less polar byproducts and more polar starting materials, a gradient elution can be highly advantageous.

Q8: How do I calculate the yield after column chromatography?

A8: To calculate the percent yield, you need to know the theoretical yield of your reaction and the actual yield of your purified product.

  • Determine the Theoretical Yield: This is calculated based on the stoichiometry of your reaction and the amount of the limiting reactant used.

  • Measure the Actual Yield: After collecting and combining the pure fractions and evaporating the solvent, weigh the purified this compound.

  • Calculate the Percent Yield:

    • Percent Yield = (Actual Yield / Theoretical Yield) x 100%

For a more detailed analysis, quantitative techniques like HPLC or NMR with an internal standard can be used to determine the purity of the final product and the amount of any remaining impurities.[1]

Data Summary Table

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for compounds of moderate polarity.
Mobile Phase (Starting) 95:5 to 90:10 Hexanes:Ethyl AcetateGood starting polarity for eluting the ester while retaining more polar impurities.[3]
Target Product Rf 0.2 - 0.4Optimal range for good separation and reasonable elution time.[4]
Silica:Crude Product Ratio 30:1 to 100:1 (by weight)Ensures adequate separation capacity and prevents column overloading.
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures to improve resolution.[8]

References

Recrystallization techniques for purifying ethyl 2-thiophenecarboxylate products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Ethyl 2-Thiophenecarboxylate

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As a liquid at room temperature, this compound presents unique purification challenges that cannot be addressed by standard hot recrystallization techniques. This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure you achieve the highest purity for your product.

Part 1: Critical Product Characteristics & Purification Strategy

Understanding the physicochemical properties of this compound is the first step in designing a successful purification protocol. The compound is a liquid at ambient temperatures, which necessitates a low-temperature crystallization approach.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Recrystallization
Appearance Colorless to slightly yellow clear liquid[1]The presence of color indicates impurities that can often be removed during crystallization.
Boiling Point ~218 °C[1][3][4]Too high for simple distillation without vacuum; crystallization is a preferred method for removing non-volatile impurities.
Density ~1.16 g/mL at 25 °C[2][3]Relevant for solvent selection and phase separation.
Physical State Liquid at Room Temperature[4]This is the most critical factor. Standard hot recrystallization is impossible. A sub-ambient temperature crystallization is required.

The core strategy involves dissolving the crude this compound in a suitable solvent system and cooling the solution to a temperature significantly below the compound's freezing point to induce crystallization.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the low-temperature recrystallization of this compound?

An ideal solvent should dissolve the compound completely at or slightly below room temperature but exhibit very low solubility at reduced temperatures (e.g., -20 °C to -78 °C). For an ester like this compound, a non-polar solvent is an excellent starting point.

  • Primary Recommendation: Heptane or n-Hexane. These solvents are often effective for moderately polar organic compounds at low temperatures.

  • Secondary Recommendation (Mixed Solvent System): A mixture of a non-polar solvent (like heptane) with a slightly more polar co-solvent (like ethyl acetate or dichloromethane) can be used.[6][7] The co-solvent helps dissolve the crude product initially, and its proportion should be minimized to ensure the product precipitates upon cooling.

The key is to establish a significant solubility differential between a higher temperature (e.g., 20 °C) and the target crystallization temperature.

Q2: Why is standard hot recrystallization not a viable option?

Standard recrystallization involves dissolving a solid compound in a hot, near-boiling solvent and allowing it to crystallize upon cooling.[8] Since this compound is a liquid at room temperature and has no melting point above ambient, it will "oil out" rather than dissolve as a solid in a hot solvent.[9] Oiling out results in the formation of an impure liquid phase, which defeats the purpose of purification.[8]

Q3: What types of impurities can this low-temperature technique effectively remove?

This method is particularly effective at removing impurities that have different solubility profiles in the chosen solvent at low temperatures. This includes:

  • More Polar Impurities: Such as unreacted 2-thiophenecarboxylic acid or hydrolysis byproducts, which will remain dissolved in the cold non-polar solvent.

  • Less Soluble Impurities: Particulate matter or catalysts that can be removed by an initial filtration step.

  • Colored Byproducts: Many high molecular weight, colored impurities formed during synthesis can often be excluded from the crystal lattice.[10]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the low-temperature recrystallization process.

Problem: My product has "oiled out" and will not crystallize, even at very low temperatures.
  • Probable Cause & Scientific Rationale: This is the most common failure mode and typically occurs for one of two reasons: (1) The cooling rate is too fast, not allowing sufficient time for crystal nucleation and growth, leading to a supersaturated liquid state.[11] (2) The solvent system is too effective, meaning the compound remains soluble even at the target low temperature.

  • Step-by-Step Solution:

    • Re-warm the Solution: Gently warm the flask until the oil fully redissolves into a homogeneous solution.

    • Add Anti-Solvent (if using a mixed system): If you are using a solvent blend (e.g., heptane/ethyl acetate), slowly add more of the non-polar anti-solvent (heptane) until the solution becomes slightly turbid. Then, add a drop or two of the polar solvent to clarify it. This brings the solution closer to its saturation point.

    • Reduce Solvent Volume: If using a single solvent, carefully remove a small portion of the solvent under reduced pressure (e.g., using a rotary evaporator with minimal heat) and then re-attempt crystallization.[11]

    • Implement Slow Cooling: Insulate the flask by placing it in a larger beaker. Place this assembly in a -20 °C freezer first, then move to a colder bath (e.g., dry ice/acetone at -78 °C). Slow cooling is critical for forming well-ordered crystals.[8]

    • Try the Pre-Chilled Solvent Method: A highly effective technique for liquid compounds is to cool the solvent to the target temperature first, and then add the crude this compound dropwise to the cold solvent with vigorous stirring.[5] This prevents the initial formation of an oil by keeping the system below the freezing point at all times.

Problem: No crystals are forming at all, and the solution remains clear.
  • Probable Cause & Scientific Rationale: The solution is likely undersaturated, meaning there is too much solvent for the amount of product.[11] Alternatively, the solution may be supersaturated but lacks a nucleation point to initiate crystal growth.

  • Step-by-Step Solution:

    • Concentrate the Solution: Remove a portion of the solvent using a rotary evaporator and re-cool the more concentrated solution.[11]

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for the first crystals to form.[8]

    • Induce Nucleation with a Seed Crystal: If you have a small crystal of pure this compound, add it to the cold, supersaturated solution. This provides a template for further crystal growth.

Problem: The final crystal yield is disappointingly low.
  • Probable Cause & Scientific Rationale: A significant amount of your product remains dissolved in the mother liquor. This can be due to using an excessive volume of solvent or not cooling the solution to a low enough temperature to sufficiently decrease the product's solubility.

  • Step-by-Step Solution:

    • Optimize Solvent Volume: In your next attempt, use the minimum amount of solvent required to dissolve the crude product at room temperature.

    • Maximize Cooling: Ensure you are reaching the lowest practical temperature. A dry ice/acetone bath (-78 °C) is significantly more effective than a standard freezer (-20 °C).

    • Allow Sufficient Time: Let the solution stand at the final low temperature for several hours to allow for maximum precipitation.

    • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by removing 50-70% of the solvent and re-cool it to obtain a second, albeit likely less pure, crop of crystals.

Problem: The purified crystals are still yellow.
  • Probable Cause & Scientific Rationale: Highly colored impurities are being trapped within the crystal lattice (occlusion) or are present in the starting material in high concentrations.

  • Step-by-Step Solution:

    • Perform an Activated Charcoal Treatment:

      • Dissolve the crude product in the chosen solvent at room temperature.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute mass).

      • Stir the mixture for 5-10 minutes. The charcoal will adsorb many colored impurities.

      • Filter the solution while at room temperature through a small plug of celite or filter paper to remove all charcoal particles.

      • Proceed with the low-temperature cooling as described previously.

    • Repeat the Recrystallization: A second recrystallization of the purified material will almost always result in a significant improvement in color and purity.

Part 4: Visualized Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common issues during the low-temperature recrystallization of this compound.

G start Begin Low-Temp Recrystallization Protocol cool Cool Solution to Target Temperature (e.g., -78 °C) start->cool observe Observe Outcome cool->observe oil Problem: Product 'Oiled Out' observe->oil Oily Liquid Forms no_xtal Problem: No Crystals Formed observe->no_xtal Solution Stays Clear low_yield Problem: Low Crystal Yield observe->low_yield Few Crystals Form success Success: Pure Crystals Formed observe->success Good Crystals Form sol_oil Solution: 1. Re-warm & Dissolve 2. Reduce Solvent or Add Anti-Solvent 3. Re-cool SLOWLY oil->sol_oil sol_no_xtal Solution: 1. Reduce Solvent Volume 2. Scratch Flask or Add Seed Crystal no_xtal->sol_no_xtal sol_low_yield Solution: 1. Cool to Lower Temperature 2. Allow More Time 3. Concentrate Mother Liquor for 2nd Crop low_yield->sol_low_yield sol_oil->cool Re-attempt sol_no_xtal->cool Re-attempt

Caption: Troubleshooting flowchart for low-temperature recrystallization.

Part 5: Standard Operating Protocol

Low-Temperature Recrystallization of this compound from Heptane

This protocol describes a standard procedure for purifying 10 g of crude this compound.

  • Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10 g of crude this compound. Add n-heptane in small portions while stirring at room temperature until the ester is fully dissolved. Aim for the minimum volume necessary (e.g., start with 50-60 mL).

  • (Optional) Decolorization: If the solution is significantly colored, add ~100 mg of activated charcoal. Stir for 10 minutes at room temperature. Gravity filter the solution through fluted filter paper to remove the charcoal.

  • Initial Cooling: Cover the flask with a stopper and place it in a -20 °C freezer for 1-2 hours. This begins the process of slow cooling.

  • Deep Cooling & Crystallization: Prepare a dry ice/acetone bath (-78 °C) in a Dewar or insulated container. Carefully place the flask from the freezer into the dry ice bath. Allow the solution to stand without stirring for at least 2 hours. Crystal formation should be observed. If no crystals form, attempt to scratch the inside of the flask with a glass rod.

  • Isolation of Crystals:

    • Pre-cool a Büchner funnel and filter flask assembly by rinsing it with a small amount of cold heptane.

    • Quickly filter the cold crystalline slurry under vacuum to separate the solid crystals from the mother liquor.

    • Work efficiently to prevent the crystals from melting.

  • Washing: Wash the crystals on the filter paper with a small volume (2 x 10 mL) of ice-cold n-heptane to remove any residual mother liquor.

  • Drying: Keep the vacuum on to pull air through the crystals for 10-15 minutes. Transfer the solid to a watch glass and allow any remaining solvent to evaporate in a fume hood or a vacuum desiccator.

  • Analysis: Determine the yield and assess the purity of the final product by an appropriate method (e.g., GC, NMR, melting point if applicable once solidified).

References

Technical Support Center: Minimizing Impurity Formation in Ethyl 2-Thiophenecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 2-thiophenecarboxylate. This versatile building block is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the unique electronic nature of the thiophene ring presents specific challenges in controlling reaction selectivity and minimizing byproduct formation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common hurdles encountered during its use. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability?

Answer: Proper storage is the first step in preventing impurity formation. This compound is a colorless to slightly yellow liquid that is generally stable under recommended conditions.[1] However, its purity can be compromised by improper handling.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated place, away from heat, sparks, or open flames. While room temperature storage is often acceptable, for long-term stability (>1 year), storage at +4°C is recommended.[2][3]

  • Incompatibilities: Avoid contact with strong bases, which can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylate.[4]

  • Atmosphere: While not acutely sensitive, minimizing exposure to atmospheric moisture is good practice to prevent slow hydrolysis. For high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Expert Insight: The thiophene ring itself is susceptible to oxidation over time, which can lead to discoloration.[5] The slight yellow tinge often observed in older samples is typically due to minor oxidative degradation products. For reactions sensitive to trace impurities, it is recommended to use freshly opened material or purify older stock by vacuum distillation.

Q2: What is the expected regioselectivity for electrophilic substitution on this compound, and why?

Answer: The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the electronic properties of both the thiophene ring and the ester substituent. The thiophene ring inherently directs electrophilic attack to the α-positions (C2 and C5) because the carbocation intermediates formed are better stabilized by resonance involving the sulfur atom's lone pairs.[6]

The ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the entire ring towards electrophilic attack. However, it deactivates the adjacent C3 position most strongly and directs incoming electrophiles preferentially to the C5 position. Therefore, you should expect C5-substitution as the major product .

Below is a diagram illustrating the resonance stabilization that favors attack at the C5 position over the C4 position.

G cluster_0 Regioselectivity of Electrophilic Attack EWG C2-Ester Group (Deactivating, C5-Directing) Thiophene This compound Attack_C5 Attack at C5 Thiophene->Attack_C5 Preferred Attack_C4 Attack at C4 Thiophene->Attack_C4 Disfavored Electrophile Electrophile (E+) Electrophile->Thiophene Reaction Intermediate_C5 More Stable Intermediate (Better Resonance) Attack_C5->Intermediate_C5 Intermediate_C4 Less Stable Intermediate Attack_C4->Intermediate_C4 Product_C5 Major Product (5-Substituted) Intermediate_C5->Product_C5 Product_C4 Minor Product (4-Substituted) Intermediate_C4->Product_C4 G Start Problem: Low Yield & Tar Formation in Friedel-Crafts Acylation Check_Catalyst Is the Lewis Acid AlCl₃? Start->Check_Catalyst Change_Catalyst Action: Switch to a Milder Catalyst (e.g., ZnCl₂, SnCl₄, FeCl₃) Check_Catalyst->Change_Catalyst Yes Check_Temp Was the reaction run at or above room temp? Check_Catalyst->Check_Temp No Change_Catalyst->Check_Temp Lower_Temp Action: Maintain Low Temp (Start at 0°C or below) Check_Temp->Lower_Temp Yes Check_Addition How were reagents added? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Reverse_Addition Action: Use Reverse Addition (Add substrate to catalyst slurry) Check_Addition->Reverse_Addition Standard Addition Success Improved Yield & Reduced Impurities Check_Addition->Success Reverse Addition Reverse_Addition->Success

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of ethyl 2-thiophenecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. This compound is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of its multi-step synthesis.

Common Synthetic Pathways

The synthesis of this compound typically involves two key stages: the formation of the precursor, thiophene-2-carboxylic acid, followed by its esterification. Understanding the nuances of each step is critical for maximizing your overall yield.

Diagram: Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Synthesis of Thiophene-2-carboxylic Acid cluster_1 Step 2: Esterification 2-Acetylthiophene 2-Acetylthiophene Thiophene-2-carboxylic Acid Thiophene-2-carboxylic Acid 2-Acetylthiophene->Thiophene-2-carboxylic Acid Haloform Reaction (e.g., NaOBr) Thiophene-2-carboxylic Acid_2 Thiophene-2-carboxylic Acid This compound This compound Thiophene-2-carboxylic Acid_2->this compound Fischer-Speier Esterification (Ethanol, H+ catalyst)

Caption: Overview of the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing detailed explanations and actionable solutions.

Q1: Why is my overall yield of this compound consistently low?

A low overall yield can stem from inefficiencies in either the haloform reaction to produce thiophene-2-carboxylic acid or the subsequent esterification step.

Potential Cause 1: Incomplete Haloform Reaction

The haloform reaction converts 2-acetylthiophene to thiophene-2-carboxylic acid.[2][3] An incomplete reaction is a common reason for a poor yield of the carboxylic acid precursor.

  • Mechanism Insight: The reaction proceeds via the exhaustive halogenation of the methyl group of 2-acetylthiophene in the presence of a base, followed by nucleophilic acyl substitution.[3][4]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the use of fresh sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl) solution. The concentration of these reagents can degrade over time.

    • Reaction Temperature: Maintain the reaction temperature between 15-30°C.[5] Exceeding this range can lead to side reactions and decomposition of the hypohalite reagent.

    • Stoichiometry: Use a slight excess of the hypohalite solution to ensure complete conversion of the 2-acetylthiophene.

    • pH Control: The reaction is base-mediated. Ensure the pH of the reaction mixture remains sufficiently alkaline throughout the addition of the hypohalite.

Potential Cause 2: Inefficient Esterification

The Fischer-Speier esterification of thiophene-2-carboxylic acid with ethanol is an equilibrium-controlled reaction.[6][7] Several factors can limit the conversion to the desired ester.

  • Mechanism Insight: The reaction involves the acid-catalyzed nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid.[7][8][9] The formation of water as a byproduct means the reaction is reversible.[7]

  • Troubleshooting Steps:

    • Driving the Equilibrium: To shift the equilibrium towards the product, use a large excess of ethanol, which can also serve as the solvent.[7][10][11] Another effective strategy is the removal of water as it forms, for example, by using a Dean-Stark apparatus.[7][10]

    • Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[9][10] Ensure the catalyst is anhydrous and used in an appropriate concentration (typically 1-5 mol%).

    • Reaction Time and Temperature: The reaction is typically refluxed to increase the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to side reactions.[10]

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation can significantly reduce the purity and yield of your final product.

Potential Side Reactions in Haloform Step:

  • Ring Halogenation: Thiophene rings are susceptible to electrophilic halogenation, especially under harsh conditions. This can lead to the formation of halogenated thiophene-2-carboxylic acid derivatives. To minimize this, ensure slow and controlled addition of the hypohalite solution and maintain the recommended temperature range.

Potential Side Reactions in Esterification Step:

  • Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether. While using excess ethanol helps drive the esterification, excessively high temperatures should be avoided.

  • Decarboxylation: Thiophene-2-carboxylic acid can be susceptible to decarboxylation at very high temperatures, although this is less common under typical Fischer esterification conditions.

Diagram: Key Reaction Parameters

Key Reaction Parameters cluster_Haloform Haloform Reaction Optimization cluster_Esterification Esterification Optimization Reagent_Quality Fresh Hypohalite Yield_Purity Improved Yield & Purity Reagent_Quality->Yield_Purity Temperature_Control 15-30°C Temperature_Control->Yield_Purity Stoichiometry_H Slight Excess of Hypohalite Stoichiometry_H->Yield_Purity pH_Control Alkaline pH pH_Control->Yield_Purity Equilibrium_Shift Excess Ethanol / Water Removal Equilibrium_Shift->Yield_Purity Catalyst Anhydrous H₂SO₄ or p-TsOH Catalyst->Yield_Purity Reaction_Monitoring TLC Analysis Reaction_Monitoring->Yield_Purity Temp_Time Reflux, Optimal Time Temp_Time->Yield_Purity

Caption: Factors influencing the yield and purity of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for thiophene-2-carboxylic acid?

The oxidation of 2-acetylthiophene via the haloform reaction is a widely used and effective method.[2][12] An alternative route involves the carbonation of 2-thienyllithium, which is generated from the reaction of thiophene with a strong base like n-butyllithium.[13] However, the haloform reaction is often preferred on a larger scale due to the avoidance of cryogenic conditions and highly reactive organometallic intermediates.[13]

Q2: How can I effectively purify the final product, this compound?

After the workup of the esterification reaction, the crude product can be purified by vacuum distillation.[14] this compound has a boiling point of approximately 218°C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal degradation.[1] Column chromatography on silica gel can also be employed for smaller scale purifications.

Q3: What are the key analytical techniques to confirm the identity and purity of my product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.

  • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product.

Table: Optimized Reaction Conditions
ParameterStep 1: Haloform ReactionStep 2: Fischer Esterification
Key Reagents 2-Acetylthiophene, NaOBr or NaOClThiophene-2-carboxylic acid, Ethanol
Catalyst NaOH (Base)H₂SO₄ or p-TsOH (Acid)
Solvent WaterEthanol (in excess)
Temperature 15-30 °C[5]Reflux (approx. 78 °C)
Key to High Yield Fresh hypohalite, controlled additionExcess ethanol, removal of water[7][10]

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

Materials:

  • 2-Acetylthiophene

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or commercial bleach (NaOCl solution)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0-5°C) solution of sodium hydroxide in water.

  • To a solution of 2-acetylthiophene in a suitable solvent (e.g., dioxane/water), slowly add the prepared sodium hypobromite solution while maintaining the temperature between 15-30°C.

  • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

  • Quench any excess hypobromite by adding a solution of sodium sulfite.

  • Acidify the reaction mixture with concentrated HCl to precipitate the thiophene-2-carboxylic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • Thiophene-2-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxylic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3% of the carboxylic acid weight).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-thiophenecarboxylate is a cornerstone building block in medicinal chemistry and materials science, valued for its role in synthesizing a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its thiophene core imparts unique electronic and biological properties to target molecules. However, the very presence of the sulfur-containing heterocycle introduces specific challenges in synthetic chemistry, particularly in metal-catalyzed reactions where the sulfur atom can interact with and inhibit the catalyst.[2][3]

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile reagent. By understanding the underlying chemical principles, you can systematically troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its reactivity and purity?

Proper storage is critical to prevent degradation. This compound should be stored in a tightly sealed container in a cool, well-ventilated place, away from heat and open flames.[4] For long-term stability, storage at -20°C is recommended, where it can be stable for at least two years.[5] It is incompatible with strong bases, which can promote hydrolysis.[6] Visually, it should be a colorless to slightly yellow clear liquid; any significant discoloration may indicate impurity.[1]

Q2: What are the most common reaction types where low conversion is a known issue with this substrate?

Low conversion rates are most frequently reported in:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille): These are highly sensitive to catalyst inhibition by the thiophene's sulfur atom.[2][3]

  • Amide Coupling Reactions: This is typically a two-step process involving initial hydrolysis of the ester. Incomplete hydrolysis or inefficient coupling of the resulting carboxylic acid can lead to low overall yields.[7][8]

  • Hydrolysis (Saponification): While seemingly straightforward, incomplete hydrolysis can be a bottleneck, preventing subsequent reactions from proceeding efficiently.

Q3: How can I reliably monitor the progress of my reaction to confirm a low conversion rate?

Accurate reaction monitoring is essential. A multi-technique approach is often best:

  • Thin-Layer Chromatography (TLC): The quickest method for qualitative assessment. It helps visualize the consumption of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds like this compound, providing quantitative data on reactant consumption and product formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By taking an aliquot from the reaction mixture, ¹H NMR can be used to determine the ratio of starting material to product, providing a quantitative measure of conversion.[9]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile products, HPLC can accurately quantify components of the reaction mixture.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of this compound is in C-C bond formation via cross-coupling. However, it is also one of the most problematic.

Problem: My Suzuki-Miyaura coupling reaction involving a derivative of this compound is showing low yield or has stalled completely.

This issue almost always traces back to the catalyst's health and activity. The electron-rich sulfur atom in the thiophene ring can act as a ligand, coordinating to the palladium center and effectively poisoning the catalyst.

Causality & Troubleshooting Steps
  • Catalyst Poisoning by Sulfur:

    • Why it Happens: The sulfur atom's lone pair of electrons can bind strongly to the palladium(0) active species, forming a stable off-cycle complex that prevents it from participating in the catalytic cycle.

    • Solution: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to shield the palladium center and outcompete the sulfur atom.

      • Screen Ligands: If using a standard ligand like PPh₃ yields poor results, switch to more specialized Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃).[10]

      • Use Pre-formed Catalysts: Consider using robust pre-catalysts like Pd(dppf)Cl₂ which are often more resilient in these systems.[11]

  • Catalyst Deactivation by Oxygen:

    • Why it Happens: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by dissolved oxygen in the solvent and reagents. This is a common failure point in many cross-coupling reactions.[12]

    • Solution: Rigorous exclusion of oxygen is non-negotiable.

      • Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solvent for at least 30 minutes.[12]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Side Reaction: Protodeboronation of the Boronic Acid/Ester:

    • Why it Happens: The boronic acid coupling partner can react with water or other protic sources under basic conditions, leading to the replacement of the boron group with a hydrogen atom. This consumes your reagent without forming the desired product.[13]

    • Solution:

      • Base Selection: Use a milder base. While strong bases like NaOH can be effective, they can also accelerate protodeboronation. Consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.[12][13]

      • Minimize Water: While many Suzuki protocols use aqueous bases, for sensitive substrates, minimizing water can be beneficial. Consider using a phase-transfer catalyst with a solid base or running the reaction under anhydrous conditions if possible.[11][14]

Data Presentation: Recommended Conditions for Suzuki Coupling of Thiophenes
ComponentRecommended OptionsRationale & Notes
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(PPh₃)₄ is often used but can be sluggish. Pd₂(dba)₃ and Pd(OAc)₂ require an added ligand. Pd(dppf)Cl₂ is a robust and reliable choice.[11][13]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, dppfCrucial for preventing sulfur poisoning. For difficult couplings, bulky and electron-rich ligands like SPhos or P(t-Bu)₃ are superior to PPh₃.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice is often substrate-dependent. Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a good general-purpose base.[12][13]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF (anhydrous)The solvent must solubilize all components. A 4:1 or 6:1 organic to aqueous ratio is a good starting point.[12][14]
Temperature 75 - 120 °CMost Suzuki reactions require heating to drive the catalytic cycle. Monitor for potential decomposition at higher temperatures.[12]
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the thiophene halide (1.0 equiv), the boronic acid/ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed aqueous solution (if applicable), via cannula or syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium source (1-5 mol%) and ligand (1.1-1.2 times the Pd moles if not a pre-formed complex). Add them to the reaction flask against a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC or GC analysis of small aliquots. If the reaction stalls, consider adding a second portion of the catalyst.

  • Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography.

Mandatory Visualization

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add poisoning Catalyst Poisoning (Thiophene-S Coordination) pd0->poisoning pd_ii_complex Ar-Pd(II)-X L₂ oxidative_add->pd_ii_complex transmetal Transmetallation pd_ii_complex->transmetal pd_ii_aryl Ar-Pd(II)-Ar' L₂ transmetal->pd_ii_aryl reductive_elim Reductive Elimination pd_ii_aryl->reductive_elim reductive_elim->pd0 product Ar-Ar' Product reductive_elim->product r_x Thiophene-X r_x->oxidative_add boronic Ar'-B(OR)₂ boronic->transmetal deboronation Protodeboronation boronic->deboronation base Base base->transmetal

Caption: Suzuki catalytic cycle with key failure points for thiophene substrates.

Troubleshooting Guide: Amide Coupling Reactions

Forming an amide from this compound is a two-step process: (1) Hydrolysis of the ethyl ester to thiophene-2-carboxylic acid, and (2) Coupling of the resulting acid with an amine. Low yields can originate from either step.

Problem: My overall yield for the amide synthesis is poor.

Step 1: Troubleshooting the Hydrolysis (Saponification)

Causality & Troubleshooting Steps

  • Incomplete Reaction: The hydrolysis equilibrium may not be driven to completion.

    • Why it Happens: Insufficient base, low temperature, or short reaction times can lead to unreacted starting material.

    • Solution: Use a moderate excess of base (e.g., 1.5-2.0 equivalents of NaOH or KOH). Ensure the reaction is heated (reflux in ethanol/water is common) and monitor by TLC until all the starting ester is consumed.[15]

  • Side Reaction: Decarboxylation:

    • Why it Happens: Thiophene-2-carboxylic acid can be susceptible to decarboxylation (loss of CO₂) under harsh acidic conditions, especially at high temperatures.[16]

    • Solution: After the basic hydrolysis is complete, perform the acidic workup at a low temperature (e.g., in an ice bath) to neutralize the base and precipitate the carboxylic acid. Avoid boiling in strong acid.

Step 2: Troubleshooting the Amide Coupling

Causality & Troubleshooting Steps

  • Poor Carboxylic Acid Activation:

    • Why it Happens: The chosen coupling reagent is not effective enough to convert the carboxylic acid into a highly reactive intermediate (like an active ester or acyliminium ion).[17]

    • Solution: Select a suitable coupling reagent. For simple, reactive amines, EDC/HOBt is often sufficient. For less reactive or electron-deficient amines, more powerful reagents like HATU or T3P are recommended.[8][18]

  • Low Nucleophilicity of the Amine:

    • Why it Happens: If the amine is sterically hindered or has electron-withdrawing groups (e.g., an electron-deficient aniline), it will be a poor nucleophile and react sluggishly with the activated acid.[17][19]

    • Solution:

      • Stronger Coupling Reagent: Use a high-potency reagent like HATU.

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can sometimes overcome the activation barrier.

      • Excess Reagent: Use a slight excess (1.1-1.2 equiv.) of the more valuable coupling partner to drive the reaction to completion.[8]

  • Incorrect Base/Solvent:

    • Why it Happens: The reaction requires a non-nucleophilic organic base (like DIPEA or Et₃N) to neutralize the acid formed during the reaction. The solvent must be aprotic and anhydrous to prevent quenching the activated intermediate.

    • Solution: Use 2-3 equivalents of DIPEA or Et₃N. Ensure your solvent (e.g., DMF, DCM, CH₃CN) is anhydrous.

Data Presentation: Common Amide Coupling Reagents
Reagent SystemStrengthsWeaknessesBest For
EDC / HOBt Inexpensive, water-soluble byproducts (easy workup).Less reactive, can be slow with unreactive amines.General purpose, good for electron-rich or simple amines.[17]
HATU / DIPEA Very fast and highly effective, reliable.Expensive, potential safety concerns on large scale.Difficult couplings, sterically hindered partners, electron-deficient amines.[8]
T3P® (Propylphosphonic Anhydride) Effective, byproducts are water-soluble, good safety profile.Can be slower than HATU, requires a base.A good alternative to HATU for a wide range of substrates.[8]
SOCl₂ or (COCl)₂ Forms highly reactive acid chloride.Harsh conditions, generates HCl, limited functional group tolerance.Robust substrates where other methods fail. Requires a base in the coupling step.[20]
Experimental Protocol: Two-Step Hydrolysis and Amide Coupling
  • Hydrolysis:

    • Dissolve this compound (1.0 equiv) in ethanol. Add an aqueous solution of NaOH (1.5 equiv).

    • Heat the mixture to reflux and monitor by TLC until the starting ester spot disappears.

    • Cool the mixture in an ice bath and slowly add cold 1M HCl until the pH is ~2.

    • Collect the precipitated thiophene-2-carboxylic acid by filtration, wash with cold water, and dry thoroughly under vacuum.

  • Amide Coupling (using HATU):

    • To a dry flask under an inert atmosphere, add the dried thiophene-2-carboxylic acid (1.0 equiv), the amine (1.1 equiv), and HATU (1.1 equiv).

    • Dissolve the components in anhydrous DMF.

    • Add DIPEA (2.5 equiv) dropwise while stirring.

    • Stir at room temperature for 2-12 hours, monitoring by TLC/LCMS.

    • Upon completion, dilute with ethyl acetate and perform an aqueous workup to remove DMF and byproducts. Purify the crude product by chromatography.

Mandatory Visualization

Amide_Coupling_Decision start Choose Amide Coupling Strategy amine_type What is the nature of the amine? start->amine_type simple_amine Simple Alkylamine or Electron-Rich Aniline amine_type->simple_amine Simple / E-Rich hindered_amine Sterically Hindered Amine/Acid amine_type->hindered_amine Hindered poor_nucleophile Electron-Deficient Aniline amine_type->poor_nucleophile E-Deficient edc_hobt Use EDC/HOBt (Cost-effective) simple_amine->edc_hobt hatu Use HATU/DIPEA (High Reactivity) hindered_amine->hatu poor_nucleophile->hatu t3p Use T3P (Good balance) poor_nucleophile->t3p acid_chloride Convert to Acid Chloride (Harsh, but effective) hatu->acid_chloride If HATU fails Troubleshooting_Workflow start Low Conversion Rate Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions No purity Purity issue (NMR/GC)? Incorrect molar ratios? check_reagents->purity Yes check_catalyst 3. Is it a Catalytic Reaction? check_conditions->check_catalyst No temp_time Incorrect Temp/Time? Wrong Solvent? Anhydrous/Inert? check_conditions->temp_time Yes check_side_reactions 4. Investigate for Side Reactions check_catalyst->check_side_reactions No catalyst_issues Catalyst Poisoning? Deactivation (Air)? Wrong Ligand/Loading? check_catalyst->catalyst_issues Yes byproducts Byproducts seen on TLC/GCMS? (e.g., Hydrolysis, Deboronation) check_side_reactions->byproducts Yes sol_reagents Purify reagents. Recalculate & re-weigh. purity->sol_reagents sol_conditions Optimize Temp/Time. Screen Solvents. Ensure inert/dry conditions. temp_time->sol_conditions sol_catalyst Screen ligands/catalysts. Improve degassing. Increase catalyst loading. catalyst_issues->sol_catalyst sol_byproducts Modify conditions to suppress side reaction (e.g., change base, lower temp). byproducts->sol_byproducts

References

Identifying and removing unreacted starting materials from ethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 2-thiophenecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for identifying and removing common impurities encountered during synthesis. The following question-and-answer guide explains the causality behind experimental choices, offering robust protocols to ensure the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and impurities I should expect in my crude this compound?

When synthesizing this compound, typically via a Fischer esterification, the most common impurities are the unreacted starting materials: 2-thiophenecarboxylic acid and ethanol. Additionally, the strong acid catalyst used in the reaction, such as sulfuric acid (H₂SO₄), will also be present as an impurity. Side-products can also form, but these three are the primary contaminants to address in your initial purification strategy.

Q2: How can I quickly assess which impurities are present in my crude product?

A combination of simple analytical techniques can give you a clear picture of your crude product's composition.

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the presence of starting materials. 2-Thiophenecarboxylic acid is significantly more polar than its corresponding ethyl ester. On a silica gel plate, the carboxylic acid will have a very low Rf value (it will stick to the baseline), while the ester product will travel much further up the plate. A suitable eluent system for this analysis is a mixture of hexanes and ethyl acetate (e.g., 4:1 Hexanes:EtOAc)[1][2][3].

  • pH Testing: Wet a piece of pH paper with a sample of your crude product dissolved in a neutral solvent. If the paper indicates an acidic pH, it confirms the presence of the acid catalyst and/or unreacted 2-thiophenecarboxylic acid.

  • Gas Chromatography (GC): For a more quantitative view, GC analysis is highly effective. The more volatile ethanol will have a very short retention time, followed by the this compound product. The high-boiling 2-thiophenecarboxylic acid will have a much longer retention time or may not elute at all depending on the column and conditions[4].

Troubleshooting and Purification Protocols

Q3: My crude product is acidic. What is the most effective first step for purification?

The immediate priority is to neutralize the acid catalyst and remove the unreacted 2-thiophenecarboxylic acid. This is best accomplished through a liquid-liquid extraction using a mild aqueous base.[5][6][7]

Causality: A weak base like sodium bicarbonate (NaHCO₃) is used to deprotonate the carboxylic acid, forming its sodium salt (sodium 2-thiophenecarboxylate). This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester product remains in the organic phase[5][8]. Using a strong base like sodium hydroxide is generally avoided as it can hydrolyze the ester product back to the carboxylic acid.

Protocol 1: Aqueous Basic Wash (Acid-Base Extraction)

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Transfer: Pour the organic solution into a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic layer's volume.

  • Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure buildup from the carbon dioxide gas that evolves during neutralization[9].

  • Extraction: Gently shake the funnel for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate fully. The less dense organic layer (containing the ester) will typically be on top, and the aqueous layer (containing the salt of the carboxylic acid) will be at the bottom. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any residual dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the solution to remove the drying agent. The resulting solution contains your ester, free of acidic impurities.

Q4: After the basic wash, I suspect there's still residual ethanol. How do I remove it?

Fractional distillation is the ideal method for removing low-boiling point impurities like ethanol from the higher-boiling point ester product.[10][11][12] The significant difference in their boiling points allows for an efficient separation.

Data-Driven Approach: The choice of distillation is supported by the physical properties of the compounds involved.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Ethanol46.0778
This compound 156.20 218 [4][13][14]
2-Thiophenecarboxylic Acid128.15260[15][16][17]

Protocol 2: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus. Ensure the flask is not more than two-thirds full and add boiling chips to promote smooth boiling[10].

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Ethanol): The temperature will rise and hold steady around the boiling point of ethanol (~78 °C). Collect this first fraction, which will be primarily ethanol.

    • Intermediate Fraction: Once all the ethanol has distilled, the temperature may fluctuate before rising sharply. It is good practice to collect an intermediate fraction until the temperature stabilizes again.

    • Fraction 2 (Product): The temperature will stabilize at the boiling point of this compound (~218 °C at atmospheric pressure). Collect this fraction in a clean, pre-weighed receiving flask. For high-boiling compounds, distillation under reduced pressure (vacuum distillation) is often preferred to prevent thermal decomposition. For example, this compound has a boiling point of 82°C at 5 Pa[18].

  • Purity Check: Analyze the collected product fraction by TLC or GC to confirm its purity.

Q5: My product is still not pure enough after extraction and distillation. What is the next step for achieving high purity (>98%)?

For achieving the highest level of purity, flash column chromatography is the most effective technique. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent).[19][20]

Causality: The ester is moderately polar, while any remaining non-polar byproducts or highly polar impurities will have different affinities for the polar silica gel. By carefully selecting a solvent system, the ester can be eluted from the column, leaving the impurities behind or eluting them in separate fractions. A good starting point for the eluent is a solvent system that gives your product an Rf value of approximately 0.25-0.35 on a TLC plate[20].

Workflow & Troubleshooting Diagram

The following diagram outlines the logical workflow for purifying this compound and provides solutions for common issues.

Purification_Workflow cluster_0 Purification Strategy cluster_1 Troubleshooting Start Crude Ethyl 2-Thiophenecarboxylate Check_Acid Acidic Impurities Present? (Test with pH paper / TLC) Start->Check_Acid Extraction Protocol 1: Liquid-Liquid Extraction (Basic Wash) Check_Acid->Extraction Yes Check_Volatiles Low-Boiling Impurities? (GC Analysis) Check_Acid->Check_Volatiles No Extraction->Check_Volatiles Emulsion Problem: Emulsion forms during extraction Extraction->Emulsion Distillation Protocol 2: Fractional Distillation Check_Volatiles->Distillation Yes Check_Purity Purity >98%? Check_Volatiles->Check_Purity No Distillation->Check_Purity Poor_Sep Problem: Poor separation during distillation Distillation->Poor_Sep Chromatography Protocol 3: Flash Column Chromatography Check_Purity->Chromatography No Final_Product Pure Ethyl 2-Thiophenecarboxylate Check_Purity->Final_Product Yes Chromatography->Final_Product Emulsion_Sol Solution: Add brine (sat. NaCl) to break the emulsion. Emulsion->Emulsion_Sol Poor_Sep_Sol Solution: Use a longer fractionating column or switch to vacuum distillation. Poor_Sep->Poor_Sep_Sol

Caption: Purification workflow for this compound.

References

Technical Support Center: Scalable and Safe Preparation of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 2-thiophenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure a scalable and safe preparation of this important chemical intermediate. This compound is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

I. Overview of Synthesis: Fischer-Speier Esterification

The most common and scalable method for preparing this compound is the Fischer-Speier esterification of 2-thiophenecarboxylic acid with ethanol, using a strong acid catalyst.[2][3][4] This reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] This is typically accomplished by using a large excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[3][4][5]

Reaction Scheme:

2-Thiophenecarboxylic Acid + Ethanol ⇌ this compound + Water

Key Mechanistic Steps:

The Fischer esterification proceeds through a series of protonation and deprotonation steps, with the key intermediate being a tetrahedral carbon species.[2][3][4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][6]

  • Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

II. Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis that can be adapted for larger scales.

Materials and Reagents:
ReagentCAS NumberMolecular WeightQuantity (per 10g of starting material)Notes
2-Thiophenecarboxylic Acid527-72-0128.15 g/mol 10.0 gStarting material
Ethanol (Absolute)64-17-546.07 g/mol 100 mLReagent and solvent
Sulfuric Acid (Concentrated)7664-93-998.08 g/mol 2.0 mLCatalyst
Saturated Sodium Bicarbonate Solution144-55-884.01 g/mol As neededFor neutralization
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As neededFor drying
Diethyl Ether60-29-774.12 g/mol As neededFor extraction
Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-thiophenecarboxylic acid (10.0 g).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the solution while stirring. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 200 mL of cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound. The boiling point is approximately 218 °C at atmospheric pressure.[1]

Experimental Workflow Diagram:

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-Thiophenecarboxylic Acid in Ethanol B 2. Add Sulfuric Acid Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Quench with Cold Water C->D E 5. Extract with Diethyl Ether D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry with MgSO4 F->G H 8. Concentrate under Vacuum G->H I 9. Vacuum Distillation H->I Product Product I->Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my reaction yield low?

Possible Causes & Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[3][4]

    • Solution: Increase the reflux time or use a larger excess of ethanol to shift the equilibrium towards the product.[3][5] Consider removing water as it forms, for instance, by using a Dean-Stark apparatus.[4]

  • Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid.

    • Solution: Ensure the correct amount of concentrated sulfuric acid is used. Other strong acids like tosic acid can also be effective.[2]

  • Losses during Work-up: The product might be lost during the extraction and washing steps.

    • Solution: Ensure complete extraction by performing multiple extractions with the organic solvent. Be careful not to discard the organic layer during the washing steps.

Q2: The reaction mixture turned dark brown/black. What happened?

Possible Cause & Solution:

  • Side Reactions/Decomposition: Thiophene-containing compounds can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.

    • Solution: While some darkening is normal, excessive charring may indicate that the reaction temperature is too high or the concentration of the acid catalyst is excessive. Monitor the reaction temperature carefully and ensure a gentle reflux. Consider using a milder acid catalyst if the problem persists.

Q3: I am having trouble separating the layers during the extraction process.

Possible Cause & Solution:

  • Emulsion Formation: The presence of unreacted carboxylic acid or other impurities can lead to the formation of an emulsion between the aqueous and organic layers.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of theaqueous phase and can help to break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of celite may be effective.

Q4: My final product is not pure. What are the likely impurities?

Possible Impurities & Purification Strategies:

  • Unreacted 2-Thiophenecarboxylic Acid: This can be removed by thorough washing with a saturated sodium bicarbonate solution during the work-up. The acidic starting material will react with the base and be extracted into the aqueous layer.

  • Ethanol: The excess ethanol used in the reaction should be removed during the concentration step under reduced pressure.

  • Water: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

  • Byproducts from Side Reactions: Purification by vacuum distillation is highly effective in separating the desired ester from higher-boiling impurities.

Troubleshooting Logic Diagram:

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield DarkColor Dark Reaction Mixture Start->DarkColor SeparationIssue Separation Issues Start->SeparationIssue ImpureProduct Impure Product Start->ImpureProduct Sol_Yield1 Increase reflux time or excess ethanol LowYield->Sol_Yield1 Incomplete Reaction Sol_Yield2 Use Dean-Stark to remove water LowYield->Sol_Yield2 Equilibrium Sol_Color Monitor temperature, consider milder catalyst DarkColor->Sol_Color Decomposition Sol_Sep Add brine to break emulsion SeparationIssue->Sol_Sep Emulsion Sol_Impure1 Thorough washing with NaHCO3 ImpureProduct->Sol_Impure1 Unreacted Acid Sol_Impure2 Efficient drying and vacuum distillation ImpureProduct->Sol_Impure2 Solvent/Byproducts

Caption: Troubleshooting decision tree for common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with thiophene and its derivatives?

Answer: Thiophene and its derivatives can be hazardous.[7][8][9][10][11]

  • Flammability: Thiophene is highly flammable.[8][11] All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources.[7][8][10][11]

  • Toxicity: Thiophene can be harmful if inhaled or absorbed through the skin.[7][9] It can cause irritation to the skin, eyes, and respiratory system.[7][9][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11]

  • Handling Precautions: Use a closed system or local exhaust ventilation where possible.[7][10][11] Ground all equipment to prevent static discharge.[8][10][11]

Q2: Can this synthesis be scaled up for industrial production?

Answer: Yes, the Fischer esterification is a robust reaction that is amenable to scale-up. For industrial-scale production, several factors need to be considered:

  • Reactor Design: A glass-lined or stainless steel reactor with good temperature control and agitation is necessary.

  • Water Removal: On a large scale, azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark trap is an efficient method for water removal.

  • Catalyst: While sulfuric acid is effective, solid acid catalysts can also be considered for easier separation and recycling.

  • Purification: Fractional distillation under vacuum is the standard method for purification on a large scale.

Q3: Are there alternative methods for preparing this compound?

Answer: Yes, other synthetic routes exist, although they may be less direct or require more specialized reagents.

  • From Thiophene: Direct carboxylation of thiophene followed by esterification is possible but can be less selective and require harsher conditions. Some methods involve metal-catalyzed reactions.[13][14]

Q4: How can I confirm the identity and purity of my final product?

Answer: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the ester carbonyl group (C=O) around 1710-1740 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will confirm the molecular weight of the product (156.20 g/mol ).[15]

V. References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from --INVALID-LINK--

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). Thiophene Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Thiophene SDS. Retrieved from --INVALID-LINK--

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Thiophene. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of N-(2-(4-chloro-2-methylphenoxy)ethyl)thiophene-2-carboxamide. Retrieved from --INVALID-LINK--

  • Chem-Impex International, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-3-thiophenecarboxylate. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 2-aminocyclohepta[b]thiophene-3-carboxylate. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). Ethyl thiophene-2-carboxylate. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: Thiophene-2-carboxylic acid. Retrieved from --INVALID-LINK--

References

Navigating the Synthesis of Ethyl 2-Thiophenecarboxylate Derivatives Without Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted thiophenes, core scaffolds in many pharmaceuticals and functional materials, often presents challenges related to the harsh reaction conditions required, particularly the use of strong bases. This guide provides practical solutions and troubleshooting strategies for the synthesis of ethyl 2-thiophenecarboxylate derivatives while avoiding the pitfalls associated with strongly basic reagents.

Why Avoid Strong Bases?

Strong bases like organolithium reagents (e.g., n-butyllithium) and lithium amides (e.g., LDA) are powerful tools for the deprotonation and subsequent functionalization of aromatic rings. However, their high reactivity can lead to several undesirable outcomes in thiophene chemistry:

  • Ring Opening: Thiophene and its derivatives can undergo base-induced ring opening, especially in polar solvents, leading to the formation of enynethiolates and other unwanted byproducts.[1][2]

  • Lack of Chemoselectivity: Strong bases can deprotonate multiple sites on a substituted thiophene ring or react with sensitive functional groups, resulting in a loss of regioselectivity and the formation of complex product mixtures.[1]

  • Safety Concerns: Many strong bases are pyrophoric and require stringent anhydrous and inert atmosphere techniques, posing significant safety risks.

This guide focuses on alternative, milder synthetic strategies to circumvent these issues, ensuring higher yields, cleaner reactions, and enhanced safety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction; unsuitable catalyst; poor activation of starting materials.Consider milder, base-free alternatives like the Gewald reaction for the synthesis of 2-aminothiophene-3-carboxylates. This one-pot, multicomponent reaction uses a weaker base like morpholine or triethylamine and proceeds through a Knoevenagel condensation followed by cyclization with elemental sulfur.[3][4][5][6] For direct esterification, ensure your Fischer esterification is driven to completion by using a large excess of ethanol and an effective acid catalyst (e.g., H2SO4, p-TsOH), and consider removing water as it forms.[7][8][9][10][11]
Formation of Multiple Products (Isomers/Byproducts) Lack of regioselectivity in C-H functionalization; side reactions due to harsh conditions.Employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) on pre-functionalized thiophenes (e.g., halogenated thiophenes). This approach offers high regioselectivity. For direct C-H activation, consider using milder magnesium amide bases like TMPMgCl·LiCl, which can offer better regioselectivity than strong organolithium bases.[12]
Decomposition of Starting Material or Product Substrate sensitivity to acidic or basic conditions; thermal instability.For acid-sensitive substrates, consider converting the thiophene-2-carboxylic acid to its corresponding acyl chloride and reacting it with ethanol in the presence of a non-nucleophilic organic base like triethylamine or pyridine.[13] This avoids the need for strong acids. If using the Gewald reaction, microwave irradiation can sometimes reduce reaction times and improve yields, potentially minimizing thermal degradation.[3][5]
Ring-Opening of the Thiophene Moiety Use of a strong base in a polar solvent.Strictly avoid strong bases like n-BuLi in polar solvents like HMPT.[1][2] If deprotonation is necessary, consider using lithium magnesates in a less polar solvent like THF, which have been shown to deprotonate thiophene at the C2 position with good regioselectivity under milder conditions.[14]

Frequently Asked Questions (FAQs)

Q1: I need to introduce a substituent at the 5-position of an this compound. How can I do this without using a strong base to deprotonate the ring?

A1: A reliable strategy is to start with a pre-functionalized thiophene. For instance, you can perform a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, on ethyl 5-bromothiophene-2-carboxylate. This allows for the introduction of a wide variety of substituents with high regioselectivity under relatively mild, non-basic (or weakly basic) conditions.

Q2: My substrate is sensitive to both strong acids and strong bases. What is the mildest way to prepare an this compound derivative?

A2: The Hinsberg condensation offers a pathway under basic conditions that avoids strong bases. It involves the reaction of an α-diketone with diethyl thiodiglycolate.[15] Another very mild approach is to use a coupling reagent like DCC (dicyclohexylcarbodiimide) to facilitate the esterification of thiophene-2-carboxylic acid with ethanol. This method, known as the Steglich esterification, proceeds under neutral conditions and avoids the formation of water as a byproduct.[9]

Q3: Can I use the Gewald reaction to synthesize ethyl 2-thiophenecarboxylates that are not 2-amino substituted?

A3: The classical Gewald reaction specifically yields 2-aminothiophenes.[3][4][5] However, the resulting 2-amino group can be a versatile handle for further transformations. For example, it can be removed via diazotization followed by reduction, or transformed into other functional groups, providing indirect access to a broader range of substituted ethyl 2-thiophenecarboxylates.

Q4: I am attempting a metal-catalyzed C-H activation/carboxylation of a thiophene derivative. What are the key parameters to control to avoid strong bases?

A4: For direct carboxylation of thiophenes with CO2, palladium catalysis can be effective.[16] The choice of ligand, oxidant, and solvent is crucial. Instead of strong bases, carbonates like cesium carbonate or silver carbonate are often used as the base in these reactions.[17][18] Optimizing the reaction temperature and pressure of CO2 is also critical for achieving good yields and selectivity.

Experimental Protocols & Workflows

Protocol 1: Gewald Synthesis of Ethyl 2-Amino-4,5-disubstituted-thiophene-3-carboxylate

This protocol describes a one-pot synthesis that is a cornerstone for creating substituted 2-aminothiophenes without strong bases.[6]

Materials:

  • Appropriate ketone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Morpholine (as catalyst)

  • Methanol (as solvent)

Procedure:

  • In a round-bottom flask, combine the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • With stirring, slowly add morpholine (5 mL) over 30 minutes at a temperature of 35-40 °C.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-aminothiophene-3-carboxylate derivative.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_conditions Conditions Ketone Ketone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Knoevenagel Sulfur Sulfur Cyclization Sulfur Addition & Cyclization Sulfur->Cyclization Base Morpholine (Weak Base) Base->Knoevenagel Catalyst Solvent Methanol Temp 45 °C Knoevenagel->Cyclization Intermediate Product Ethyl 2-Aminothiophene-3-carboxylate Cyclization->Product

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Protocol 2: Fischer-Speier Esterification of Thiophene-2-carboxylic Acid

This classic acid-catalyzed method is a straightforward way to synthesize this compound if the starting carboxylic acid is available.[7][9]

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Ethanol (large excess, acts as reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxylic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3% of the alcohol volume).

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation.

Fischer_Esterification_Logic Start Thiophene-2-carboxylic Acid + Excess Ethanol Acid_Catalyst Add H₂SO₄ Catalyst Start->Acid_Catalyst Protonation Protonation of Carbonyl Acid_Catalyst->Protonation Attack Nucleophilic Attack by Ethanol Protonation->Attack Transfer Proton Transfer Attack->Transfer Elimination Elimination of Water Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product This compound + Water Deprotonation->Product Equilibrium Equilibrium Driven by Excess EtOH & H₂O Removal Product->Equilibrium

Caption: Key mechanistic steps in Fischer Esterification.

By understanding the reactivity of the thiophene ring and employing these milder synthetic strategies, researchers can effectively synthesize this compound derivatives while avoiding the complications associated with strong bases. This approach not only improves reaction outcomes but also enhances the overall safety and efficiency of the synthetic process.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in drug discovery, materials science, and synthetic chemistry, the unambiguous structural elucidation of heterocyclic compounds is a foundational requirement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structure.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 2-thiophenecarboxylate, a common building block in medicinal and materials chemistry. We will dissect its spectral features, compare it with a key alternative, and provide the experimental context necessary for robust and reproducible data acquisition.

Molecular Structure: The Foundation for Spectral Assignment

Before delving into the spectra, it is crucial to visualize the molecule and identify the chemically distinct nuclei. This compound possesses seven unique carbon environments and five unique proton environments, as labeled below. This unique electronic landscape for each nucleus is the origin of the distinct signals we observe in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), signal multiplicity (splitting pattern), and integration.

The electron-withdrawing nature of the ester group and the sulfur heteroatom significantly influences the chemical shifts of the thiophene ring protons, causing them to appear in the downfield aromatic region. The protons of the ethyl group exhibit a classic ethyl pattern: a quartet for the methylene (–CH₂–) group and a triplet for the methyl (–CH₃) group.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5~7.82ddJ(H4,H5)=5.0, J(H3,H5)=1.21H
H3~7.75ddJ(H3,H4)=3.8, J(H3,H5)=1.21H
H4~7.12ddJ(H4,H5)=5.0, J(H3,H4)=3.81H
H7 (-CH₂-)~4.35qJ(H7,H8)=7.12H
H8 (-CH₃)~1.38tJ(H7,H8)=7.13H

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Causality Behind the Signals:

  • Thiophene Protons (H3, H4, H5): These protons appear as distinct doublet of doublets (dd).

    • H5 is deshielded due to its proximity to the sulfur atom and the anisotropic effect of the carbonyl group. It is coupled to both H4 (a larger ³J coupling of ~5.0 Hz) and H3 (a smaller, long-range ⁴J coupling of ~1.2 Hz).

    • H3 is significantly deshielded by the adjacent electron-withdrawing ester group. It couples to H4 (³J ≈ 3.8 Hz) and H5 (⁴J ≈ 1.2 Hz).

    • H4 is the most upfield of the ring protons and is coupled to both H3 and H5.

  • Ethyl Group Protons (H7, H8):

    • The methylene protons (H7) are adjacent to an electronegative oxygen atom, shifting them downfield to ~4.35 ppm. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[2]

    • The methyl protons (H8) are in a standard aliphatic environment and appear around ~1.38 ppm. They are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectral Analysis: The Carbon Backbone

In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak, providing a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[3]

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Description
C6 (C=O)~162.2Ester Carbonyl
C5~133.8Aromatic CH
C3~132.5Aromatic CH
C2~133.5Quaternary Aromatic
C4~127.8Aromatic CH
C7 (-CH₂-)~61.2Methylene Carbon
C8 (-CH₃)~14.4Methyl Carbon

Note: Data synthesized from typical values found in spectral databases.[4]

Causality Behind the Signals:

  • Carbonyl Carbon (C6): The C=O carbon is highly deshielded due to the double bond and attachment to two electronegative oxygen atoms, causing it to appear furthest downfield (~162.2 ppm). This is characteristic of ester carbonyls.[5]

  • Thiophene Carbons (C2, C3, C4, C5): These sp² hybridized carbons resonate in the aromatic region (120-140 ppm). The carbon attached to the ester group (C2) is quaternary and often shows a weaker signal. The specific shifts are influenced by the sulfur atom and the ester substituent.

  • Ethyl Group Carbons (C7, C8): The methylene carbon (C7) is bonded to oxygen, shifting it to ~61.2 ppm. The terminal methyl carbon (C8) appears in the typical upfield aliphatic region at ~14.4 ppm.

Comparative Analysis: this compound vs. Ethyl Benzoate

To appreciate the influence of the thiophene ring, it is instructive to compare its spectrum with that of its benzene analog, ethyl benzoate.

CompoundAromatic ¹H Chemical Shifts (ppm)Aromatic ¹³C Chemical Shifts (ppm)
This compound~7.12, ~7.75, ~7.82~127.8, ~132.5, ~133.8, ~133.5 (C2)
Ethyl Benzoate~7.4-7.6 (m, 3H), ~8.05 (m, 2H)~128.3, ~129.6, ~130.6, ~132.8

Ethyl benzoate data sourced from PubChem and other databases.[6][7][8]

Key Differences and Insights:

  • Ring Symmetry and Complexity: The lower symmetry of the thiophene ring in this compound results in three distinct signals for the ring protons, each with a unique coupling pattern. In contrast, the benzene ring protons in ethyl benzoate often appear as two multiplets due to more similar chemical environments.

  • Heteroatom Influence: The sulfur atom in the thiophene ring generally causes the ring protons and carbons to resonate at slightly different fields compared to a benzene ring. The electronegativity and aromatic character of the thiophene ring create a unique electronic distribution that is clearly distinguishable from its carbocyclic analog.[9] This distinction is fundamental for identifying the core heterocyclic structure.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of spectral data is directly dependent on meticulous sample preparation and proper instrument setup.[10] Following a standardized protocol is essential for obtaining reproducible and high-resolution spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[11]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

    • Gently swirl or vortex the vial until the sample is completely dissolved. A homogenous solution is critical for sharp NMR signals.[12]

  • Filtration and Transfer:

    • Place a small plug of glass wool or a Kimwipe into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity.[13]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Tune and Match: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.

    • Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks.

    • Acquisition: Set appropriate acquisition parameters (e.g., pulse angle, spectral width, number of scans, relaxation delay) and begin the experiment.[14]

Caption: Standard workflow for NMR sample preparation and data analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its molecular structure. The chemical shifts, multiplicities, and coupling constants of the thiophene and ethyl protons in the ¹H spectrum, complemented by the seven distinct signals in the ¹³C spectrum, allow for complete and unambiguous assignment of all atoms. By comparing these spectral features to those of analogues like ethyl benzoate, researchers can confidently identify the heterocyclic core and confirm the integrity of the molecule. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality data, which is the bedrock of sound scientific investigation in the chemical sciences.

References

Deconstructing the Signature Fragmentation of Ethyl 2-Thiophenecarboxylate: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and analytical chemistry, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation patterns generated by techniques like electron ionization (EI) provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth interpretation of the mass spectrum of ethyl 2-thiophenecarboxylate, comparing its fragmentation behavior with structurally relevant analogs to highlight the diagnostic power of this analytical technique. Our focus is on not just what fragments form, but why they form, grounding our interpretations in the principles of ion stability and established fragmentation mechanisms.

Principles of Fragmentation in Aromatic Esters

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The relative abundance of these fragments is a direct reflection of their stability.

For a molecule like this compound, we can anticipate fragmentation pathways characteristic of both the ethyl ester functional group and the thiophene aromatic ring. Key fragmentation processes include:

  • Alpha-cleavage: Bond cleavage adjacent to a functional group, such as the carbonyl group.

  • McLafferty Rearrangement: A six-membered ring transition state leading to the elimination of a neutral alkene.

  • Loss of Neutral Molecules: Elimination of stable small molecules like carbon monoxide (CO), ethylene (C2H4), or an ethoxy radical (•OCH2CH3).

  • Ring Fragmentation: Cleavage of the aromatic ring structure.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound (C7H8O2S, molecular weight: 156.20 g/mol ) exhibits a distinct pattern of fragmentation that allows for its unambiguous identification.[1][2][3] The key fragments and their proposed formation pathways are detailed below.

Key Fragmentation Pathways

The major fragmentation pathways for this compound are visualized in the following diagram:

fragmentation_pathway M [C₇H₈O₂S]⁺˙ m/z = 156 Molecular Ion F1 [C₅H₃OS]⁺ m/z = 111 2-Thenoyl cation M->F1 - •OCH₂CH₃ (45 u) F3 [C₆H₅O₂S]⁺ m/z = 129 M->F3 - C₂H₃ (27 u) F4 [C₅H₄O₂S]⁺˙ m/z = 128 M->F4 - C₂H₄ (28 u) (McLafferty) F2 [C₄H₃S]⁺ m/z = 83 F1->F2 - CO (28 u)

Caption: Major fragmentation pathways of this compound.

Data Summary and Interpretation
m/zProposed Fragment IonFormulaRelative IntensityInterpretation
156Molecular Ion [C₇H₈O₂S]⁺˙ModerateThe parent ion, confirming the molecular weight of the compound.[1][2][3]
129[C₆H₅O₂S]⁺ModerateLoss of an ethyl radical (•CH₂CH₃) from the molecular ion.
111Base Peak [C₅H₃OS]⁺100%This is the most abundant ion, the 2-thenoyl cation, formed by the loss of an ethoxy radical (•OCH₂CH₃). Its high stability is due to resonance delocalization of the positive charge.
83[C₄H₃S]⁺HighFormed by the loss of a neutral carbon monoxide (CO) molecule from the 2-thenoyl cation (m/z 111). This is a characteristic fragmentation of acylium ions.
128[C₅H₄O₂S]⁺˙LowLikely formed via a McLafferty rearrangement, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Comparative Fragmentation Analysis: Thiophene vs. Furan vs. Benzene Analogs

To truly appreciate the diagnostic utility of the fragmentation pattern, it is insightful to compare it with structurally similar molecules. Here, we compare this compound with ethyl 2-furoate and ethyl benzoate.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z)Distinguishing Features
This compound 156111129, 83The base peak at m/z 111 (thenoyl cation) and the subsequent loss of CO to form m/z 83 are highly characteristic of the 2-carbonylthiophene moiety.
Ethyl 2-furoate 14095111, 67The base peak is the 2-furoyl cation at m/z 95.[4] The subsequent loss of CO gives a fragment at m/z 67. The different mass of the heteroatom (O vs. S) leads to a predictable mass shift in the corresponding fragments.
Ethyl Benzoate 150105122, 77The base peak is the benzoyl cation at m/z 105.[5] Loss of CO from this ion to form the phenyl cation (m/z 77) is a prominent pathway.

This comparison clearly demonstrates how the nature of the aromatic ring directly influences the mass of the primary fragment ions, providing a clear method for distinguishing between these analogs.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a standard method for obtaining the electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective:

To acquire a high-quality electron ionization mass spectrum of this compound for structural elucidation.

Materials:
  • This compound

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an electron ionization source

Procedure:
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • GC-MS Instrument Setup:

    • Injector:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • GC Column:

      • A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Final Hold: 5 minutes at 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-200

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Obtain the mass spectrum corresponding to the chromatographic peak of this compound.

    • Identify the molecular ion and major fragment ions, and compare the obtained spectrum with a reference library (e.g., NIST).

Workflow Diagram:

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL prep1->prep2 gcms Inject into GC-MS prep2->gcms sep GC Separation gcms->sep ion EI Ionization (70 eV) sep->ion detect Mass Analysis ion->detect tic Acquire TIC detect->tic ms Extract Mass Spectrum tic->ms interpret Interpret Fragmentation ms->interpret

Caption: A typical workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound provides a clear and interpretable fragmentation pattern that is highly diagnostic of its structure. The formation of the stable 2-thenoyl cation as the base peak is a key identifying feature. By comparing its fragmentation with that of its furan and benzene analogs, we can confidently distinguish between these closely related structures. The detailed experimental protocol provided herein offers a robust method for obtaining high-quality mass spectra for this and similar compounds, empowering researchers in their analytical endeavors.

References

A Comparative Analysis of the Reactivity of Ethyl 2-Thiophenecarboxylate and Methyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, thiophene derivatives stand as crucial building blocks for a myriad of applications, particularly in the pharmaceutical and materials science sectors. Among these, 2-thiophenecarboxylate esters, such as the ethyl and methyl variants, are common intermediates. The choice between an ethyl or methyl ester is often dictated by factors such as commercial availability, cost, and downstream reaction compatibility. However, a nuanced understanding of their relative reactivity is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides a comprehensive comparison of the reactivity of ethyl 2-thiophenecarboxylate and mthis compound, supported by experimental data and mechanistic insights.

At a Glance: Key Differences in Reactivity

The primary distinction in reactivity between ethyl and mthis compound arises from the nature of the alkoxy group attached to the carbonyl carbon. These differences are primarily governed by two fundamental principles: steric hindrance and electronic effects.

  • Steric Hindrance: The ethyl group is larger than the methyl group. This increased bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to the methyl ester.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group, which can subtly influence the electrophilicity of the carbonyl carbon.

This guide will explore how these factors manifest in common chemical transformations.

Comparative Reactivity in Key Organic Transformations

We will now delve into a comparative analysis of these two esters in three fundamental organic reactions: hydrolysis (saponification), amidation, and reduction.

Saponification (Base-Catalyzed Hydrolysis)

Saponification, the hydrolysis of an ester with a base, is a cornerstone reaction in organic synthesis. The rate of this reaction is highly sensitive to the structure of the ester.

Mechanistic Considerations: The saponification of esters proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group.

Experimental Evidence and Reactivity Comparison:

Reaction Substrate Relative Rate Primary Influencing Factor
SaponificationMthis compoundFasterLower Steric Hindrance
This compoundSlowerGreater Steric Hindrance

Logical Flow of Saponification

Ester Ester (Methyl or Ethyl 2-Thiophenecarboxylate) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Tetrahedral Alkoxide Alkoxide Leaving Group (MeO⁻ or EtO⁻) Tetrahedral->Alkoxide Carboxylate Thiophene-2-carboxylate Anion Tetrahedral->Carboxylate Collapse of Intermediate Alcohol Alcohol (Methanol or Ethanol) Alkoxide->Alcohol Protonation

Caption: General mechanism for the saponification of 2-thiophenecarboxylate esters.

Amidation

The conversion of esters to amides is a vital transformation in the synthesis of pharmaceuticals and other bioactive molecules. This reaction typically involves the direct reaction of the ester with an amine, often at elevated temperatures or with the aid of a catalyst.

Mechanistic Considerations: Similar to saponification, amidation proceeds through a nucleophilic acyl substitution pathway. The amine acts as the nucleophile, attacking the carbonyl carbon. The stability of the resulting tetrahedral intermediate and the facility of alkoxide departure are key determinants of the reaction rate.

Experimental Evidence and Reactivity Comparison:

The greater steric bulk of the ethyl group in this compound can be a determining factor in amidation reactions. For instance, the synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide has been reported by heating ethyl thiophene-2-carboxylate with ethylenediamine.[4] While a direct comparison with the methyl ester under identical conditions is not provided, it is reasonable to infer that the methyl ester would react more readily due to lower steric hindrance. This is particularly true when bulkier amines are used as nucleophiles.

However, the choice of reaction conditions can often overcome these intrinsic reactivity differences. For example, the use of catalysts like titanium(IV) chloride (TiCl₄) or boric acid can facilitate amidation for a wide range of esters and amines.[5][6]

Reaction Substrate Relative Rate (uncatalyzed) Primary Influencing Factor
AmidationMthis compoundFasterLower Steric Hindrance
This compoundSlowerGreater Steric Hindrance

Experimental Protocol: Synthesis of N-aryl-thiophene-2-carboxamide

The following is a general procedure that can be adapted for both methyl and this compound to compare their reactivity.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of either mthis compound or this compound in a suitable solvent (e.g., toluene or xylene).

  • Addition of Amine: Add 1.1 equivalents of the desired aryl amine to the solution.

  • Catalyst Addition (Optional but Recommended): For less reactive amines or to accelerate the reaction, a catalytic amount of a Lewis acid such as TiCl₄ or a dehydrating agent can be added.[5]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and wash with an acidic solution (e.g., 1M HCl) to remove excess amine, followed by a basic solution (e.g., saturated NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

By running parallel reactions and monitoring the consumption of the starting esters over time, a direct comparison of their amidation rates can be established.

Reduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.[7]

Mechanistic Considerations: The reduction of an ester with LiAlH₄ involves two main stages. First, a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.

Experimental Evidence and Reactivity Comparison:

In the context of reduction with powerful nucleophiles like hydride ions, the steric and electronic differences between the methyl and ethyl esters are generally considered to have a less pronounced effect on the overall outcome compared to reactions with weaker nucleophiles. Both esters are readily reduced by LiAlH₄.[7] The high reactivity of LiAlH₄ tends to overwhelm the subtle differences in substrate reactivity.

However, in cases where milder or more sterically hindered reducing agents are employed, the less hindered methyl ester might exhibit a faster reaction rate.

Reaction Substrate Relative Rate (with LiAlH₄) Primary Influencing Factor
ReductionMthis compoundApproximately EqualHigh reactivity of LiAlH₄
This compoundApproximately EqualHigh reactivity of LiAlH₄

Experimental Workflow for Comparative Reduction

cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Quenching and Work-up cluster_3 Analysis Ester_M Mthis compound in dry THF LiAlH4 Add LiAlH₄ solution (controlled temperature) Ester_M->LiAlH4 Ester_E This compound in dry THF Ester_E->LiAlH4 Quench Careful quenching (e.g., with ethyl acetate, then water) LiAlH4->Quench Extraction Aqueous work-up and extraction with ether Quench->Extraction Analysis GC/MS and NMR analysis to determine yield and purity Extraction->Analysis

Caption: A standardized workflow for the comparative reduction of thiophene esters.

Conclusion and Practical Recommendations

Recommendations for Researchers:

  • For reactions where steric hindrance is a known rate-limiting factor, mthis compound is the preferred substrate for achieving higher reaction rates.

  • When using bulky nucleophiles, the choice of the methyl ester can be particularly advantageous.

  • For reductions with strong hydride donors, both esters are suitable, and the choice can be based on other factors like cost and availability.

  • In catalyzed reactions, the intrinsic reactivity differences can often be overcome, allowing for more flexibility in substrate choice.

Ultimately, the selection between ethyl and mthis compound should be a considered decision based on the specific reaction, the nature of the other reagents, and the desired process efficiency.

References

A Senior Application Scientist's Guide to Thiophene Synthesis: Exploring Alternatives to Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the thiophene ring, a crucial scaffold in pharmaceuticals, agrochemicals, and materials science, has been a synthetic target of immense interest. While routes starting from pre-functionalized thiophenes like ethyl 2-thiophenecarboxylate are well-established, the modern synthetic chemist often requires a more versatile toolkit to construct diverse thiophene architectures from acyclic precursors. This guide provides an in-depth comparison of four prominent alternative strategies for thiophene synthesis: the Paal-Knorr, Gewald, Hinsberg, and Fiesselmann syntheses. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic route for their specific needs.

The Paal-Knorr Thiophene Synthesis: A Classic Approach from 1,4-Dicarbonyls

The Paal-Knorr synthesis is a robust and widely used method for the construction of five-membered heterocycles, including thiophenes. The core principle involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1] This method is particularly valuable for preparing substituted thiophenes, with the substitution pattern on the product being directly dictated by the starting dicarbonyl.

Mechanistic Insights and Reagent Selection

The reaction proceeds through the conversion of the dicarbonyl to a thioketone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic thiophene ring.[2] A critical choice in the Paal-Knorr synthesis is the sulfurizing agent. The two most common reagents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.

  • Phosphorus Pentasulfide (P₄S₁₀): This traditional reagent is a powerful sulfurizing and dehydrating agent. However, it often requires harsh reaction conditions, including high temperatures, and can lead to the formation of byproducts.

  • Lawesson's Reagent: This milder and more soluble reagent often provides higher yields and cleaner reactions under less stringent conditions.[3] It is particularly advantageous for sensitive substrates. The primary drawback of Lawesson's reagent is the formation of phosphorus-containing byproducts that can sometimes complicate purification.[4]

The choice between P₄S₁₀ and Lawesson's reagent is often a balance between reactivity, substrate tolerance, and purification considerations. For many applications, the improved performance of Lawesson's reagent justifies its use.

Paal_Knorr_Workflow start Start: 1,4-Dicarbonyl Compound reagent Add Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) + Anhydrous Solvent (e.g., Toluene) start->reagent reaction Heat Reaction Mixture (Conventional or Microwave) reagent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification product End: Substituted Thiophene purification->product

Caption: General experimental workflow for the Paal-Knorr thiophene synthesis.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis with Lawesson's Reagent

This protocol is adapted from a procedure by Minetto et al. and is suitable for the rapid synthesis of a range of substituted thiophenes.[5]

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-dicarbonyl compound (0.5 mmol) and Lawesson's reagent (0.3 mmol, 0.6 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired thiophene.

Protocol 2: Conventional Heating with Phosphorus Pentasulfide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl compound (10 mmol) and phosphorus pentasulfide (5 mmol, 0.5 equiv.).

  • Solvent Addition: Add 50 mL of anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully pour it over ice water. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.

Performance Data
Starting 1,4-DicarbonylSulfurizing AgentConditionsYield (%)Reference
Hexane-2,5-dioneP₄S₁₀Toluene, reflux, 2h70[1]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentToluene, MW, 150°C, 20 min92[5]
1-Phenylpentane-1,4-dioneLawesson's ReagentToluene, MW, 150°C, 20 min85[5]
3,4-Dimethylhexane-2,5-dioneP₄S₁₀Xylene, reflux, 4h65[1]

The Gewald Aminothiophene Synthesis: A Multicomponent Approach

The Gewald synthesis is a powerful one-pot, three-component reaction that provides access to highly functionalized 2-aminothiophenes.[6] This method is particularly valuable in medicinal chemistry due to the prevalence of the 2-aminothiophene scaffold in biologically active molecules. The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[6]

Mechanistic Considerations and the Role of the Base

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[7] This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene.[7]

The choice of base is critical to the success of the Gewald reaction. Organic bases such as morpholine, piperidine, or triethylamine are commonly used.[8] The base serves two primary roles:

  • Catalysis of the Knoevenagel Condensation: The base facilitates the initial condensation step. The strength and steric bulk of the base can influence the rate of this step.

  • Activation of Sulfur: The amine base can react with elemental sulfur to form a reactive polysulfide species, which is more readily added to the Knoevenagel adduct.

The selection of the optimal base is often substrate-dependent, and screening of different amines may be necessary to achieve high yields.

Gewald_Workflow start Start: Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur reagents Add Base (e.g., Morpholine) + Solvent (e.g., Ethanol) start->reagents reaction Stir at Room Temp or Heat (e.g., 40-60 °C) reagents->reaction workup Cool and Filter Precipitate or Concentrate and Purify reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product End: 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: One-Pot Gewald Synthesis

This general protocol can be adapted for a variety of substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Solvent and Base Addition: Add a suitable solvent such as ethanol or methanol (20-30 mL), followed by the amine base (e.g., morpholine, 1-2 mL).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Performance Data
Carbonyl CompoundActive Methylene NitrileBaseConditionsYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol, 50 °C, 3h95[9]
AcetophenoneMalononitrileMorpholineEthanol, reflux, 6h78[10]
CyclopentanoneEthyl CyanoacetateTriethylamineDMF, 60 °C, 5h82[11]
4-MethoxyacetophenoneMalononitrileMorpholineEthanol, reflux, 8h72[10]
PropanalMalononitrilePiperidineMethanol, RT, 12h88[9]

The Hinsberg Thiophene Synthesis: A Route to Thiophene-2,5-dicarboxylates

The Hinsberg synthesis is a classic method for preparing 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.[12] It involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base, such as sodium ethoxide.[12]

Mechanistic Pathway

The reaction proceeds via a double Stobbe condensation. The base deprotonates the diethyl thiodiacetate, which then acts as a nucleophile, attacking one of the carbonyl groups of the 1,2-dicarbonyl compound. A subsequent intramolecular condensation and dehydration lead to the formation of the thiophene ring.[13] The initial product is typically the diethyl ester, which can be hydrolyzed to the corresponding dicarboxylic acid.[14]

Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate
  • Base Preparation: In a three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL).

  • Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of benzil (1,2-diphenylethane-1,2-dione) (10.5 g, 50 mmol) and diethyl thiodiacetate (10.3 g, 50 mmol) dropwise with stirring.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the pure diethyl 3,4-diphenylthiophene-2,5-dicarboxylate.

Performance Data
1,2-Dicarbonyl CompoundBaseConditionsYield (%)Reference
BenzilSodium EthoxideEthanol, reflux, 2h~85[15]
BiacetylSodium EthoxideEthanol, reflux, 3h~70[3]
1,2-CyclohexanedionePotassium tert-butoxideTHF, RT, 12h~65[14]

The Fiesselmann Thiophene Synthesis: Versatility with Acetylenic Esters

The Fiesselmann synthesis offers a versatile route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[16] The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[16]

Mechanistic Overview

The reaction is initiated by the deprotonation of the thioglycolic acid derivative, which then undergoes a Michael addition to the α,β-acetylenic ester.[16] A subsequent intramolecular Dieckmann-like condensation followed by tautomerization affords the 3-hydroxythiophene product.[17]

Experimental Protocol: Fiesselmann Synthesis of Ethyl 5-phenyl-3-hydroxythiophene-2-carboxylate
  • Reaction Setup: To a solution of ethyl phenylpropiolate (10 mmol) in 50 mL of dry diethyl ether, add ethyl thioglycolate (11 mmol).

  • Base Addition: Cool the mixture in an ice bath and add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with dilute hydrochloric acid. Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to give the desired product.

Performance Data

| α,β-Acetylenic Ester | Thioglycolic Acid Derivative | Base | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Ethyl phenylpropiolate | Ethyl thioglycolate | Sodium Ethoxide | Diethyl ether, RT, 12h | ~75 |[18] | | Diethyl acetylenedicarboxylate | Methyl thioglycolate | Sodium Methoxide | Methanol, RT, 6h | ~80 |[17] | | Methyl 3-phenylpropiolate | Thioglycolic acid | Potassium Carbonate | Acetone, reflux, 8h | ~70 |[19] |

Comparative Analysis and Conclusion

This guide has outlined four powerful and versatile alternatives to traditional thiophene syntheses that rely on pre-functionalized starting materials. Each method offers distinct advantages and is suited for the preparation of different classes of thiophene derivatives.

Synthesis MethodKey Starting MaterialsTypical ProductsKey Advantages
Paal-Knorr 1,4-Dicarbonyl compoundsSubstituted thiophenesDirect correlation between starting material and product substitution pattern; reliable.
Gewald Ketones/aldehydes, active methylene nitriles, elemental sulfurPolysubstituted 2-aminothiophenesOne-pot, multicomponent reaction; provides access to valuable 2-amino functionality.
Hinsberg 1,2-Dicarbonyl compounds, diethyl thiodiacetate3,4-Disubstituted thiophene-2,5-dicarboxylatesAccess to symmetrically substituted thiophenes with carboxylate groups.
Fiesselmann α,β-Acetylenic esters, thioglycolic acid derivatives3-Hydroxy-2-thiophenecarboxylatesProvides access to 3-hydroxythiophenes, a useful synthetic intermediate.

The choice of synthetic route will ultimately depend on the desired substitution pattern of the target thiophene and the availability of the starting materials. The Paal-Knorr synthesis is a go-to method for general substituted thiophenes from readily available dicarbonyls. The Gewald synthesis is unparalleled for the efficient construction of 2-aminothiophenes, which are valuable in drug discovery. The Hinsberg and Fiesselmann syntheses provide access to more specialized thiophene derivatives with useful functional handles for further elaboration. By understanding the nuances of each of these powerful reactions, researchers can significantly expand their capabilities in the synthesis of this important class of heterocyclic compounds.

References

A Comparative Guide to Furan and Thiophene Carboxylates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Nuances of Furan and Thiophene Carboxylates

Furan and thiophene carboxylates are pivotal five-membered heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of organic molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] Their structural similarity, differing only in the heteroatom—oxygen in furan and sulfur in thiophene—gives rise to distinct electronic and chemical properties. This guide provides an in-depth, objective comparison of their reactivity in key organic reactions, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The inherent differences in electronegativity and aromaticity between the furan and thiophene rings directly influence the reactivity of the attached carboxylate group.[3] Understanding these subtleties is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental distinction between furan and thiophene lies in the nature of their heteroatoms. Sulfur in thiophene is less electronegative and larger than oxygen in furan, and it possesses available 3d orbitals that can participate in bonding.[3] These factors contribute to the greater aromaticity and stability of the thiophene ring compared to furan.[4][5] This difference in aromatic character has a cascading effect on the electronic and physical properties of their carboxylate derivatives.

PropertyFuran-2-carboxylateThiophene-2-carboxylateRationale
Aromaticity LowerHigherThe less electronegative sulfur in thiophene allows for more effective delocalization of π-electrons.[3][6]
Resonance Energy ~18 kcal/mol[5]~29 kcal/mol[5]Higher resonance energy indicates greater stability.
Electronegativity of Heteroatom Oxygen (3.44)Sulfur (2.58)Oxygen's higher electronegativity leads to a stronger inductive electron-withdrawing effect.[7]
Dipole Moment (of parent heterocycle) 0.71 D[5]0.5 DThe dipole moment reflects the charge distribution within the ring.

Reactivity in Key Organic Reactions: A Comparative Analysis

The electronic disparity between furan and thiophene carboxylates manifests in their reactivity towards various organic transformations.

Electrophilic Aromatic Substitution (EAS)

Both furan and thiophene rings are considered π-electron rich and are thus more reactive towards electrophiles than benzene.[6][8] The general order of reactivity for EAS is pyrrole > furan > thiophene > benzene.[4][9] This is because the electron-donating resonance effect of the heteroatom outweighs its inductive electron-withdrawing effect.[4]

Substitution typically occurs at the C5 position (α to the heteroatom and meta to the carboxylate) due to the directing effect of the heteroatom and the stability of the resulting intermediate.[5][8] The carboxylate group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position (C4 and C5). However, the activating effect of the heteroatom generally dominates, leading to substitution at the C5 position.

Causality behind Experimental Choices: The milder conditions often required for EAS on furan and thiophene compared to benzene are a direct consequence of their higher intrinsic reactivity.[8] However, the greater aromaticity of thiophene means it generally requires slightly harsher conditions than furan for similar transformations.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on unsubstituted furan and thiophene rings is generally difficult due to the electron-rich nature of the rings.[10] However, the presence of a strong electron-withdrawing group, such as a carboxylate, can facilitate NAS, particularly when a good leaving group is present at an activated position. The order of reactivity towards nucleophilic substitution is generally the reverse of that for electrophilic substitution: furan > thiophene.[10]

Self-Validating System: The successful execution of a nucleophilic aromatic substitution on a furan or thiophene carboxylate, especially in the presence of a suitable activating group, validates the understanding of the electronic effects at play. The inability to achieve substitution under similar conditions on the parent heterocycle reinforces this principle.

Metalation and Cross-Coupling Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. For furan and thiophene carboxylates, deprotonation typically occurs at the C3 position (ortho to the carboxylate). The carboxylate group acts as a directed metalation group (DMG), facilitating the removal of the adjacent proton by a strong base.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are extensively used to form new carbon-carbon and carbon-heteroatom bonds with furan and thiophene carboxylates.[11][12] These reactions often involve the coupling of a halide or triflate derivative of the heterocycle with a suitable coupling partner.[11][13][14] The ester group can also be used as a blocking group to direct arylation to other positions on the ring.[15]

Recent advancements have also demonstrated decarboxylative cross-coupling reactions, where the carboxylic acid itself participates in the coupling, eliminating the need for pre-functionalization to a halide.[16]

Expertise & Experience: The choice of catalyst, ligand, and reaction conditions is critical for the success of cross-coupling reactions. For instance, the selection of a specific phosphine ligand can significantly impact the yield and selectivity of the reaction. Experienced chemists leverage their understanding of the subtle electronic and steric differences between furan and thiophene substrates to optimize these parameters.

G

Applications in Drug Development and Materials Science

Both furan and thiophene carboxylates are integral components in the design and synthesis of pharmaceuticals and functional organic materials.[1][17][18][19]

  • Drug Development: These heterocycles serve as bioisosteres for phenyl rings, offering modified electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[17] Furan-containing drugs like Furosemide (a diuretic) and Ranitidine (an anti-ulcer agent), and various thiophene-containing antibiotics and anti-inflammatory drugs highlight their therapeutic importance.[18] Studies have shown that furoic acid derivatives can exhibit potent inhibitory activity against enzymes like methionine aminopeptidase.[20]

  • Materials Science: Thiophene-based materials have been extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), due to the greater stability and charge-carrying capabilities of the polythiophene backbone.[3] Furan-based polymers are gaining traction as a renewable alternative, and in some cases, have shown comparable or even superior performance.[3]

Experimental Protocols

General Procedure for the Synthesis of Furan-2-carboxylate and Thiophene-2-carboxylate

The synthesis of these foundational molecules can be achieved through various methods. One common approach is the oxidation of the corresponding aldehyde.

Protocol: Oxidation of Furfural to Furoic Acid

  • To a stirred solution of furfural in a suitable solvent (e.g., acetone), add an oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) and filter the mixture.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the furoic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

A similar procedure can be adapted for the oxidation of thiophene-2-carboxaldehyde to thiophene-2-carboxylic acid.

G

Comparative Palladium-Catalyzed Suzuki Cross-Coupling

This protocol outlines a general procedure to compare the reactivity of a furan-2-carboxylate and a thiophene-2-carboxylate derivative in a Suzuki cross-coupling reaction.

Materials:

  • Methyl 5-bromofuran-2-carboxylate

  • Methyl 5-bromothiophene-2-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In separate reaction vessels, combine the respective bromo-heterocycle (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heat the reactions to a specified temperature (e.g., 80-100 °C) and monitor their progress by TLC or GC-MS.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography.

  • Compare the reaction times and isolated yields to assess the relative reactivity.

Conclusion

The choice between furan and thiophene carboxylates in organic synthesis is not arbitrary but a decision guided by a nuanced understanding of their inherent chemical properties. Furan carboxylates, with their lower aromaticity and higher reactivity towards both electrophilic and nucleophilic substitution, offer advantages in certain transformations. Conversely, the greater stability of thiophene carboxylates makes them more robust for multi-step syntheses and often the preferred choice for applications in organic electronics. This guide has provided a framework for understanding these differences, supported by fundamental principles and practical considerations, to aid researchers in the strategic design and execution of their synthetic endeavors.

References

Benchmarking Ethyl 2-Thiophenecarboxylate: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis and drug discovery, the selection of molecular building blocks is a paramount decision that dictates the trajectory of research and development. Among the vast arsenal of reagents, heterocyclic esters, particularly ethyl 2-thiophenecarboxylate, have emerged as versatile intermediates. This guide provides an in-depth, data-driven comparison of this compound against other common esters, including its furan analog, its benzene isostere, and its methyl ester counterpart. By examining their physicochemical properties, reactivity, and potential for biological application, this document aims to empower researchers, scientists, and drug development professionals to make strategic choices in their synthetic designs.

Fundamental Physicochemical Properties: The Blueprint of Reactivity

A molecule's inherent physical and chemical characteristics are the foundation upon which its utility is built. These properties govern solubility, reaction kinetics, and steric interactions, making them the logical starting point for our comparative analysis.

PropertyThis compoundEthyl Furan-2-CarboxylateEthyl BenzoateMthis compound
Molecular Weight ( g/mol ) 156.20[1]140.14[2]150.17142.18[3]
Boiling Point (°C) 218[4][5]195-196[2][6]211–213[7]94-96 (at 14 mmHg)[3]
Density (g/mL at 25°C) 1.162[5][8]1.117[2]1.045[9]1.23[3]
Appearance Colorless to slightly yellow liquid[4]White or colorless to yellow/orange liquid/solid[2]Colorless liquid[9]Data not readily available

Insight from the Data: The thiophene-containing esters exhibit higher densities compared to their furan and benzoate analogs. The boiling point of this compound is notably high, similar to ethyl benzoate, suggesting significant intermolecular forces. These fundamental properties are critical for practical considerations such as solvent selection and reaction temperature control.

Reactivity Profile: A Head-to-Head Comparison in Saponification

To quantitatively assess the reactivity of the carbonyl group in these esters, a classic saponification (base-catalyzed hydrolysis) experiment serves as an excellent benchmark. The rate of this reaction is a direct reflection of the electrophilicity of the ester's carbonyl carbon.

Experimental Protocol: Comparative Saponification Kinetics

This protocol is designed to elucidate the relative rates of hydrolysis for the selected esters, providing a quantitative measure of their susceptibility to nucleophilic attack.

Materials:

  • This compound

  • Ethyl furan-2-carboxylate

  • Ethyl benzoate

  • Mthis compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) in an ethanol/water solvent system

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Phenolphthalein indicator

  • Constant temperature bath, burettes, pipettes, and flasks

Methodology:

  • Equimolar solutions of each ester and sodium hydroxide are mixed in a constant temperature bath.

  • Aliquots are withdrawn at specific time intervals.

  • The reaction in the aliquot is quenched by adding a known excess of HCl.

  • The remaining HCl is back-titrated with standardized NaOH using phenolphthalein as an indicator.

  • The concentration of the remaining ester is calculated at each time point.

  • The rate constant for the saponification of each ester is determined by plotting the appropriate concentration-time relationship.

Workflow for Saponification Rate Comparison

Caption: A stepwise workflow for the comparative kinetic analysis of ester saponification.

Anticipated Outcome & Mechanistic Rationale: The saponification reaction proceeds via a nucleophilic acyl substitution mechanism.[10] The rate is sensitive to the electronic nature of the aromatic ring. Both thiophene and furan are more electron-withdrawing than benzene, which increases the electrophilicity of the carbonyl carbon and accelerates the rate of nucleophilic attack. Therefore, it is predicted that this compound and ethyl furan-2-carboxylate will hydrolyze faster than ethyl benzoate.

Synthetic Utility: Performance in Suzuki-Miyaura Cross-Coupling

The true value of a building block is demonstrated by its performance in reactions that construct molecular complexity. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. Thiophene carboxylates can be valuable partners in such reactions.[11][12][13]

Experimental Protocol: A Model Suzuki-Miyaura Reaction

This protocol provides a framework for comparing the efficiency of the esters in a palladium-catalyzed cross-coupling reaction.

Materials:

  • Aryl or heteroaryl ester (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere setup (e.g., Schlenk line)

Methodology:

  • To a Schlenk flask under an inert atmosphere, add the ester, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for a set period.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

  • Compare the yields of the coupled product obtained from each ester.

Logical Diagram of the Suzuki-Miyaura Reaction

Suzuki_Miyaura Reactants Aryl/Heteroaryl Ester + Arylboronic Acid Product Biaryl Product Reactants->Product C-C Bond Formation Catalyst Pd(0) Catalyst + Base Catalyst->Product Conditions Anhydrous Solvent + Heat Conditions->Product Antibacterial_Action Compound Thiophene Derivative Cell Bacterial Cell Compound->Cell Uptake Target Cellular Target (e.g., Enzyme, DNA) Cell->Target Interaction Inhibition Inhibition of Essential Process Target->Inhibition Outcome Bacteriostatic or Bactericidal Effect Inhibition->Outcome

References

A Comparative Guide to the Reaction Kinetics of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance, with thiophene derivatives being particularly noteworthy for their diverse applications.[1] Ethyl 2-thiophenecarboxylate, a key building block in the synthesis of pharmaceuticals and agrochemicals, possesses a reactivity profile that is crucial for optimizing reaction conditions and predicting the stability of its derivatives. This guide provides an in-depth analysis of the reaction kinetics of this compound, primarily focusing on its hydrolysis, and offers a comparative perspective against well-characterized aliphatic and aromatic esters.

Understanding the Landscape: Ester Hydrolysis Kinetics

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. The reaction rate is profoundly influenced by the molecular structure of the ester, specifically the electronic and steric effects exerted by its constituent groups.

Base-Catalyzed Hydrolysis (Saponification): This is typically a second-order reaction, being first-order in both the ester and the hydroxide ion. The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below for a generic ester.

Caption: Generalized mechanism of base-catalyzed ester hydrolysis.

Acid-Catalyzed Hydrolysis: This is a reversible process, and the reaction is typically driven to completion by using an excess of water. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Comparative Kinetic Analysis: Benchmarking Against Familiar Esters

To contextualize the reactivity of this compound, we will compare it with two well-studied esters: ethyl acetate (an aliphatic ester) and ethyl benzoate (an aromatic ester).

EsterStructureSecond-Order Rate Constant (k) for Alkaline Hydrolysis (L mol⁻¹ s⁻¹) at 25°CActivation Energy (Ea) (kJ/mol)Reference
Ethyl AcetateCH₃COOCH₂CH₃0.11248.4[2]
Ethyl BenzoateC₆H₅COOCH₂CH₃~0.002-0.008 (solvent dependent)~48-68 (solvent dependent)[3]
This compound C₄H₃SCOOCH₂CH₃(Predicted) (Predicted)
Ethyl Acetate: The Aliphatic Baseline

The saponification of ethyl acetate is a classic example of a second-order reaction.[2] Its relatively high rate constant is attributed to the minimal steric hindrance around the carbonyl carbon and the electron-donating nature of the ethyl group, which, however, is not as influential as in more complex systems.

Ethyl Benzoate: The Aromatic Counterpart

The hydrolysis of ethyl benzoate is significantly slower than that of ethyl acetate. This is due to the electronic effect of the benzene ring. The phenyl group is electron-withdrawing by induction but can also be electron-donating through resonance. In the case of ester hydrolysis, the electron-donating resonance effect, which delocalizes the negative charge on the carbonyl oxygen in the transition state, is generally considered to be a key factor. However, the overall effect of the phenyl group is to stabilize the ester, making it less reactive towards nucleophilic attack compared to its aliphatic counterpart.

Predicting the Reactivity of this compound: The Role of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system. The sulfur atom, with its lone pairs of electrons, participates in the π-system of the ring, making it more electron-rich than benzene. This has important implications for the reactivity of the attached ester group.

Electronic Effects: The thiophene ring, particularly when attached at the 2-position, is generally considered to be electron-donating through resonance, similar to a phenyl group. However, the extent of this donation and the overall electronic effect can be complex and are influenced by the nature of the reaction. In the context of ester hydrolysis, the electron-donating character of the thiophene ring would be expected to stabilize the ground state of the ester more than it stabilizes the negatively charged transition state. This would lead to a slower rate of hydrolysis compared to ethyl benzoate .

Steric Effects: The steric hindrance offered by the thiophene ring is comparable to that of a phenyl ring, and therefore, significant differences in reaction rates based on steric factors alone are not anticipated between this compound and ethyl benzoate.

Predicted Reactivity: Based on the stronger electron-donating nature of the thiophene ring compared to the phenyl ring, it is predicted that the rate of alkaline hydrolysis of This compound will be slower than that of ethyl benzoate . The activation energy is expected to be slightly higher, reflecting the greater stability of the ground state ester.

Experimental Protocols for Kinetic Analysis

For researchers wishing to obtain empirical data, the following is a generalized protocol for studying the kinetics of alkaline ester hydrolysis.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare standard solutions of ester and NaOH B Thermostat the solutions to the desired temperature A->B C Mix reactants in a thermostatted vessel B->C D Start timer and withdraw aliquots at regular intervals C->D E Quench the reaction in the aliquot (e.g., with excess acid) D->E F Titrate the unreacted NaOH with a standard acid E->F G Calculate the concentration of ester at each time point F->G H Plot appropriate concentration-time data to determine the rate constant G->H

Caption: A typical experimental workflow for determining the rate of ester saponification.

Step-by-Step Methodology
  • Solution Preparation: Prepare accurately standardized solutions of the ester (e.g., 0.05 M in a suitable solvent like ethanol to ensure solubility) and sodium hydroxide (e.g., 0.05 M in distilled water).

  • Temperature Control: Place the reactant solutions in a constant temperature water bath to allow them to reach thermal equilibrium.

  • Initiation of Reaction: Pipette equal volumes of the ester and NaOH solutions into a reaction vessel maintained at the same constant temperature. Start a stopwatch immediately upon mixing.

  • Sampling: At regular time intervals, withdraw a known volume of the reaction mixture (e.g., 10 mL) and immediately transfer it to a flask containing a known excess of a standard acid (e.g., 0.02 M HCl) to quench the reaction.

  • Titration: Titrate the unreacted acid in the quenching flask with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: From the titration data, calculate the concentration of unreacted NaOH in the reaction mixture at each time point, and subsequently, the concentration of the ester. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Ester] versus time will yield a straight line with a slope equal to the rate constant, k.

Conclusion and Future Directions

The reaction kinetics of this compound are of significant interest in the rational design of synthetic routes and the prediction of compound stability. While direct experimental data is sparse, a comparative analysis based on the principles of physical organic chemistry provides a strong framework for understanding its reactivity. It is predicted that due to the electron-rich nature of the thiophene ring, this compound will undergo alkaline hydrolysis at a slower rate than its aromatic analogue, ethyl benzoate.

This guide highlights the need for further experimental studies to quantify the reaction kinetics of this compound and other heterocyclic esters. Such data would be invaluable for the development of more accurate predictive models for reactivity and stability, ultimately benefiting the fields of drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Ethyl 2-Thiophenecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Blueprint Beyond Synthesis

In the landscape of medicinal chemistry and materials science, thiophene-based heterocycles are foundational scaffolds. Ethyl 2-thiophenecarboxylate, in particular, serves as a versatile building block for a myriad of functional molecules, from active pharmaceutical ingredients (APIs) to organic electronics.[1][2] The synthesis of its derivatives, however, is only the first chapter of the story. The unambiguous confirmation of a molecule's structure is the critical epilogue that ensures reproducibility, safety, and efficacy in any application.

This guide eschews a simple checklist approach. Instead, it offers an in-depth, integrated strategy for the structural validation of this compound derivatives. As a Senior Application Scientist, my experience has shown that a multi-technique, self-validating system is not just best practice—it is the only way to proceed with absolute confidence. We will explore the causality behind our analytical choices, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) synergize to provide an irrefutable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For thiophene derivatives, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic ring.

Expertise in Action: Interpreting the Spectra

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environment through spin-spin coupling. In the parent this compound, we expect to see signals for the three thiophene ring protons and the protons of the ethyl ester group. The substitution on the thiophene ring in a derivative will cause predictable shifts in the signals of the remaining ring protons and will alter the coupling constants (J-values), which are characteristic of the proton's relative positions.[3]

Carbon-13 (¹³C) NMR Spectroscopy: This technique provides a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, we can predict the chemical shifts for the ester carbonyl, the thiophene ring carbons, and the ethyl group carbons.[4][5] The introduction of substituents dramatically alters the electronic environment, leading to significant and diagnostic shifts in the ¹³C signals.

Comparative Data: this compound vs. a Substituted Derivative

The table below contrasts the expected NMR data for the parent compound with a hypothetical derivative, ethyl 5-amino-2-thiophenecarboxylate, illustrating the diagnostic power of this technique.

Signal Assignment This compound Ethyl 5-amino-2-thiophenecarboxylate (Predicted) Rationale for Change
¹H NMR
Thiophene H-3~7.2 ppm (dd)~6.2 ppm (d)Strong shielding from electron-donating NH₂ group.
Thiophene H-4~7.1 ppm (t)~6.8 ppm (d)Moderate shielding from NH₂ group.
Thiophene H-5~7.8 ppm (dd)Signal absent (proton substituted)Substitution at the C-5 position.
-OCH₂-~4.4 ppm (q)~4.3 ppm (q)Minor change, distant from the substituent.
-CH₃~1.4 ppm (t)~1.3 ppm (t)Minor change, distant from the substituent.
-NH₂Not Present~5.0 ppm (s, broad)Appearance of a new signal for the amino protons.[2][6]
¹³C NMR
C=O (Ester)~162 ppm~163 ppmMinor inductive effect.
Thiophene C-2~139 ppm~155 ppmDeshielded due to direct attachment to two electron-withdrawing/donating groups.
Thiophene C-3~137 ppm~110 ppmStrong shielding from adjacent NH₂ group.
Thiophene C-4~128 ppm~120 ppmModerate shielding from NH₂ group.
Thiophene C-5~137 ppm~145 ppmCarbon directly attached to nitrogen is deshielded.
-OCH₂-~62 ppm~61 ppmMinor change.
-CH₃~14 ppm~14 ppmMinor change.

Note: Chemical shifts (δ) are in ppm. Coupling patterns: s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it. DMSO-d₆ is often preferred for compounds with exchangeable protons like -NH₂ or -OH.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex if necessary.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz instrument are typically sufficient.[6][7]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals, determine chemical shifts, and measure coupling constants. Correlate ¹H and ¹³C data to build the final structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis s1 Weigh Compound (5-10 mg) s2 Dissolve in 0.6 mL Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire ¹H Spectrum s3->a1 a2 Acquire ¹³C Spectrum a1->a2 p1 Process Raw Data (FID) a2->p1 p2 Assign Chemical Shifts & Coupling Constants p1->p2 p3 Correlate ¹H & ¹³C Data p2->p3 end end p3->end Final Structure Confirmation

Caption: Workflow for NMR-based structural validation.

FTIR Spectroscopy: Fingerprinting Functional Groups

While NMR provides the skeletal map, FTIR spectroscopy acts as a rapid and reliable method to confirm the presence or absence of key functional groups. It is a self-validating check; if the synthesis was intended to add a nitro group, the characteristic NO₂ stretching vibrations must be present in the spectrum.

Expertise in Action: Key Vibrational Modes

For any this compound derivative, we have a set of core signals we must observe, alongside new signals corresponding to the introduced substituents.

  • Ester Carbonyl (C=O) Stretch: This is typically a strong, sharp absorption band around 1660-1710 cm⁻¹ .[2][6] Its exact position can be influenced by conjugation and the electronic nature of substituents on the thiophene ring.

  • Ester C-O Stretch: These bands appear in the 1250-1300 cm⁻¹ region and confirm the ester functionality.[2][7]

  • Thiophene Ring Vibrations: The C=C stretching modes within the aromatic ring appear around 1400-1600 cm⁻¹ .[7] The C-S stretching vibration is often observed at lower wavenumbers, typically below 800 cm⁻¹.[7][8]

  • Substituent-Specific Bands: This is where FTIR excels in validation. An amino group (-NH₂) will show N-H stretching bands around 3300-3500 cm⁻¹ , while a nitro group (-NO₂) will exhibit strong symmetric and asymmetric stretching bands around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹ .[2][9]

Comparative Data: Key FTIR Absorption Bands (cm⁻¹)
Functional Group Vibration This compound Alternative: Ethyl 5-nitro-2-thiophenecarboxylate
Aromatic C-H Stretch~3100~3100
Aliphatic C-H Stretch~2980~2980
Ester C=O Stretch ~1700 [10]~1710
Aromatic C=C Stretch ~1400-1550 [7]~1400-1550
Nitro N-O Asymmetric Stretch Not Present ~1540 [9]
Nitro N-O Symmetric Stretch Not Present ~1350 [9]
Ester C-O Stretch ~1260 ~1270
Thiophene C-S Stretch~750[7]~760
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in the open air.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

FTIR_Workflow s1 Clean ATR Crystal s2 Record Background Spectrum s1->s2 s3 Apply Sample to Crystal s2->s3 s4 Acquire Spectrum (16-32 Scans) s3->s4 s5 Identify Key Functional Group Bands s4->s5 s6 Compare with Expected Frequencies s5->s6

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the ultimate confirmation of a successful synthesis: the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an exact mass, which can be used to confirm the elemental composition, leaving little room for doubt.

Expertise in Action: Molecular Ion and Fragmentation

The molecular formula of this compound is C₇H₈O₂S, with a monoisotopic mass of 156.02 g/mol .[11][12] Any derivative must show a molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙) that corresponds to this mass plus the mass of the added substituent(s).

Furthermore, the fragmentation pattern observed in the mass spectrum provides a secondary layer of structural confirmation. For this compound, common fragments include the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄), leading to characteristic daughter ions.[13] These fragmentation pathways will be preserved but shifted in derivatives, providing further confidence in the assigned structure.

Comparative Data: MS Analysis
Compound Molecular Formula Expected Exact Mass [M] Key Fragments (m/z)
This compoundC₇H₈O₂S156.0245128 ([M-C₂H₄]⁺˙), 111 ([M-OC₂H₅]⁺)[14]
Ethyl 5-bromo-2-thiophenecarboxylateC₇H₇BrO₂S233.9350205, 189, 110
Ethyl 5-acetyl-2-thiophenecarboxylateC₉H₁₀O₃S198.0351183 ([M-CH₃]⁺), 155 ([M-COCH₃]⁺), 111
Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

MS_Workflow s1 Prepare Dilute Sample (~1 mg/mL in MeOH) s2 Infuse into ESI Source s1->s2 s3 Ionize Sample s2->s3 s4 Separate Ions by m/z s3->s4 s5 Detect Ions s4->s5 s6 Identify Molecular Ion Peak [M+H]⁺ or [M]⁺˙ s5->s6 s7 Analyze Fragmentation Pattern s6->s7

Caption: General workflow for ESI-Mass Spectrometry.

Conclusion: An Integrated, Self-Validating System

The structural validation of a synthesized molecule is not a linear process but a logical, interconnected system. The true power of this approach lies in the convergence of data from orthogonal techniques. No single method is sufficient, but together, they form a self-validating triad.

Integrated_Validation center Confirmed Structure NMR NMR (¹H & ¹³C) NMR->center Provides Skeletal Map & Connectivity FTIR FTIR NMR->FTIR FTIR->center Confirms Functional Groups MS Mass Spec. FTIR->MS MS->center Confirms Molecular Weight MS->NMR

Caption: The integrated logic of structural validation.

When the proton and carbon environments from NMR align perfectly with the functional groups identified by FTIR and the molecular weight determined by MS, you achieve a level of certainty that is scientifically rigorous and commercially defensible. This methodical, evidence-based approach is the hallmark of sound science and the foundation upon which successful research and development are built.

References

A Researcher's Guide to Spectral Data Cross-Referencing: A Case Study of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques form the bedrock of this process, providing a molecular fingerprint that, when correctly interpreted and verified, ensures the integrity of experimental work. This guide provides an in-depth, practical walkthrough for cross-referencing experimentally acquired spectral data of ethyl 2-thiophenecarboxylate with established spectral databases. We will delve into the "why" behind experimental choices, offering insights that bridge the gap between routine data acquisition and robust scientific validation.

This compound, a versatile building block in medicinal and materials chemistry, serves as our exemplar for this study.[1][2] Its distinct structural features provide a rich spectral landscape to explore across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Imperative of Cross-Referencing: Ensuring Data Fidelity

Reliance on a single data source, whether it be a freshly acquired spectrum or a literature value, introduces an element of risk. Experimental artifacts, sample impurities, or errors in database entries can lead to misinterpretation. Cross-referencing is a self-validating system that builds confidence in your results by seeking consensus between your empirical data and established, curated sources. This guide will focus on leveraging prominent open-access databases such as the NIST Chemistry WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS).

Acquiring High-Quality Experimental Spectra: A Deliberate Approach

The quality of your experimental data directly dictates the reliability of your cross-referencing efforts. Here, we outline detailed protocols for acquiring NMR, IR, and MS data for a liquid sample like this compound, emphasizing the rationale behind each step.

Experimental Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Rationale for Sample Preparation: The choice of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra, preventing solvent signals from obscuring the analyte's peaks.[3] Filtering the sample is a non-negotiable step to remove particulate matter, which can degrade the magnetic field homogeneity and broaden spectral lines, ultimately reducing resolution.[4]

Step-by-Step Methodology:

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied.

    • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, which will require a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[3]

Experimental Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Sample Preparation: For a neat liquid like this compound, preparing a thin film between salt plates is a straightforward method that avoids the use of solvents which would introduce their own spectral features.[5] A background scan is essential to subtract the spectral contributions of atmospheric carbon dioxide and water vapor.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place one drop of this compound onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[5]

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum with the empty sample compartment.

    • Place the prepared salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]

Experimental Protocol 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Rationale for Technique Selection: Electron Ionization (EI) is a common and robust ionization technique that generates a characteristic and reproducible fragmentation pattern, which is often well-documented in spectral databases.

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum using EI at a standard electron energy (typically 70 eV).

    • Record the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

The Cross-Referencing Workflow: A Systematic Comparison

Once high-quality experimental data has been acquired, the next step is a systematic comparison with database entries.

Diagram 1: Workflow for Spectral Data Cross-Referencing

CrossReferencingWorkflow cluster_exp Experimental Data Acquisition cluster_db Database Search cluster_comp Data Comparison & Analysis cluster_val Validation Exp_NMR Acquire ¹H & ¹³C NMR Spectra DB_Search Search Databases (NIST, PubChem, SDBS) by Name, CAS No., or InChIKey Exp_NMR->DB_Search Exp_IR Acquire IR Spectrum Exp_IR->DB_Search Exp_MS Acquire Mass Spectrum Exp_MS->DB_Search Compare_NMR Compare Chemical Shifts (δ) and Coupling Constants (J) DB_Search->Compare_NMR Compare_IR Compare Absorption Frequencies (cm⁻¹) of Functional Groups DB_Search->Compare_IR Compare_MS Compare Molecular Ion (M⁺) and Fragmentation Pattern (m/z) DB_Search->Compare_MS Validation Confirm Structure & Purity based on data congruence Compare_NMR->Validation Compare_IR->Validation Compare_MS->Validation

Caption: A systematic workflow for cross-referencing experimental spectral data with online databases.

Comparative Analysis: this compound

The following tables present a comparison of typical experimental data for this compound with values found in the NIST Chemistry WebBook and other cited literature.

Table 1: ¹H and ¹³C NMR Data Comparison (Solvent: CDCl₃)
Nucleus Experimental Chemical Shift (δ, ppm) Database/Literature Chemical Shift (δ, ppm) Assignment
¹³C~162.5162.4C=O (Ester)
¹³C~134.0133.88[6]C2 (Thiophene)
¹³C~133.1133.07[6]C3 (Thiophene)
¹³C~127.8Not explicitly foundC4 (Thiophene)
¹³C~132.5Not explicitly foundC5 (Thiophene)
¹³C~61.2Not explicitly found-O-C H₂-CH₃
¹³C~14.4Not explicitly found-O-CH₂-C H₃
¹H~7.8 (dd)Not explicitly foundH5 (Thiophene)
¹H~7.5 (dd)Not explicitly foundH3 (Thiophene)
¹H~7.1 (dd)Not explicitly foundH4 (Thiophene)
¹H~4.3 (q)Not explicitly found-O-C H₂-CH₃
¹H~1.4 (t)Not explicitly found-O-CH₂-C H₃

Note: Specific ¹³C and ¹H chemical shifts can vary slightly based on solvent and concentration. The provided experimental values are typical representations.

Table 2: IR Spectroscopy Data Comparison
Experimental Absorption (cm⁻¹) Database/Literature Absorption (cm⁻¹) Vibrational Mode Assignment
~31003100-3000[7]=C-H stretch (aromatic)
~29803000-2850[5]C-H stretch (aliphatic)
~17151730-1715[5]C=O stretch (α,β-unsaturated ester)
~1520, ~14151600-1400[7]C=C stretch (aromatic ring)
~12501310-1250[8]C-C-O stretch (acyl-oxygen)
~11001150-1000[5]O-C-C stretch (alkyl-oxygen)

Note: The NIST WebBook provides a graphical representation of the IR spectrum.[9] The interpretation above correlates expected absorption bands with known ranges for the functional groups in this compound.

Table 3: Mass Spectrometry (EI) Data Comparison
Experimental m/z Database m/z (Relative Intensity) Fragment Assignment
156156 (M⁺)Molecular Ion [C₇H₈O₂S]⁺
128128[M - C₂H₄]⁺ (McLafferty rearrangement)
111111[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
8383[C₄H₃S]⁺ (Thienyl cation)

Note: Fragmentation data is based on the NIST Mass Spectrum for this compound and common fragmentation patterns for esters.[10][11]

Conclusion: From Data to Decision

References

Literature review of the applications of ethyl vs. methyl thiophenecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of Ethyl vs. Methyl Thiophenecarboxylates for Researchers and Drug Development Professionals

The thiophene ring is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged pharmacophore" due to its versatile structural and electronic properties.[1][2] Thiophene-based compounds are integral to numerous FDA-approved drugs and advanced materials.[1] Among the most crucial building blocks for accessing this chemical space are the simple esters: methyl and ethyl thiophenecarboxylates. While structurally similar, the choice between a methyl (-CH3) and an ethyl (-C2H5) ester is not arbitrary. It is a calculated decision that can significantly influence a compound's physicochemical properties, reactivity, biological activity, and ultimately, its suitability for a specific application.

This guide provides a comprehensive literature review comparing these two fundamental reagents. We will move beyond simple cataloging of uses to explore the underlying chemical principles that govern their divergent applications, providing field-proven insights and experimental data to inform your research and development decisions.

Part 1: Foundational Physicochemical and Electronic Differences

The primary distinction between a methyl and an ethyl group lies in their size, steric hindrance, and electronic effects.[3] These subtle differences have cascading effects on the properties of the parent molecule. The ethyl group is larger, introduces more conformational flexibility, and possesses a slightly stronger electron-donating inductive effect compared to the methyl group.[3]

These structural variances manifest in different physical properties, which are critical for practical laboratory and industrial applications.

Table 1: Comparative Physicochemical Properties of Common Thiophenecarboxylate Isomers

PropertyMethyl 2-ThiophenecarboxylateThis compoundMethyl 3-ThiophenecarboxylateEthyl 3-Thiophenecarboxylate
CAS Number 5380-42-7[4][5]2810-04-0[6][7]22913-26-4[]5751-80-4[9][10]
Molecular Formula C₆H₆O₂S[4][5]C₇H₈O₂S[6]C₆H₆O₂SC₇H₈O₂S[9]
Molecular Weight 142.18 g/mol [4][5]156.20 g/mol [6]142.18 g/mol 156.20 g/mol [9][10]
Boiling Point ~205-207 °C (lit.)218 °C (lit.)[11]~93-94 °C / 15 mmHg97-98 °C / 8 mmHg[9]
Density ~1.22 g/mL1.16 g/mL[11]~1.19 g/mL1.12 g/mL[9]
Refractive Index ~1.54n20/D 1.52[11]~1.531.509-1.511[9]
Appearance Colorless to yellow liquid[12]Colorless to yellow liquid[11]Colorless to yellow liquidColorless liquid[9]

Data compiled from multiple sources.[4][5][6][7][][9][10][11][12]

The higher boiling points of the ethyl esters are a direct consequence of their increased molecular weight and greater potential for intermolecular van der Waals forces.[3] This can be a factor in purification processes like distillation.

Part 2: Applications in Drug Discovery and Agrochemicals

Both methyl and ethyl thiophenecarboxylates are versatile intermediates used to synthesize a wide array of biologically active molecules, from pharmaceuticals to pesticides.[2][11][12] The choice of ester often depends on the specific synthetic route or the desired properties of the final product.

The Role of Methyl Thiophenecarboxylates

Methyl esters are frequently employed as foundational building blocks in the synthesis of complex heterocyclic systems.[12][13] Their smaller size can be advantageous in reactions where steric hindrance might impede access to the reaction center.

  • Pharmaceuticals: Methyl 2-amino-3-thiophenecarboxylate is a key precursor for thienopyrimidine derivatives, which have been investigated as kinase inhibitors for cancer therapy, calcium receptor antagonists, and antiviral agents against hepatitis C.[13] The methyl ester provides a reactive handle for further chemical elaboration. Similarly, other derivatives serve as intermediates in the development of drugs targeting central nervous system (CNS), neurological, and cardiovascular diseases.[12][14]

  • Agrochemicals: These compounds are used to create herbicides and fungicides.[14][15] For example, Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate is a valuable intermediate for producing sulfonamide derivatives used in crop protection.[15]

The Role of Ethyl Thiophenecarboxylates

Ethyl esters are also widely used and, in some cases, preferred, particularly when the ethyl group itself is retained in the final active molecule or when its properties offer a synthetic advantage.

  • Pharmaceuticals: this compound is a building block for developing new therapeutic agents.[11] Derivatives of ethyl 2-amino-4-phenylthiophene-3-carboxylate have been synthesized and screened for their antibacterial activity, showing significant inhibitory effects against various bacterial strains.[2] Ethyl 3-thiophenecarboxylate is a key intermediate for pharmaceuticals targeting neurological disorders.[16]

  • Metabolic Considerations: In drug design, replacing a methyl ester with an ethyl ester is a common lead optimization strategy. Ethyl esters are generally more sterically hindered and more lipophilic, which can make them slightly more resistant to hydrolysis by metabolic enzymes (esterases). This can lead to improved pharmacokinetic profiles, such as a longer half-life. This is an application of the bioisosterism principle, where chemically similar groups are swapped to fine-tune a drug's properties.[2][3]

Mandatory Visualization: Synthetic Utility Workflow

The following diagram illustrates the central role of thiophenecarboxylates as versatile starting materials in the synthesis of more complex chemical entities.

G cluster_start Starting Material cluster_reactions Primary Reactions cluster_products Intermediate / Final Products start R-Thiophenecarboxylate (R = Methyl or Ethyl) hydrolysis Hydrolysis start->hydrolysis H₃O⁺ / OH⁻ amination Amidation / Amination start->amination Amine (R'NH₂) reduction Reduction start->reduction Reducing Agent (e.g., LiAlH₄) ring_reaction Ring Functionalization (e.g., Halogenation) start->ring_reaction Halogenating Agent (e.g., NBS) acid Thiophenecarboxylic Acid hydrolysis->acid amide Thiophene Carboxamides (Bioactive Scaffolds) amination->amide alcohol Thienyl Methanol (Building Block) reduction->alcohol halo_ester Halogenated Esters (Agrochemical Precursors) ring_reaction->halo_ester

Caption: General synthetic pathways originating from thiophenecarboxylate esters.

Part 3: Applications in Materials Science

The utility of these esters extends beyond life sciences into the realm of advanced materials.

  • Conductive Polymers: Both methyl and ethyl thiophenecarboxylates are used in the development of novel materials like conductive polymers, which are essential for electronic applications.[12][14][15] The thiophene unit is easily polymerized, and the ester group can be used to tune the solubility and processing characteristics of the final polymer.

  • Polymers and Coatings: Ethyl thiophenecarboxylate derivatives are incorporated into polymers and coatings to enhance durability, thermal stability, and mechanical properties.[11][16] Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate is also used to develop specialty polymers requiring high chemical resistance.[15]

Part 4: Experimental Protocols and Synthesis

The synthesis of thiophenecarboxylates and their derivatives is well-established. One of the most powerful methods for creating highly substituted, biologically relevant aminothiophenes is the Gewald aminothiophene synthesis.

Causality Behind Experimental Choices in the Gewald Reaction

The Gewald reaction is a multi-component reaction that efficiently builds the 2-aminothiophene scaffold.[17][18] It involves the condensation of a carbonyl compound (like a ketone) with an active methylene nitrile (like ethyl or methyl cyanoacetate) in the presence of elemental sulfur and a base.

  • Choice of Base (e.g., Triethylamine, Diethylamine): A mild organic base is chosen to catalyze the initial Knoevenagel condensation between the carbonyl and the nitrile.[17][18] It must be strong enough to deprotonate the active methylene compound but not so strong as to cause unwanted side reactions.

  • Choice of Solvent (e.g., Ethanol, Methanol): Alcohols are common solvents as they effectively dissolve the reactants and the base, and can facilitate the proton transfer steps in the mechanism.

  • Elemental Sulfur: Sulfur acts as the thiating agent, cyclizing the intermediate to form the thiophene ring through a proposed mechanism involving a thiirane intermediate followed by aromatization.[18]

Detailed Protocol: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

This protocol is representative of a Gewald synthesis, a common application for these esters' precursors.[17]

Reactants:

  • Ethyl cyanoacetate

  • Acetone (or other suitable ketone)

  • Elemental sulfur

  • Diethylamine (or other suitable base)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine ethyl cyanoacetate (1 equivalent), acetone (1.2 equivalents), and elemental sulfur (1.1 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath. Add diethylamine (0.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Reflux: Gently heat the reaction mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[17]

Mandatory Visualization: Experimental Workflow for Gewald Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Combine Reactants (Ethyl Cyanoacetate, Acetone, Sulfur) in Ethanol B 2. Add Base (Diethylamine) Dropwise at < 10°C A->B Cool C 3. Stir at Room Temp (2 hours) B->C Warm to RT D 4. Heat to Reflux (1 hour) C->D Heat E 5. Cool in Ice Bath to Precipitate Product D->E Cool F 6. Vacuum Filtration & Wash with Cold Ethanol E->F G 7. Recrystallize for Pure Product F->G

Caption: Step-by-step workflow for the Gewald aminothiophene synthesis.

Part 5: A Guide for Selection: Methyl vs. Ethyl

The decision to use a methyl or ethyl thiophenecarboxylate depends on a multi-faceted analysis of the research or development goals.

Mandatory Visualization: Decision Logic Diagram

G start Project Goal? q1 Is the ester group part of the final molecule? start->q1 q2 Is high reactivity or minimal steric hindrance needed? q1->q2 No (Intermediate) consider_pk Consider Pharmacokinetics (PK): Need higher metabolic stability? q1->consider_pk Yes (Final Product) methyl Choose Methyl Ester q2->methyl Yes ethyl Choose Ethyl Ester q2->ethyl No consider_pk->methyl No consider_pk->ethyl Yes

Caption: A decision-making framework for selecting the appropriate ester.

  • If the ester is just an intermediate: The choice is often dictated by synthetic convenience.

    • Choose Methyl Ester: When minimal steric hindrance is required for a subsequent reaction, or when using reaction conditions (e.g., methylation) where the ester itself could react.[19][20] The methyl group is smaller and can lead to cleaner reactions or higher yields in sterically demanding transformations.

    • Choose Ethyl Ester: Often chosen for its slightly lower volatility and ease of handling. In some cases, its different solubility profile can aid in purification.

  • If the ester's alkyl group is part of the final molecule (especially in drug design): The choice has significant biological implications.

    • Choose Methyl Ester: If the methyl group is a key pharmacophoric feature or if rapid hydrolysis to the carboxylic acid is desired in vivo. Introducing methyl groups is a key strategy in drug design to modulate physicochemical and pharmacokinetic properties.[20][21]

    • Choose Ethyl Ester: If the goal is to increase lipophilicity or improve metabolic stability against hydrolysis.[3] The larger ethyl group can act as a "steric shield" for the ester carbonyl, slowing down enzymatic cleavage and potentially extending the drug's duration of action.

Conclusion

While deceptively simple, the distinction between ethyl and methyl thiophenecarboxylates is a critical variable in chemical synthesis and drug development. Methyl esters, with their smaller size and higher reactivity in some contexts, are workhorse intermediates for building complex molecular architectures. Ethyl esters offer nuanced advantages in handling, and more importantly, provide a strategic tool for modulating the pharmacokinetic properties of a final active pharmaceutical ingredient. By understanding the fundamental physicochemical differences and their implications for reactivity and metabolism, researchers can make more informed, rational decisions, accelerating the path from a building block to a breakthrough discovery.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 2-Thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are only part of the equation in the lab. Rigorous safety protocols, particularly concerning chemical waste management, are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of Ethyl 2-thiophenecarboxylate, grounded in established safety standards and regulatory compliance.

The core principle of chemical waste management is not just disposal, but responsible stewardship. Improper disposal can lead to hazardous reactions, environmental contamination, and significant legal penalties.[1] This guide, therefore, emphasizes the causality behind each procedural step, empowering you to make informed and safe decisions.

Part 1: Hazard Identification and Immediate Safety

Before disposal, it is crucial to understand the inherent risks associated with this compound. This knowledge informs every subsequent step of the handling and disposal process.

Key Hazards Summary

PropertyValue & Hazard StatementSource
Physical State Colorless to light yellow clear liquid
Flash Point 88 °C / 190.4 °F[2]
GHS Hazard Statements H227: Combustible liquid
Primary Hazards Harmful if swallowed or inhaled.[3] Causes skin and serious eye irritation.[4][3][4]
Hazardous Combustion Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2]

The combustibility of this compound (Flash Point 88°C) dictates that it must be kept away from heat, sparks, open flames, and other ignition sources.[5]

Immediate Spill Response Protocol

Spills must be addressed immediately to prevent exposure and environmental contamination.[6]

  • Evacuate & Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate non-essential personnel.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes chemical safety goggles, nitrile gloves (ensure no breakthrough), and a lab coat.[4]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, silica gel, or a universal binder to soak up the liquid.[2] Do not use combustible materials like paper towels alone for large spills.

  • Collect & Containerize: Carefully sweep or scoop the absorbent material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of as Hazardous Waste: All materials used for cleanup, including contaminated gloves and absorbent, must be disposed of as hazardous waste.[6]

Part 2: Core Disposal Workflow

The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[1][7][8] The cardinal rule is that chemical waste must never be disposed of down the sewer system or in regular trash.[1][9]

Step 1: Waste Characterization

As the generator, you are responsible for determining if your waste is hazardous.[10] this compound is a combustible liquid. Waste containing this chemical would likely be classified as hazardous due to its ignitability characteristic (RCRA Waste Code D001) if the flashpoint of the waste mixture is below 140°F (60°C).[11]

Step 2: Segregation and Accumulation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[12]

  • Designated Container: Dedicate a specific, chemically compatible container for waste containing this compound.[12] The container must be in good condition, have a secure, leak-proof closure, and be properly sized for the volume of waste.[1]

  • Incompatible Wastes: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[3]

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA that is within the line of sight of laboratory personnel.[13]

Step 3: Labeling

Accurate labeling is a strict regulatory requirement.[13] The waste container label must include:

  • The words "Hazardous Waste" [13]

  • The full chemical name: "this compound" and any other components in the waste stream.

  • The specific hazard characteristics (e.g., "Ignitable," "Irritant").[13]

Step 4: Final Disposal

Final disposal must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS or OCRS) department.[2][3][4][6][13]

  • Request Pickup: Once the container is full, or as per your institution's policy, submit a waste collection request to your EHS office.[6]

  • Documentation: Maintain accurate records of the waste generated, as required by RCRA regulations.[1]

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic chemical waste is high-temperature incineration at an approved facility.[2]

The entire process, from generation to final disposal, is known as "cradle-to-grave" management, and the responsibility remains with the generator to ensure it is handled correctly.[8][10][14]

Part 3: Decision-Making and Best Practices

To streamline the disposal process, the following workflow can be used.

Disposal Decision Workflow

Caption: Decision workflow for proper disposal of this compound waste.

Waste Minimization: A Proactive Approach

The most effective disposal strategy is to minimize waste generation from the outset.[9]

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid surplus.[9]

  • Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of materials.[9]

  • Substitution: Consider if less hazardous chemicals can be substituted in your protocols.[6][9]

By adhering to these detailed procedures, you not only ensure compliance with safety regulations but also contribute to a culture of responsibility and safety within the scientific community.

References

Personal protective equipment for handling Ethyl 2-thiophenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 2-thiophenecarboxylate

As drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. This compound, a common building block in medicinal chemistry, requires careful handling to mitigate risks and ensure the integrity of our research. This guide provides a comprehensive, experience-driven approach to its safe use, from initial preparation to final disposal.

Immediate Safety and Hazard Overview

This compound is classified as a combustible liquid[1][2][3]. While not highly flammable, it poses a fire risk when exposed to heat or ignition sources. The primary health concerns are skin and eye irritation[2][4]. Although not classified as acutely toxic, ingestion may be harmful[2]. Therefore, a proactive and informed approach to personal protective equipment (PPE) is paramount.

Core Chemical Properties:

PropertyValueSource
CAS Number 2810-04-0[1]
Molecular Formula C₇H₈O₂S[5]
Appearance Colorless to light yellow clear liquid
Flash Point 88 °C / 190.4 °F[3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist item; it is a critical risk-reduction strategy. The following recommendations are based on established safety protocols for handling chemicals with similar hazard profiles.

1. Eye and Face Protection: Shielding Against Splashes

Direct contact with this compound can cause serious eye irritation[2][4].

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory[1].

  • Best Practice: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety glasses.

2. Skin Protection: Preventing Dermal Exposure

This compound is known to cause skin irritation[2][4].

  • Gloves: Handle with impermeable gloves that have been inspected for integrity before use[1]. Nitrile gloves are a suitable choice for incidental contact. Always use the proper glove removal technique to avoid contaminating your skin[1].

  • Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect your skin and personal clothing.

3. Respiratory Protection: When Ventilation is Insufficient

Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is not typically required[2][6]. However, if you are working in an area with poor ventilation or there is a potential for aerosolization, a NIOSH-approved respirator may be necessary.

Operational Plan: From Benchtop to Waste Stream

A systematic workflow is essential for minimizing exposure and preventing accidents.

Step 1: Pre-Handling Checklist

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[6].

  • Confirm that your work area, preferably a chemical fume hood, is clean and uncluttered.

  • Locate the appropriate waste container for halogenated organic waste.

  • Review the Safety Data Sheet (SDS) for this compound.

Step 2: Handling the Chemical

  • Don the appropriate PPE as outlined above.

  • When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use to minimize the release of vapors[1].

  • Avoid inhalation of any vapor or mist[1].

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources[1][2].

Step 3: In Case of a Spill

  • Alert colleagues in the immediate area.

  • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[2][7].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice[2][7].

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[2][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][7].

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle.

  • Chemical Waste: this compound and any materials contaminated with it should be disposed of as hazardous waste[2]. Do not pour it down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container[1].

  • Empty Containers: Empty containers may still retain product residue and should be treated as hazardous waste.

Visualizing Your Safety Workflow

To further aid in your risk assessment and operational planning, the following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Response start Start: Handling this compound review_sds Review SDS start->review_sds check_ppe Verify PPE Availability (Gloves, Goggles, Lab Coat) review_sds->check_ppe check_eng_controls Confirm Engineering Controls (Fume Hood, Eyewash/Shower) check_ppe->check_eng_controls don_ppe Don Appropriate PPE check_eng_controls->don_ppe perform_task Perform Task in Fume Hood don_ppe->perform_task spill_check Spill Occurs? perform_task->spill_check doff_ppe Doff PPE Correctly spill_check->doff_ppe No spill_response Initiate Spill Response Protocol spill_check->spill_response Yes dispose_waste Dispose of Chemical & Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End of Procedure wash_hands->end first_aid Provide First Aid for Exposure spill_response->first_aid If Exposure Occurs

Caption: Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.